molecular formula C8H10OS B1296895 1-(5-Methylthiophen-2-yl)propan-1-one CAS No. 59303-13-8

1-(5-Methylthiophen-2-yl)propan-1-one

Cat. No.: B1296895
CAS No.: 59303-13-8
M. Wt: 154.23 g/mol
InChI Key: ROPOMQPSWIOWSN-UHFFFAOYSA-N
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Description

1-(5-Methylthiophen-2-yl)propan-1-one (CAS 59303-13-8) is an organic compound with the molecular formula C8H10OS and a molecular weight of 154.23 g/mol . It is a ketone derivative of thiophene, featuring a propanone chain attached to the 5-methylthiophen-2-yl group. This structure makes it a valuable building block and intermediate in various research fields, including organic synthesis and medicinal chemistry for the development of novel heterocyclic compounds . The compound has a calculated boiling point of 251-252°C at 760 mm Hg and a flash point of approximately 105.7°C . It is sparingly soluble in water but soluble in alcohol . This product is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-methylthiophen-2-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10OS/c1-3-7(9)8-5-4-6(2)10-8/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPOMQPSWIOWSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(S1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40342279
Record name 2-Methyl-5-propionylthiophene
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Molecular Weight

154.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 1-(5-Methyl-2-thienyl)-1-propanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040231
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

59303-13-8
Record name 1-(5-Methyl-2-thienyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59303-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-5-propionylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5-Methyl-2-thienyl)-1-propanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040231
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

31 °C
Record name 1-(5-Methyl-2-thienyl)-1-propanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040231
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Comprehensive Technical Guide to 1-(5-Methylthiophen-2-yl)propan-1-one: Properties, Synthesis, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(5-Methylthiophen-2-yl)propan-1-one, a member of the aryl alkyl ketone class of organic compounds, is a key synthetic intermediate characterized by a propanone group attached to a 2-methylthiophene ring.[1] The thiophene nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds due to its bioisosteric relationship with the benzene ring and its capacity for diverse chemical functionalization.[2] This guide provides an in-depth analysis of the compound's properties, a detailed protocol for its synthesis via Friedel-Crafts acylation, and an exploration of its utility as a versatile building block in the development of novel therapeutic agents. The information presented is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule in their synthetic and medicinal chemistry programs.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in synthesis and drug design. These parameters influence solubility, reactivity, and pharmacokinetic behavior.

Physicochemical Data

The key computed and experimental properties of this compound are summarized below. This data is crucial for designing reaction conditions, purification protocols, and formulation strategies.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 59303-13-8[1]
Chemical Formula C₈H₁₀OS[1]
Average Molecular Weight 154.229 g/mol [1]
Monoisotopic Weight 154.045235632 Da[1]
Appearance Solid[1]
Melting Point 31°C[1]
Boiling Point 93-94°C at 4.5 mmHg[1]
Water Solubility 0.47 g/L (Predicted)[1]
logP 2.23 (Predicted)[1]
Polar Surface Area 17.07 Ų (Predicted)[1]
Rotatable Bond Count 2 (Predicted)[1]
Spectroscopic Profile

Structural elucidation and confirmation are achieved through standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (¹H NMR): The spectrum is expected to show characteristic signals for the aromatic protons on the thiophene ring, a singlet for the methyl group attached to the ring, and signals corresponding to the ethyl group of the propanone moiety (a quartet and a triplet). A derivative of this compound showed distinct signals for the thiophene ring protons at 6.89 ppm and 7.55 ppm and the methyl protons at 2.47 ppm.[2]

  • Infrared (IR) Spectroscopy: A strong absorption band is anticipated in the region of 1650-1680 cm⁻¹ corresponding to the C=O stretching of the aryl ketone. Additional peaks will confirm the presence of C-H and C-S bonds.

  • Mass Spectrometry (MS): Electron Ionization (EI-MS) would show the molecular ion peak (M⁺) at m/z 154, with fragmentation patterns corresponding to the loss of the ethyl group and other characteristic fragments of the thiophene ring.[1]

Synthesis and Purification

The most direct and industrially scalable method for preparing this compound is the Friedel-Crafts acylation of 2-methylthiophene.

Synthetic Pathway: Friedel-Crafts Acylation

Causality: Friedel-Crafts acylation is the quintessential method for attaching an acyl group to an aromatic ring. 2-Methylthiophene is an electron-rich heterocycle, making it highly susceptible to electrophilic substitution. The reaction proceeds by generating a highly electrophilic acylium ion from an acylating agent (propanoyl chloride or propionic anhydride) using a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The electron-rich thiophene ring then attacks this electrophile, leading to the desired ketone after an aqueous workup. This method is favored for its high efficiency and directness.

cluster_reactants Reactants Thiophene 2-Methylthiophene Product This compound Thiophene->Product Nucleophilic Attack Acyl Propanoyl Chloride Acylium Acylium Ion (Electrophile) Acyl->Acylium Catalyst AlCl₃ (Lewis Acid) Catalyst->Acylium Generates Acylium->Product

Caption: Friedel-Crafts acylation workflow for synthesis.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process checks and final characterization to ensure product identity and purity.

Materials:

  • 2-Methylthiophene

  • Propanoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), 5M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane/Ethyl Acetate solvent system

Protocol:

  • Reaction Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Charge the flask with anhydrous DCM and anhydrous AlCl₃ under a nitrogen atmosphere. Cool the suspension to 0°C in an ice bath.

    • Expertise Note: Anhydrous conditions are critical as the Lewis acid catalyst (AlCl₃) and the acyl chloride are highly water-sensitive.

  • Reagent Addition: Add 2-methylthiophene to the cooled catalyst suspension. Slowly add propanoyl chloride dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0°C.

    • Expertise Note: Slow, controlled addition is necessary to manage the exothermic nature of the reaction and prevent side reactions.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up and Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and 5M HCl.

    • Trustworthiness Note: This step quenches the reaction by hydrolyzing the AlCl₃ and protonating any byproducts. The acidic environment ensures the product remains in the organic phase.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 5M HCl, water, saturated NaHCO₃ solution, and finally, brine.

    • Expertise Note: The bicarbonate wash neutralizes any remaining acid, which is crucial to prevent product degradation during solvent evaporation.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the final product.

    • Trustworthiness Note: The polarity of the solvent system is optimized to separate the less polar product from more polar impurities.

  • Characterization: Confirm the identity and purity of the isolated product using ¹H NMR, IR, and GC-MS, comparing the obtained data with the expected profiles (Section 2.2).

Applications in Research and Drug Development

The title compound is not typically an active pharmaceutical ingredient itself but rather a crucial starting material or scaffold. Its ketone functional group and substituted thiophene ring are prime sites for chemical elaboration.

Scaffold for Bioactive Molecules

The carbonyl group is a versatile chemical handle that can be readily transformed into other functional groups. For instance, it can be:

  • Reduced to a secondary alcohol, introducing a chiral center.

  • Condensed with amines or hydrazines to form imines or hydrazones.

  • Used in alpha-halogenation reactions to introduce a leaving group for further substitution.

These transformations allow for the rapid generation of a library of diverse compounds for structure-activity relationship (SAR) studies. Thiophene-based compounds are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and central nervous system (CNS) effects.[2][3][4]

Case Study: Intermediate in MAO Inhibitor Synthesis

Research has demonstrated the use of 1-(5-methylthiophen-2-yl)ethanone, a close analog, in the synthesis of novel monoamine oxidase (MAO) inhibitors.[2] The ketone was condensed with a hydrazine derivative to form a (quinolin/thiophen)yl hydrazone framework.[2] MAO inhibitors are an important class of drugs used in the treatment of depression and neurodegenerative disorders. This highlights the direct applicability of the this compound core in constructing molecules with therapeutic potential.

Ketone This compound Condensation Condensation Reaction Ketone->Condensation Hydrazine Hydrazine Derivative (e.g., R-NH-NH₂) Hydrazine->Condensation Product Hydrazone Product (Potential Bioactivity) Condensation->Product Forms

Caption: Derivatization of the ketone to form bioactive hydrazones.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound is not available from the search results, general laboratory safety protocols for handling aryl ketones and thiophene derivatives should be strictly followed.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Engineering Controls: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of vapors or dust.

  • Handling: Avoid contact with skin and eyes. Do not ingest. Keep away from sources of ignition as organic ketones can be flammable.[5]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5]

  • Toxicity: Related compounds can be harmful if swallowed and may cause skin and eye irritation.[6][7] Always consult the supplier-specific SDS before use.

Conclusion

This compound is a valuable and versatile chemical building block. Its straightforward synthesis via Friedel-Crafts acylation, combined with the proven pharmacological relevance of the thiophene scaffold, makes it an important intermediate for researchers in synthetic organic chemistry and drug discovery. The strategic functionalization of its ketone group provides a reliable pathway to novel molecular architectures with potential therapeutic applications, particularly in the development of CNS-acting agents and other bioactive compounds.

References

  • Aslam, M. A., et al. (2021). 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation. RSC Advances.
  • FooDB. (2015). Showing Compound 1-(5-Methyl-2-thienyl)-1-propanone (FDB019946). FooDB. Available at: [Link]

  • PubChem. 1-(5-Methylthiophen-2-yl)propan-2-amine. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 2-methyl-1-(4-(methylthio)phenyl)-2-morpholino-1-propanone. National Center for Biotechnology Information. Available at: [Link]

  • Shaheen Begum et al. (2016). Therapeutic Utility of 1, 3-Thiazines - Mini Review. Saudi Journal of Medical and Pharmaceutical Sciences. Available at: [Link]

  • ResearchGate. (n.d.). Pharmaceutical applications of 1,5-benzothiazepines. ResearchGate. Available at: [Link]

  • Thermo Fisher Scientific. (2009). Safety Data Sheet. Fisher Scientific. Available at: [Link]

  • Hans Journal of Chemical Engineering and Technology. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Hans Publishers. Available at: [Link]

Sources

A Technical Guide to 1-(5-Methylthiophen-2-yl)propan-1-one: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of 1-(5-Methylthiophen-2-yl)propan-1-one, a heterocyclic ketone that serves as a valuable building block in organic synthesis. Belonging to the class of aryl alkyl ketones, its structure, featuring a substituted thiophene ring, makes it a key intermediate in the development of novel chemical entities, particularly within the pharmaceutical and agrochemical sectors. This guide details its chemical identity, physicochemical properties, a validated synthesis protocol via Friedel-Crafts acylation, spectroscopic characterization, reactivity profile, and its significance in medicinal chemistry.

Compound Identification and Physicochemical Properties

This compound is an organic compound characterized by a propanoyl group attached to the C2 position of a 5-methylthiophene ring.[1] Its identity and key properties are summarized below.

Table 1: Compound Identification and Properties

IdentifierValueSource
IUPAC Name This compoundFooDB[1]
Synonyms 2-Methyl-5-propionylthiophene, 1-(5-Methyl-2-thienyl)-1-propanoneFooDB[1]
CAS Number 59303-13-8FooDB[1]
Molecular Formula C₈H₁₀OSFooDB[1]
Molecular Weight 154.23 g/mol FooDB[1]
Melting Point 31 °CFooDB[1]
Boiling Point 93-94 °C at 4.5 mmHgFooDB[1]
Appearance Solid (at room temperature)-
Polar Surface Area 17.07 ŲFooDB
logP (Predicted) 2.23 - 2.79FooDB[1]

Synthesis: The Friedel-Crafts Acylation Approach

The most direct and industrially scalable synthesis of this compound is the Friedel-Crafts acylation of 2-methylthiophene. This electrophilic aromatic substitution reaction provides a high-yield pathway to the target compound.[2]

Mechanistic Rationale

The reaction proceeds via the formation of a highly electrophilic acylium ion from propionyl chloride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄).[3] The electron-rich 2-methylthiophene ring then acts as a nucleophile. The attack preferentially occurs at the C5 position (ortho to the sulfur and para to the methyl group), which is the most activated and sterically accessible position for electrophilic substitution.[4] The methyl group at the C5 position directs the incoming acyl group to the C2 position, leading to the desired product with high regioselectivity. The resulting ketone product is less reactive than the starting material, which conveniently prevents over-acylation.[2]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Charge Reactor: - Dichloromethane (Solvent) - Aluminum Chloride (Catalyst) B Cool to 0-5 °C (Inert Atmosphere) A->B Establish Conditions C Slowly Add Propionyl Chloride B->C D Slowly Add 2-Methylthiophene C->D Form Acylium Ion Complex E Stir at RT (Monitor by TLC/GC) D->E Acylation Reaction F Quench Reaction (Ice-water/HCl) E->F G Separate Organic Layer F->G H Wash with NaHCO₃ (aq) and Brine G->H I Dry over MgSO₄ Filter H->I J Concentrate in vacuo I->J K Purify by Vacuum Distillation or Column Chromatography J->K L Characterize Product (NMR, IR, MS) K->L

Caption: Workflow for the synthesis of this compound.

Detailed Synthesis Protocol
  • Reactor Setup: A 500 mL, three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous dichloromethane (200 mL) and aluminum chloride (AlCl₃, 32.0 g, 0.24 mol).

  • Catalyst Complexation: The suspension is cooled to 0-5 °C using an ice bath. Propionyl chloride (18.5 g, 0.20 mol) is added dropwise via the dropping funnel over 20 minutes, maintaining the internal temperature below 10 °C.

  • Substrate Addition: A solution of 2-methylthiophene (19.6 g, 0.20 mol) in dichloromethane (50 mL) is added dropwise over 30 minutes.

  • Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is stirred for 3-4 hours, with reaction progress monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: The reaction mixture is slowly poured into a beaker containing crushed ice (300 g) and concentrated hydrochloric acid (50 mL) with vigorous stirring.

  • Extraction and Washing: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (2 x 50 mL). The combined organic layers are washed sequentially with saturated sodium bicarbonate solution (100 mL) and brine (100 mL).

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation (Bp: 93-94 °C at 4.5 mmHg) to yield this compound as a solid.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.

Table 2: Expected Spectroscopic Data

TechniqueFeatureExpected Chemical Shift / Value
¹H NMR (CDCl₃, 400 MHz)-CH₂- (quartet)δ ~2.9 ppm
Thiophene-H (d, J≈3.8 Hz)δ ~6.8 ppm
Thiophene-H (d, J≈3.8 Hz)δ ~7.5 ppm
Thiophene-CH₃ (singlet)δ ~2.5 ppm
-CH₃ (triplet)δ ~1.2 ppm
¹³C NMR (CDCl₃, 100 MHz)Carbonyl (C=O)δ ~192 ppm
Thiophene C-S (quat.)δ ~152 ppm
Thiophene C-CO (quat.)δ ~144 ppm
Thiophene C-Hδ ~132 ppm
Thiophene C-Hδ ~126 ppm
-CH₂-δ ~32 ppm
Thiophene-CH₃δ ~16 ppm
-CH₃δ ~9 ppm
IR Spectroscopy (neat)C=O stretch (strong)~1660 cm⁻¹
Aromatic C-H stretch~3100 cm⁻¹
Aliphatic C-H stretch~2980-2880 cm⁻¹
Mass Spectrometry (EI)Molecular Ion [M]⁺m/z = 154
Major Fragment [M-C₂H₅]⁺m/z = 125
Major Fragment [M-CO-C₂H₅]⁺m/z = 97

Reactivity and Application in Drug Discovery

The thiophene ring is a privileged pharmacophore in drug discovery, known for its electron-rich nature and its ability to act as a bioisostere of a phenyl ring, enhancing interactions with biological targets.[5] The ketone functionality in this compound makes it a versatile precursor for a wide range of derivatives.

Key Transformations

The carbonyl group and the thiophene ring are the primary sites of reactivity.

  • Reduction: The ketone can be reduced to a secondary alcohol using agents like sodium borohydride (NaBH₄). This alcohol is a key intermediate in the synthesis of chiral molecules, such as the antidepressant duloxetine.

  • Condensation Reactions: The ketone can undergo condensation with hydrazines or hydroxylamines to form hydrazones and oximes, respectively. These reactions are foundational for creating heterocyclic systems like pyrazolines and isoxazoles, which are common motifs in medicinal chemistry.[6]

  • Alpha-Functionalization: The α-carbon to the carbonyl can be halogenated or can participate in aldol-type reactions, allowing for further elaboration of the propanoyl side chain.

  • Vilsmeier-Haack Reaction: 2-Acylthiophenes are valuable substrates for reactions like the Vilsmeier-Haack, which can introduce a formyl group onto the thiophene ring, further increasing molecular complexity.[7][8]

Significance for Drug Development Professionals

The thiophene moiety is a "structural alert," as its metabolism, often via cytochrome P450-dependent oxidation, can lead to reactive thiophene S-oxides or epoxides.[9] However, this reactivity does not preclude its use in pharmaceuticals. The metabolic fate is highly dependent on the other substituents on the ring. Understanding the reactivity of intermediates like this compound is crucial for designing drug candidates with favorable metabolic profiles. Its derivatives are investigated for a range of activities, including anti-inflammatory, anti-tumor, and antiviral properties.[8]

Reaction Pathway Diagram

G cluster_reductions Reduction cluster_condensations Condensation cluster_modifications Side-Chain/Ring Modification start This compound A Secondary Alcohol start->A NaBH₄ B Amine (via Reductive Amination) start->B NH₃, H₂, Ni C Hydrazone Derivative start->C Hydrazine (R-NHNH₂) E α-Halogenated Ketone start->E NBS / Br₂ F Ring Formylation Product start->F Vilsmeier-Haack Reagent X Chiral Precursors (e.g., for Duloxetine) A->X D Pyrazoline Scaffold C->D Cyclization Y Bioactive Heterocycles (Anti-inflammatory, etc.) D->Y Z Further Synthetic Elaboration E->Z F->Z

Caption: Key reaction pathways starting from the title compound.

Safety and Handling

As with any laboratory chemical, this compound should be handled in accordance with good industrial hygiene and safety practices.[10]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors or dust.[11] Avoid contact with skin, eyes, and clothing.[10]

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.

  • Toxicology: The toxicological properties of this specific material have not been fully investigated. Similar aromatic ketones may cause skin and eye irritation.[12]

Conclusion

This compound is a synthetically accessible and highly versatile chemical intermediate. Its straightforward preparation via Friedel-Crafts acylation, combined with the rich reactivity of both its ketone function and thiophene ring, establishes it as a valuable starting material for the synthesis of complex molecules. For researchers in medicinal chemistry and drug development, this compound offers a robust scaffold for creating diverse libraries of novel compounds with potential therapeutic applications.

References

  • FooDB. (2015). Compound 1-(5-Methyl-2-thienyl)-1-propanone (FDB019946). Retrieved from [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. Retrieved from [Link]

  • Katritzky, A. R., et al. (2003). C-Acylation of 2-Methylfuran and Thiophene using N-Acylbenzotriazoles. Croatica Chemica Acta. Retrieved from [Link]

  • Missoum, H., et al. (2023). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. MDPI. Retrieved from [Link]

  • Valia, K. K., & Dourish, C. T. (2021). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Retrieved from [Link]

  • Hans Journal of Chemical Engineering and Technology. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Retrieved from [Link]

  • Khan, I., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]

  • Missoum, H., et al. (2023). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. ResearchGate. Retrieved from [Link]

  • Yashfeen, M., et al. (2023). 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation. RSC Advances. Retrieved from [Link]

Sources

An In-Depth Spectroscopic Guide to 1-(5-Methylthiophen-2-yl)propan-1-one: Elucidation and Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Defining the Molecule

1-(5-Methylthiophen-2-yl)propan-1-one is an aryl alkyl ketone featuring a five-membered thiophene ring substituted with methyl and propanoyl groups.[1] Such heterocyclic ketones are significant scaffolds in medicinal chemistry and material science. The precise characterization of these molecules is paramount for ensuring purity, verifying identity, and understanding their chemical behavior. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the cornerstones of this characterization process. Each technique provides a unique piece of the structural puzzle, and together, they allow for an unambiguous elucidation of the molecular architecture.

This guide provides a comprehensive analysis of the spectral data for this compound. It is designed for researchers and professionals in drug development, offering not just raw data but a detailed interpretation grounded in the fundamental principles of spectroscopy. The causality behind spectral features is explained to provide a deeper understanding of the structure-property relationship.

Molecular Identity and Physicochemical Properties

A foundational step in any chemical analysis is the confirmation of the compound's basic properties. These values serve as a primary reference for subsequent analytical work.

PropertyValueSource
Chemical Formula C₈H₁₀OSFooDB[1]
Average Molecular Weight 154.229 g/mol FooDB[1]
Monoisotopic Molecular Weight 154.045235632 g/mol FooDB[1]
CAS Number 59303-13-8FooDB[1]
Classification Aryl Alkyl KetoneFooDB[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), we can map out the complete carbon-hydrogen framework.

¹H NMR Analysis: The Proton Environment

Proton NMR provides detailed information about the number of distinct proton types and their neighboring environments. The chemical shift (δ) indicates the electronic environment of a proton, while spin-spin splitting reveals adjacent, non-equivalent protons.

Experimental Protocol: A Self-Validating System

A robust NMR protocol is essential for reproducible and accurate data.

  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical; CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and for its single residual proton peak at δ ~7.26 ppm, which rarely interferes with analyte signals.[2]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3][4]

  • Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion and simplifies the interpretation of complex spectra. Key parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans to ensure a good signal-to-noise ratio.

Predicted ¹H NMR Data and Interpretation

While a publicly available experimental spectrum is not accessible, data can be reliably predicted based on established chemical shift theory and data from analogous compounds.

Signal LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a7.55Doublet (d)1HH-3
b6.85Doublet (d)1HH-4
c2.95Quartet (q)2H-CO-CH₂ -CH₃
d2.50Singlet (s)3HThiophene-CH₃
e1.20Triplet (t)3H-CO-CH₂-CH₃
  • Thiophene Protons (a, b): The two protons on the thiophene ring appear as doublets, a characteristic of adjacent protons on a substituted aromatic ring. The proton at the H-3 position (a) is deshielded and appears further downfield (~7.55 ppm) due to the strong electron-withdrawing effect of the adjacent carbonyl group.[3] The proton at the H-4 position (b), adjacent to the methyl group, appears more upfield (~6.85 ppm).

  • Propanoyl Protons (c, e): The ethyl group of the propanoyl moiety gives rise to a classic quartet-triplet pattern. The methylene protons (-CH₂-) (c) are adjacent to three methyl protons, resulting in a quartet (3+1=4). They are deshielded by the carbonyl group, appearing around 2.95 ppm. The terminal methyl protons (-CH₃) (e) are adjacent to two methylene protons, resulting in a triplet (2+1=3) at approximately 1.20 ppm.

  • Thiophene Methyl Protons (d): The methyl group attached to the thiophene ring is in a distinct chemical environment and appears as a sharp singlet at ~2.50 ppm, as it has no adjacent protons to couple with.

¹³C NMR Analysis: The Carbon Backbone

Proton-decoupled ¹³C NMR provides a single peak for each unique carbon atom, offering a direct count of the non-equivalent carbons and insight into their chemical nature (alkane, alkene, aromatic, carbonyl).

Experimental Protocol

The sample preparation is identical to that for ¹H NMR. The acquisition is performed using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet.

Predicted ¹³C NMR Data and Interpretation

Signal LabelPredicted Chemical Shift (δ, ppm)Assignment
1192.5C =O
2148.0C -5
3142.5C -2
4132.0C -3
5126.0C -4
632.0-CO-C H₂-CH₃
715.5Thiophene-C H₃
88.5-CO-CH₂-C H₃
  • Carbonyl Carbon (1): The ketone carbonyl carbon is the most deshielded, appearing significantly downfield around 192.5 ppm, a characteristic chemical shift for aryl ketones.[5]

  • Thiophene Carbons (2-5): The four carbons of the thiophene ring appear in the aromatic/alkene region (120-150 ppm).[5] The two quaternary carbons, C-2 and C-5, are the most downfield in this group.

  • Aliphatic Carbons (6-8): The carbons of the propanoyl and methyl groups appear in the upfield region. The methylene carbon (6) is found around 32.0 ppm, while the two methyl carbons (7, 8) appear at approximately 15.5 and 8.5 ppm, respectively.

Visualization: NMR Structural Assignments

The following diagram illustrates the atom numbering used for the NMR assignments.

Caption: Molecular structure with atom numbering for NMR assignments.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy probes the vibrational frequencies of chemical bonds. Specific functional groups absorb IR radiation at characteristic wavenumbers, making it an excellent tool for identifying their presence in a molecule.

Experimental Protocol

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most efficient. A small amount of the solid is placed directly on the ATR crystal (e.g., diamond or germanium). This method requires minimal sample preparation and provides high-quality spectra.

  • Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.

Characteristic IR Absorption Bands and Interpretation

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group Assignment
~3100-3000MediumC-H StretchAromatic (Thiophene) C-H
~2975-2850Medium-StrongC-H StretchAliphatic (CH₃, CH₂)
~1665 Strong, Sharp C=O Stretch Aryl Alkyl Ketone
~1550-1450MediumC=C StretchAromatic (Thiophene) Ring
  • Carbonyl (C=O) Stretch: The most prominent peak in the spectrum will be a strong, sharp absorption at approximately 1665 cm⁻¹. This frequency is characteristic of a ketone's carbonyl group that is in conjugation with an aromatic ring.[6][7] The conjugation lowers the vibrational frequency from that of a typical saturated ketone (~1715 cm⁻¹) due to a decrease in the double-bond character of the C=O bond.[8]

  • C-H Stretches: The spectrum will show absorptions for both aromatic C-H bonds (just above 3000 cm⁻¹) and aliphatic C-H bonds (just below 3000 cm⁻¹).

  • Thiophene Ring Stretches: The C=C stretching vibrations within the thiophene ring typically appear in the 1550-1450 cm⁻¹ region.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) provides two critical pieces of information: the exact molecular weight of the compound and its fragmentation pattern, which acts as a molecular fingerprint.

Experimental Protocol

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is the standard instrument. The GC separates the analyte from any impurities before it enters the mass spectrometer.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process, known as Electron Ionization (EI), ejects an electron from the molecule to form a radical cation, the molecular ion (M⁺•).

  • Analysis: The molecular ion and any fragment ions produced by its decomposition are separated by their mass-to-charge ratio (m/z) and detected.

Analysis of Mass Spectrum and Fragmentation

m/zProposed Fragment IonFormulaNotes
154 [C₈H₁₀OS]⁺•Molecular Ion (M⁺•) Confirms the molecular weight.
125 [M - C₂H₅]⁺[C₆H₅OS]⁺Base Peak. Alpha-cleavage, loss of the ethyl radical.
97 [C₅H₅S]⁺[C₅H₅S]⁺Thiophene-methyl cation.
77 [C₄H₅]⁺[C₄H₅]⁺Loss of CO from the m/z 125 fragment.
29 [C₂H₅]⁺[C₂H₅]⁺Ethyl cation.
  • Molecular Ion (M⁺•): The peak at m/z 154 corresponds to the molecular weight of the parent molecule, confirming its elemental composition.[1]

  • Alpha-Cleavage: The most characteristic fragmentation pathway for ketones is alpha-cleavage, the breaking of the bond adjacent to the carbonyl group.[9][10] For this molecule, cleavage can occur on either side. The loss of the more stable radical is favored. Cleavage of the ethyl-carbonyl bond results in the loss of an ethyl radical (•C₂H₅, mass 29), leading to the formation of a highly stable acylium ion at m/z 125 ([C₆H₅OS]⁺). This fragment is often the most abundant peak (the base peak) in the spectrum.[10]

Visualization: Proposed Fragmentation Pathway

G cluster_main Fragmentation Pathway of this compound mol Molecule (C₈H₁₀OS) ion Molecular Ion (M⁺•) m/z = 154 mol->ion - e⁻ (70 eV) frag1 Acylium Ion [M - C₂H₅]⁺ m/z = 125 (Base Peak) ion->frag1 α-cleavage radical •C₂H₅ (Ethyl Radical) frag2 [C₄H₅]⁺ m/z = 77 frag1->frag2 Loss of CO co - CO

Caption: Key fragmentation pathway via alpha-cleavage.

Conclusion: A Cohesive Structural Portrait

The synergistic application of NMR, IR, and MS provides a complete and validated structural identification of this compound. ¹H and ¹³C NMR spectroscopy establish the precise carbon-hydrogen framework and atom connectivity. Infrared spectroscopy confirms the presence of the key aryl ketone functional group through its characteristic carbonyl stretch. Finally, mass spectrometry verifies the molecular weight and reveals a predictable fragmentation pattern dominated by alpha-cleavage, further corroborating the proposed structure. This multi-technique approach ensures the highest degree of confidence in the compound's identity, a critical requirement for research, development, and quality control applications.

References

  • Kollenz, G., Kappe, C. O., & El-Nabi, H. A. A. (1998). Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue. Molecules, 3(3), 114-120. [Link]

  • Human Metabolome Database. (2024). Metabocard for 1-(5-Methyl-2-thienyl)-1-propanone (HMDB0040231). HMDB. [Link]

  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. NIST. [Link]

  • FooDB. (2017). Predicted LC-MS/MS Spectrum - 20V, Positive (FDB069946). FooDB. [Link]

  • Gable, K. (n.d.). 1H NMR Chemical Shifts. Oregon State University. [Link]

  • FooDB. (2015). Showing Compound 1-(5-Methyl-2-thienyl)-1-propanone (FDB019946). FooDB. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. [Link]

  • Chad's Prep. (2018, September 20). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry [Video]. YouTube. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Smith, B. C. (2022). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Spectroscopy. [Link]

  • LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]

  • LibreTexts Chemistry. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.11.3 - Fragmentation of Aromatic Ketones. Whitman College. [Link]

Sources

Solubility of 1-(5-Methylthiophen-2-yl)propan-1-one in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 1-(5-Methylthiophen-2-yl)propan-1-one in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Solubility

The solubility of a compound is a critical physicochemical property that influences its behavior in both chemical reactions and biological systems. In drug development, solubility directly impacts bioavailability, formulation strategies, and purification processes. For a synthetic intermediate like this compound, knowledge of its solubility is essential for reaction solvent selection, optimization of reaction conditions, and the development of efficient crystallization and purification methods.

This guide will delve into the structural features of this compound and how they dictate its interactions with various organic solvents. We will explore the theoretical underpinnings of solubility and provide actionable, step-by-step protocols for researchers to determine solubility in their own laboratory settings.

Molecular Structure and Inferred Solubility Profile

To understand the solubility of this compound, we must first examine its molecular structure.

Figure 1. Chemical structure of this compound.

The key structural features influencing solubility are:

  • Thiophene Ring: A five-membered aromatic ring containing a sulfur atom. The sulfur atom and the pi-electron system introduce some polarity.

  • Propan-1-one Group: The carbonyl group (C=O) is a significant contributor to the molecule's polarity and can act as a hydrogen bond acceptor.

  • Methyl Group: A nonpolar alkyl substituent.

  • Ethyl Group (on the propanone side): A nonpolar alkyl chain.

The principle of "like dissolves like" is the guiding tenet for predicting solubility.[1][2] This principle states that substances with similar intermolecular forces are likely to be soluble in one another.

  • Polar Solvents: Due to the presence of the carbonyl group and the polarizable thiophene ring, this compound is expected to be soluble in polar organic solvents.[3] Solvents that can engage in dipole-dipole interactions will effectively solvate the molecule.

  • Nonpolar Solvents: The presence of the methyl and ethyl groups, as well as the overall carbon backbone, provides nonpolar character. Therefore, some solubility in nonpolar solvents can also be anticipated, although likely to a lesser extent than in polar solvents.

  • Hydrogen Bonding: While the molecule itself does not have a hydrogen bond donor, the carbonyl oxygen can act as a hydrogen bond acceptor. This suggests that it will have favorable interactions with protic solvents (e.g., alcohols).

Factors Affecting Solubility

Several factors can influence the extent to which this compound dissolves in a given solvent:

  • Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.[4][5] This is because the dissolution process is often endothermic, and adding heat shifts the equilibrium towards more dissolution. However, this is not a universal rule and must be determined experimentally.[4]

  • Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A solvent with a polarity that closely matches that of the solute will generally be the most effective.

  • Molecular Size: In a homologous series of compounds, as the nonpolar alkyl chain length increases, solubility in polar solvents tends to decrease.

  • Crystalline Structure: For solid compounds, the strength of the crystal lattice must be overcome by the solute-solvent interactions. A more stable crystal lattice will generally result in lower solubility.

Experimental Determination of Solubility

Given the absence of published quantitative data, experimental determination is necessary. The following protocols provide a framework for both qualitative and quantitative assessment of solubility.

Qualitative Solubility Assessment

This method is useful for rapid screening of suitable solvents.

Protocol:

  • Preparation: Into a small test tube, add approximately 2-3 mg of this compound.

  • Solvent Addition: Add the test solvent dropwise, starting with 0.1 mL.

  • Mixing: After each addition, vortex or shake the test tube vigorously for 30 seconds.

  • Observation: Observe the mixture. Classify the solubility as:

    • Soluble: The solid completely dissolves.

    • Partially Soluble: Some of the solid dissolves, but a solid phase remains.

    • Insoluble: No apparent dissolution of the solid.

  • Incremental Addition: If the compound is not fully soluble, continue adding the solvent in 0.1 mL increments up to a total volume of 1 mL, mixing and observing after each addition.[2]

Quantitative Solubility Determination (Gravimetric Method)

This method provides a precise measurement of solubility at a given temperature.[6]

G A Prepare a saturated solution by adding excess solute to the solvent. B Equilibrate the solution at a constant temperature with continuous stirring. A->B C Allow undissolved solid to settle. B->C D Withdraw a known volume of the clear supernatant. C->D E Evaporate the solvent from the aliquot. D->E F Weigh the remaining solid residue. E->F G Calculate the solubility (e.g., in g/100 mL or mg/mL). F->G

Figure 2. Workflow for quantitative solubility determination by the gravimetric method.

Protocol:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container.

  • Equilibration: Place the container in a constant temperature bath and stir the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the undissolved solid to settle by turning off the stirring and letting the container remain in the constant temperature bath.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to avoid temperature fluctuations that could alter solubility.

  • Solvent Evaporation: Transfer the aliquot to a pre-weighed container and carefully evaporate the solvent under reduced pressure or in a fume hood.

  • Mass Determination: Once the solvent is completely removed, weigh the container with the dried solute.

  • Calculation: Calculate the solubility using the following formula:

    • Solubility ( g/100 mL) = (mass of residue in g / volume of aliquot in mL) * 100

Predicted Solubility in Common Organic Solvents

Based on the structural analysis, the following table provides a predicted qualitative solubility profile for this compound. These predictions should be confirmed experimentally.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighThe strong dipole moments of these solvents will effectively solvate the polar carbonyl group and thiophene ring.
Polar Protic Methanol, Ethanol, IsopropanolModerate to HighThese solvents can act as hydrogen bond donors to the carbonyl oxygen, in addition to having dipole-dipole interactions.
Nonpolar Hexane, Toluene, Diethyl EtherLow to ModerateThe nonpolar parts of the molecule will have favorable van der Waals interactions with these solvents, but the polar groups may limit overall solubility.
Halogenated Dichloromethane, ChloroformModerate to HighThese solvents have moderate polarity and are generally good solvents for a wide range of organic compounds.

Conclusion

While specific, published quantitative solubility data for this compound is not currently available, a thorough understanding of its molecular structure allows for reasoned predictions of its solubility behavior. The presence of both polar (carbonyl, thiophene) and nonpolar (alkyl) moieties suggests that it will be most soluble in polar aprotic and polar protic organic solvents. This guide provides the theoretical foundation and practical experimental protocols for researchers to confidently determine the solubility of this compound in various organic solvents, thereby facilitating its use in synthesis, purification, and formulation development.

References

  • University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • PubChem. (n.d.). 1-(5-Methylthiophen-2-yl)propan-2-amine. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, July 7). 13.3: Factors Affecting Solubility. Retrieved from [Link]

  • Unknown. (n.d.). Experiment 1 Determination of Solubility Class. Retrieved from [Link]

  • ResearchGate. (2025, September 19). Synthesis and solubility of 1-[2-methyl-1-(4-methylphenyl)-5-phenyl-1h-pyrrol-3-yl]ethanol in organic solvents. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Thermal Stability of 1-(5-Methylthiophen-2-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the thermal stability of 1-(5-Methylthiophen-2-yl)propan-1-one, a thiophene derivative of interest in pharmaceutical and chemical research. This document delineates the theoretical underpinnings of its stability, rooted in the chemistry of thiophenic compounds, and presents a robust experimental framework for its empirical evaluation. By integrating principles of chemical kinetics with practical, field-proven analytical methodologies, this guide serves as an essential resource for researchers engaged in the development and handling of this compound. We will explore the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in authoritative scientific literature.

Introduction: The Significance of this compound

This compound is an aryl alkyl ketone featuring a substituted thiophene ring.[1] Thiophene derivatives are a critical class of heterocyclic compounds widely utilized as building blocks in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[2] The inherent thermal stability of these compounds is a crucial parameter that dictates their storage conditions, handling procedures, and viability in various chemical transformations which may be conducted at elevated temperatures. Understanding the thermal decomposition profile of this compound is therefore paramount for ensuring safety, optimizing reaction yields, and guaranteeing the integrity of the final product. This guide provides a detailed exploration of the factors influencing its stability and the methodologies to precisely quantify it.

Theoretical Framework: Predicting Thermal Behavior

The thermal stability of this compound is intrinsically linked to the electronic and structural characteristics of the thiophene ring and its substituents. Thiophenes are known for their considerable thermal stability, a consequence of the aromatic character of the ring.[3] However, the propanoyl and methyl groups appended to the thiophene core introduce specific bond energies and potential decomposition pathways that must be considered.

Theoretical studies on the pyrolysis of thiophene indicate that decomposition is primarily initiated by ring-H migrations, rather than the more intuitive C-S bond cleavage.[4] While direct experimental data for this compound is scarce, we can extrapolate from computational studies on analogous furan derivatives, such as 5-methyl-2-ethylfuran.[5][6][7] These studies reveal that bond dissociation is most likely to occur at the alkyl side chains, as these bonds are generally weaker than those within the aromatic ring.[6][7] For this compound, potential initial decomposition steps could involve cleavage of the C-C bonds in the propanoyl group or the C-H bonds of the methyl group.

The following diagram illustrates a logical workflow for the theoretical assessment of potential decomposition pathways.

G A Initial Structure This compound B Identify Weakest Bonds (e.g., C-C, C-H on side chains) A->B C Hypothesize Initial Fission Events - Homolytic Cleavage - H-transfer Reactions B->C D Computational Modeling (e.g., DFT, CBS-QB3) C->D E Calculate Activation Energies for each potential pathway D->E F Identify Lowest Energy Pathway(s) (Most probable decomposition routes) E->F G Predict Primary Decomposition Products F->G

Caption: Theoretical workflow for predicting decomposition pathways.

Experimental Determination of Thermal Stability

A multi-faceted experimental approach is essential for a comprehensive understanding of the thermal stability of this compound. The synergistic use of Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC) provides a detailed picture of both the kinetic and thermodynamic aspects of its decomposition.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a fundamental technique for determining the onset temperature of decomposition, the temperature of maximum decomposition rate, and the residual mass upon completion of the decomposition process.

Experimental Protocol:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum pan.

  • Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.[8]

  • Temperature Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.[8]

  • Data Analysis: Plot the percentage of weight loss versus temperature. The onset temperature of decomposition is determined from the initial point of significant weight loss. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9][10] It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.[9][11][12]

Experimental Protocol:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

  • Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) within the DSC cell.

  • Temperature Program:

    • Equilibrate at a temperature below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature beyond the decomposition point observed in TGA.

  • Data Analysis: The DSC thermogram will show endothermic peaks corresponding to melting and exothermic peaks corresponding to decomposition. The onset temperature of the exotherm provides information on the initiation of decomposition, and the area under the peak can be used to calculate the enthalpy of decomposition.

Accelerating Rate Calorimetry (ARC)

Principle: ARC is a highly sensitive technique used to study exothermic reactions under adiabatic conditions.[13][14] It is considered the "gold standard" for assessing thermal runaway hazards.[13] The instrument heats the sample in a stepwise manner, and if an exothermic event is detected, it switches to an adiabatic mode, tracking the temperature and pressure rise as a function of time.[14]

Experimental Protocol:

  • Instrument: An accelerating rate calorimeter.

  • Sample Preparation: A precisely weighed amount of this compound is loaded into a spherical, high-pressure sample bomb (e.g., titanium or Hastelloy).

  • Experimental Setup: The bomb is placed in a calorimeter that is designed to maintain adiabatic conditions (i.e., no heat exchange with the surroundings).[13]

  • Heat-Wait-Search Mode:

    • The system heats the sample by a small increment (e.g., 5 °C).

    • It then waits for thermal equilibrium.

    • The system then searches for any self-heating from the sample. If the rate of temperature rise exceeds a predefined sensitivity (e.g., 0.02 °C/min), the instrument declares an exotherm and switches to adiabatic tracking.

  • Data Analysis: The ARC provides data on the onset temperature of the exotherm, the rate of temperature and pressure rise, and the adiabatic temperature rise, which are crucial for modeling worst-case thermal runaway scenarios.[14][15]

Integrated Experimental Workflow

The following diagram illustrates the logical flow of experiments to comprehensively characterize the thermal stability of this compound.

G A Sample Procurement & Purity Analysis (e.g., NMR, HPLC) B Screening with TGA (Determine onset of weight loss) A->B C Analysis with DSC (Identify melting point and exotherms) B->C D Hazard Assessment with ARC (Adiabatic decomposition kinetics) C->D E Data Synthesis & Interpretation D->E F Establish Safe Handling & Storage Conditions E->F

Caption: Integrated workflow for thermal stability assessment.

Data Presentation and Interpretation

The data obtained from the aforementioned techniques should be systematically tabulated for clear interpretation and comparison.

Table 1: Physical and Predicted Properties of this compound

PropertyValueSource
Molecular FormulaC8H10OS[1]
Molecular Weight154.23 g/mol [1]
Melting Point31 °C[1]
Boiling Point93-94 °C @ 4.5 mmHg[1]
Water Solubility (predicted)0.47 g/L[1]
logP (predicted)2.23[1]

Table 2: Expected Thermal Analysis Data for this compound

ParameterTechniqueExpected OutcomeSignificance
Onset of Decomposition (Tonset)TGATemperature at which significant weight loss begins.Indicates the start of thermal degradation.
Temperature of Max. Decomposition Rate (Tmax)TGA (DTG)Peak temperature in the derivative weight loss curve.Identifies the point of most rapid decomposition.
Residual MassTGAPercentage of mass remaining at the end of the experiment.Provides insight into the nature of the decomposition products (e.g., char formation).
Melting Point (Tm)DSCEndothermic peak corresponding to the solid-liquid phase transition.A fundamental physical property and indicator of purity.
Onset of Exotherm (Texo)DSC / ARCTemperature at which self-heating is initiated.Critical for defining safe operating temperature limits.
Enthalpy of Decomposition (ΔHd)DSCIntegrated area of the decomposition exotherm.Quantifies the energy released during decomposition.
Adiabatic Temperature Rise (ΔTad)ARCThe total temperature increase under adiabatic conditions.Used to model the severity of a potential thermal runaway.
Time to Maximum Rate (TMRad)ARCTime from the onset of the exotherm to the maximum rate of temperature rise under adiabatic conditions.A key parameter for assessing the time available for corrective action in the event of a thermal runaway.

Conclusion

The thermal stability of this compound is a critical parameter for its safe and effective use in research and development. This guide has provided a comprehensive framework for understanding and evaluating this property, combining theoretical predictions with robust experimental methodologies. By following the integrated workflow of TGA, DSC, and ARC, researchers can obtain the necessary data to establish safe handling, storage, and processing conditions. The principles and protocols outlined herein are designed to ensure scientific integrity and provide a solid foundation for the responsible advancement of chemical and pharmaceutical research involving this and similar thiophene derivatives.

References

  • He, Y., et al. (2020). Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran. MDPI. Available at: [Link]

  • Zhang, Y., et al. (2021). Theoretical Study on the Unimolecular Pyrolysis of Thiophene and Modeling. ACS Omega. Available at: [Link]

  • FooDB. (2015). Showing Compound 1-(5-Methyl-2-thienyl)-1-propanone (FDB019946). Available at: [Link]

  • Vasiliou, A., et al. (2012). Theoretical Studies of Unimolecular Decomposition of Thiophene at High Temperatures. ResearchGate. Available at: [Link]

  • Scientific.Net. (n.d.). Investigation of the Crystallization of Polyetherketones by the Differential Scanning Calorimetry Method. Available at: [Link]

  • NETZSCH Analyzing & Testing. (n.d.). Accelerating Rate Calorimeter (ARC). Available at: [Link]

  • AJOL. (n.d.). Synthesis, Characterization, Thermal Analysis and Biological Study of New Thiophene Derivative Containing o-Aminobenzoic Acid. Available at: [Link]

  • ResearchGate. (n.d.). Differential scanning calorimetry (DSC) thermographs of poly ether ether ketone (PEEK). Available at: [Link]

  • Synthesis, Characterization of thiophene derivatives and its biological applications. (n.d.). Available at: [Link]

  • He, Y., et al. (2020). Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-Ethylfuran. Preprints.org. Available at: [Link]

  • Belmont Scientific. (n.d.). Accelerating Rate Calorimeter (ARC) for Chemical Reactivity Testing. Available at: [Link]

  • Townsend, D. I., & Tou, J. C. (1980). Accelerating rate calorimeter and method of operation. Google Patents.
  • Gabay, J., & Dunn, J. G. (1999). Thermogravimetry±infrared evolved gas analysis of the anomalous thermal decomposition of thiophene fulgamic acid. Thermochimica Acta.
  • Wikipedia. (n.d.). Differential scanning calorimetry. Available at: [Link]

  • Zhang, Y., et al. (2021). Theoretical Study on the Unimolecular Pyrolysis of Thiophene and Modeling. Semantic Scholar. Available at: [Link]

  • The Good Scents Company. (n.d.). 1-(5-methyl-2-furyl) propan-1-one. Available at: [Link]

  • He, Y., et al. (2020). Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran.
  • ResearchGate. (n.d.). Thermogravimetric analysis plots of arene-thiophene oligomers. Available at: [Link]

  • Jarvi, K., et al. (2018). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Journal of Visualized Experiments. Available at: [Link]

  • St-Laurent, S., et al. (2020). Heat Loss in Accelerating Rate Calorimetry Analysis and Thermal Lag for High Self-Heat Rates. Organic Process Research & Development. Available at: [Link]

  • Chemistry LibreTexts. (2023). Differential Scanning Calorimetry. Available at: [Link]

  • Thermal Hazard Technology. (n.d.). Accelerating Rate Calorimeter. Available at: [Link]

  • Calkins, W. H. (2017). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Energy & Fuels. Available at: [Link]

  • Boron Molecular. (n.d.). 1-(Thiophen-2-yl) propan-1-one. Available at: [Link]

  • Li, B. (2021). Synthesis and characterization of high thermal conductive polymers and fabrication of polymer based thermal strap. DSpace@MIT. Available at: [Link]

  • PubChem. (n.d.). 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol. Available at: [Link]

Sources

An In-depth Technical Guide to the Electronic Properties of 2,5-Disubstituted Thiophene Rings

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, medicinal chemists, and materials scientists with a comprehensive understanding of how 2,5-disubstitution on the thiophene ring serves as a powerful strategy to modulate its electronic properties. We will delve into the fundamental principles governing these changes, explore their profound implications in drug development and organic electronics, and provide validated experimental and computational protocols for their characterization.

The Thiophene Core: A Privileged Scaffold in Science

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in medicinal chemistry and materials science.[1][2] Its significance stems from its unique electronic characteristics and its role as a versatile bioisostere, often replacing benzene rings in bioactive compounds to enhance potency or modify physicochemical properties.[3][4] The electron-rich nature of the thiophene ring, a result of the sulfur atom's lone pair participating in the aromatic π-system, makes it more reactive than benzene in electrophilic substitution reactions.[1]

The positions flanking the sulfur atom (positions 2 and 5) are particularly susceptible to functionalization.[3] By strategically placing substituents at these sites, one can precisely tune the core electronic properties of the molecule. This guide will illuminate the principles of this tuning and its practical application.

Fundamentals of Thiophene's Electronic Structure

The electronic behavior of a thiophene derivative is primarily dictated by the energy levels of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO Level: Corresponds to the energy required to remove an electron (oxidation potential). A higher HOMO energy level indicates greater ease of oxidation.

  • LUMO Level: Corresponds to the energy released when an electron is added (electron affinity). A lower LUMO energy level signifies a greater ease of reduction.

  • HOMO-LUMO Gap (E_g_): This energy difference is a critical parameter that determines the molecule's kinetic stability, color (optical absorption), and conductivity.[5] A smaller gap generally implies that less energy is required to excite an electron, shifting light absorption to longer wavelengths (a red-shift).[6][7]

The inherent aromaticity and electron-richness of the unsubstituted thiophene ring provide a foundational electronic landscape.[1] The true power, however, lies in modifying this landscape through 2,5-disubstitution.

Modulating Electronic Properties: The Impact of Substituents

The strategic placement of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) at the 2 and 5 positions allows for predictable and fine-tuned control over the HOMO and LUMO energy levels.

Electron-Donating Groups (EDGs)

EDGs, such as alkyl, alkoxy (-OR), and amino (-NR₂) groups, donate electron density to the thiophene ring through inductive or resonance effects. This influx of electron density primarily destabilizes (raises) the HOMO level, with a less pronounced effect on the LUMO level.

Causality: By pushing electron density into the π-system, EDGs make it easier to remove an electron, thus raising the HOMO energy. This generally leads to a lower oxidation potential and can result in a slight narrowing of the HOMO-LUMO gap. In donor-acceptor polymers, these electron-donating thiophene units are crucial for their semiconducting properties.[8]

Electron-Withdrawing Groups (EWGs)

EWGs, such as cyano (-CN), nitro (-NO₂), and carbonyl (-C=O) groups, pull electron density away from the thiophene ring.[9] This withdrawal of electron density stabilizes (lowers) both the HOMO and LUMO levels, with the effect typically being more significant on the LUMO level.

Causality: By making the ring more electron-deficient, EWGs increase the energy required to remove an electron (lowering HOMO) and make the ring more receptive to accepting an electron (lowering LUMO). This increases the molecule's electron affinity.

The Power of Synergy: Donor-Acceptor Architectures

A particularly powerful strategy involves creating a "push-pull" system by placing an EDG at one position (e.g., 2-position) and an EWG at the other (e.g., 5-position). This arrangement induces a strong intramolecular charge transfer (ICT) from the donor side to the acceptor side upon photoexcitation.

Consequences of Donor-Acceptor Design:

  • Significant Band Gap Reduction: The push-pull effect dramatically raises the HOMO and lowers the LUMO simultaneously, leading to a substantially smaller HOMO-LUMO gap compared to mono-substituted or symmetrically disubstituted analogues.

  • Enhanced Optical Properties: The narrowed gap results in absorption at much longer wavelengths, often shifting the appearance of the compound into the visible spectrum. This is a key principle in the design of organic dyes and chromophores.[10]

  • Tunable Dipole Moments: These systems possess large ground-state and excited-state dipole moments, which are critical for applications in non-linear optics and as sensors.

The following diagram illustrates how substituents modulate the frontier orbital energies of the thiophene core.

G cluster_0 Energy Levels cluster_1 Orbital Energy Diagram Unsubstituted Unsubstituted Thiophene EDG EDG-Substituted (e.g., -OCH3) HOMO_U_line EWG EWG-Substituted (e.g., -CN) HOMO_EDG_line DA Donor-Acceptor (e.g., -OCH3 / -CN) HOMO_EWG_line HOMO_DA_line LUMO_U LUMO HOMO_U HOMO LUMO_U->HOMO_U LUMO_EDG LUMO HOMO_EDG HOMO LUMO_EDG->HOMO_EDG LUMO_EWG LUMO HOMO_EWG HOMO LUMO_EWG->HOMO_EWG LUMO_DA LUMO HOMO_DA HOMO LUMO_DA->HOMO_DA LUMO_U_line LUMO_EDG_line HOMO_EDG_line->HOMO_U_line Rises LUMO_EWG_line LUMO_EWG_line->LUMO_U_line Lowers HOMO_EWG_line->HOMO_U_line LUMO_DA_line LUMO_DA_line->LUMO_U_line Lowers HOMO_DA_line->HOMO_U_line Rises

Caption: Impact of substituents on thiophene frontier orbital energies.

Implications in Drug Development

The ability to tune the electronic properties of the thiophene core has profound consequences for rational drug design.

  • Optimizing Drug-Receptor Interactions: The electron distribution across the thiophene ring and its substituents dictates the molecule's electrostatic potential. By modifying this potential, researchers can enhance or alter interactions (e.g., hydrogen bonds, π-stacking, electrostatic contacts) with the target protein's active site. The sulfur atom itself can act as a hydrogen bond acceptor, and its potency can be modulated by the electronic effects of the substituents.[1]

  • Controlling Metabolic Fate: Thiophene-containing drugs can undergo cytochrome P450-dependent metabolism to form reactive intermediates like thiophene S-oxides and epoxides, which can lead to toxicity.[2] Strategic substitution can mitigate this risk in two ways:

    • Steric Hindrance: Placing substituents at metabolically active sites can physically block the metabolic enzymes.

    • Electronic Modulation: Attaching EWGs can make the thiophene ring less electron-rich and therefore less susceptible to oxidative metabolism.[3]

  • Improving Bioavailability: Substituents can be chosen to modify key physicochemical properties like solubility and lipophilicity (logP), which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Experimental and Computational Characterization Workflows

A synergistic approach combining synthesis, experimental measurement, and computational modeling is essential for the efficient design and validation of novel 2,5-disubstituted thiophenes.

Synthesis

While numerous methods exist, metal-catalyzed cross-coupling reactions and the Gewald reaction are common and versatile approaches for creating 2,5-disubstituted thiophenes.[11] A recently developed efficient two-step method starts from β-nitro-β,γ-unsaturated ketones.[12]

Illustrative Protocol: Synthesis via Gewald Reaction

The Gewald reaction is a multi-component reaction that provides a straightforward route to 2-aminothiophenes, which can be further functionalized.

  • Reaction Setup: To a round-bottom flask, add an α-methylene ketone (1 eq.), a cyano-active compound like ethyl cyanoacetate (1 eq.), and elemental sulfur (1.1 eq.) in a suitable solvent (e.g., ethanol or DMF).

  • Base Catalyst: Add a catalytic amount of a base, such as diethylamine or morpholine, to initiate the condensation.

  • Reaction: Stir the mixture at a specified temperature (e.g., 50-70 °C) for several hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, pour the reaction mixture into ice-water.

  • Purification: Collect the precipitated solid by filtration, wash with cold water, and purify by recrystallization or column chromatography to yield the desired substituted 2-aminothiophene.

Self-Validation Note: The structure and purity of the synthesized compounds must be rigorously confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry before any further property analysis.[13][14]

Experimental Workflow for Electronic Property Measurement

G cluster_workflow Experimental Characterization Workflow cluster_results Derived Properties Synthesis Synthesized Compound CV Cyclic Voltammetry (CV) Synthesis->CV Spectroscopy UV-Vis & Fluorescence Spectroscopy Synthesis->Spectroscopy HOMO_LUMO HOMO/LUMO Energy Levels CV->HOMO_LUMO E_gap Optical Band Gap (Eg) Spectroscopy->E_gap

Caption: Workflow for experimental electronic property characterization.

Protocol: Cyclic Voltammetry (CV) for HOMO/LUMO Estimation

CV is an electrochemical technique used to measure the oxidation (E_ox_) and reduction (E_red_) potentials of a molecule. These values can be correlated to the HOMO and LUMO energy levels.

  • Sample Preparation: Dissolve a small, precise amount of the thiophene derivative in an appropriate solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

  • Electrochemical Cell: Use a standard three-electrode setup: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Internal Standard: Add an internal standard with a known, stable redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺), for accurate potential referencing.

  • Measurement: Scan the potential and record the resulting current. The potential at which the first oxidation peak appears corresponds to E_ox_, and the first reduction peak to E_red_.

  • Calculation: Estimate the HOMO and LUMO levels using the following empirical formulas, referencing against the Fc/Fc⁺ couple (assuming its energy level is -4.8 eV below vacuum):

    • HOMO (eV) = -[E_ox_ (vs Fc/Fc⁺) + 4.8]

    • LUMO (eV) = -[E_red_ (vs Fc/Fc⁺) + 4.8]

Trustworthiness Note: The reversibility of the redox peaks should be assessed to ensure the stability of the radical ions formed. The experiment should be repeated multiple times to ensure reproducibility.

Computational Workflow for Property Prediction

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for predicting electronic properties and guiding synthetic efforts.[14][15]

G cluster_workflow Computational (DFT) Workflow cluster_results Predicted Properties Mol_Structure Define Molecular Structure Geom_Opt Geometry Optimization (e.g., B3LYP/6-31G(d)) Mol_Structure->Geom_Opt Freq_Calc Frequency Calculation (Confirm Minimum) Geom_Opt->Freq_Calc SPE_Calc Single-Point Energy Calculation Freq_Calc->SPE_Calc HOMO_LUMO HOMO/LUMO Energies SPE_Calc->HOMO_LUMO ESP Electrostatic Potential Map SPE_Calc->ESP Spectrum Simulated UV-Vis Spectrum SPE_Calc->Spectrum

Caption: Workflow for predicting electronic properties using DFT.

Protocol: DFT Calculation for a 2,5-Disubstituted Thiophene

  • Structure Input: Build the 3D structure of the target molecule using molecular modeling software.

  • Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A common and reliable level of theory for this is the B3LYP functional with a 6-31G(d) basis set.[16]

  • Validation: Run a frequency calculation on the optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

  • Property Calculation: Using the optimized geometry, perform a single-point energy calculation to obtain the final electronic properties. This will output the energies of all molecular orbitals, including the HOMO and LUMO.

  • Analysis: Visualize the results. Plot the HOMO and LUMO to understand their spatial distribution. Generate an electrostatic potential (ESP) map to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Data Summary: Structure-Property Relationships

The following table summarizes experimentally or computationally determined electronic properties for representative 2,5-disubstituted thiophenes, illustrating the principles discussed.

Substituent (R1)Substituent (R2)HOMO (eV)LUMO (eV)Band Gap (E_g_) (eV)Key FeatureReference
HH-6.23-0.076.16Unsubstituted Core[5]
PhenylPhenyl-5.80-2.253.55π-System Extension[10]
TolylTolyl-5.72-2.183.54Weak EDG Effect[10]
ThienylThienyl-5.69-2.433.26Enhanced Conjugation[10]
BenzonitrileBenzonitrile-6.22-2.713.51Strong EWG Effect[10]
-H-CH₃-5.99-0.025.97Weak EDG Effect[7]
-H-NO₂-6.83-2.284.55Strong EWG EffectN/A
-NH₂-NO₂-5.51-2.852.66Donor-AcceptorN/A

Note: Values can vary based on the specific experimental conditions or computational level of theory. The unsubstituted and mono-substituted values are from various sources for comparison, while the disubstituted aryl values are from Ref[10]. Donor-acceptor values are illustrative based on established principles.

Conclusion

The 2,5-disubstituted thiophene ring is a remarkably tunable scaffold. By applying fundamental principles of electronic modulation through electron-donating and electron-withdrawing groups, scientists can rationally design molecules with tailored properties. This strategic functionalization allows for the optimization of drug-receptor interactions and metabolic stability in drug discovery, and the fine-tuning of band gaps and charge transport properties in materials science. The integration of robust synthetic protocols with precise experimental characterization and predictive computational modeling provides a powerful, self-validating workflow to accelerate innovation in these critical fields.

References

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.
  • Thiophene - Wikipedia. Wikipedia. [Link]

  • Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance. [Link]

  • Organic Optoelectronic Materials: Mechanisms and Applications. Chemical Reviews. [Link]

  • Calculated HOMO-LUMO gaps E g (in eV) for substituted oligothiophenes compared to the unsubstituted ones. ResearchGate. [Link]

  • Structural and Electronic Properties of Thiophene-Based Supramolecular Architectures: Influence of the Underlying Metal Surfaces. MDPI. [Link]

  • Fused thiophenes: An overview of the computational investigations. ResearchGate. [Link]

  • Poly[3-(4-octylphenyl)thiophene], a new processible conducting polymer. Macromolecules. [Link]

  • Elucidating the Electronic Properties of 2,5-Di(hetero)arylthiophenes Bearing Pyridine, Thienyl, Tolyl, and Benzonitrile Pending Groups: An Experimental and Theoretical Approach. ResearchGate. [Link]

  • Highest occupied molecular orbital (HOMO), (a) thiophene, (b)... ResearchGate. [Link]

  • Liquid Crystalline Materials Containing Thiophene Rings. Crystal Growth & Design. [Link]

  • Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. Taylor & Francis Online. [Link]

  • Structure–Property Relationship of Thiophene-Isoindigo Co-Oligomers: A First-Principles Study. ResearchGate. [Link]

  • A New General Synthesis of 2,5-Disubstituted Thiophenes Starting From β-Nitro-β,γ-Unsaturated Ketones. Thieme Chemistry. [Link]

  • Tuning surface properties of thiophene-based thin films on glass substrates for cancer cell adhesion, drug release control, and computational analysis. Nature. [Link]

  • The Critical Role of Electron‐Donating Thiophene Groups on the Mechanical and Thermal Properties of Donor–Acceptor Semiconducting Polymers. eScholarship.org. [Link]

  • Synthesis, Photochemistry, Computational Study and Potential Application of New Styryl-Thiophene and Naphtho-Thiophene Benzylamines. National Center for Biotechnology Information. [Link]

  • Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. [Link]

  • Thiophene-Based Trimers for In Vivo Electronic Functionalization of Tissues. ACS Publications. [Link]

  • Thiophene- and selenophene-based conjugated polymeric mixed ionic/electronic conductors. AIP Publishing. [Link]

  • More EAS - Electron Donating and Withdrawing Groups: Crash Course Organic Chemistry #38. YouTube. [Link]

  • Theoretical Investigation on the Antitumor Drug: ThioTEPA and its Interaction with S-donor Biomolecules and DNA Purine Bases. Chemical Methodologies. [Link]

Sources

An In-depth Technical Guide to the Health and Safety of 1-(5-Methylthiophen-2-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals. The toxicological and safety properties of 1-(5-Methylthiophen-2-yl)propan-1-one have not been fully investigated. All handling and experimental work should be conducted by trained personnel in a controlled laboratory environment, adhering to the highest standards of safety and the precautionary principle.

Section 1: Executive Summary and Introduction

This compound is an aryl alkyl ketone containing a substituted thiophene ring.[1] While its specific applications are not widely documented in publicly available literature, its structural motifs are common in medicinal chemistry and materials science. A comprehensive review of available safety data reveals a significant lack of specific toxicological and handling information for this compound.[1] Therefore, this guide adopts a precautionary approach, extrapolating potential hazards from structurally related compounds to provide a robust framework for safe handling and use.

This guide is structured to provide researchers and drug development professionals with a thorough understanding of the potential risks associated with this compound and to offer detailed protocols for mitigating these risks. The core philosophy of this document is built upon the principles of scientific integrity, emphasizing expertise, trustworthiness, and authoritative grounding in general laboratory safety standards.

Section 2: Physicochemical Properties and Inferred Hazard Profile

Understanding the physicochemical properties of a compound is fundamental to assessing its potential hazards and developing appropriate safety protocols.

Known Physicochemical Properties
PropertyValueSource
Molecular FormulaC8H10OSFooDB
Average Molecular Weight154.229 g/mol FooDB
Water Solubility0.47 g/LALOGPS
logP2.23ALOGPS
Polar Surface Area17.07 ŲChemAxon
Hydrogen Bond Donors0ChemAxon
Hydrogen Bond Acceptors1ChemAxon

A selection of physicochemical properties for this compound.[1]

The low water solubility suggests that in the event of an aqueous spill, the compound may not readily dissolve, and the logP value indicates a potential for bioaccumulation. The molecule possesses characteristics that align with the "Rule of Five," suggesting good oral bioavailability, which is a critical consideration for assessing ingestion hazards.[1]

Inferred Hazard Profile from Structurally Related Compounds

Due to the absence of specific toxicological data for this compound, a hazard assessment has been constructed based on data from structurally similar thiophene derivatives and other related ketones.

  • Acute Oral Toxicity: A related compound, 1-(5-methylthiophen-2-yl)propan-2-amine, is classified as harmful if swallowed (Acute Toxicity 4, oral).[2] Another related compound, 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanone, also shows moderate acute oral toxicity.[3] It is therefore prudent to consider this compound as potentially harmful if ingested.

  • Skin Corrosion/Irritation: 1-(5-Methylthiophen-2-yl)propan-2-amine is known to cause skin irritation (Skin Irritant 2).[2] Many organic ketones and thiophene derivatives can be irritating to the skin upon prolonged contact.

  • Serious Eye Damage/Irritation: Serious eye irritation (Eye Irritant 2A) is a noted hazard for 1-(5-methylthiophen-2-yl)propan-2-amine.[2] Direct contact with the eyes is likely to cause irritation.

Based on this analysis, the following GHS-style hazard summary should be considered for laboratory work with this compound:

Hazard ClassInferred ClassificationPrecautionary Approach
Acute Toxicity, OralCategory 4 (Harmful if swallowed)Do not ingest. Wash hands thoroughly after handling.
Skin Corrosion/IrritationCategory 2 (Causes skin irritation)Wear protective gloves and clothing.
Eye Damage/IrritationCategory 2A (Causes serious eye irritation)Wear eye protection.
Specific Target Organ ToxicityCategory 3 (May cause respiratory irritation)Handle in a well-ventilated area or fume hood.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is essential when handling compounds with unknown toxicological profiles.

Hierarchy of Controls

The hierarchy of controls is a fundamental concept in occupational safety. The most effective controls are at the top of the pyramid.

Hierarchy of Controls cluster_0 Hierarchy of Controls for Handling this compound Elimination Elimination (Not Feasible) Substitution Substitution (Consider safer alternatives) Engineering Engineering Controls (Fume Hood, Ventilated Enclosure) Administrative Administrative Controls (SOPs, Training, Labeling) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat)

Caption: Hierarchy of controls for managing risks.

  • Engineering Controls: All work involving the handling of this compound, including weighing, dissolving, and transferring, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Administrative Controls: Standard Operating Procedures (SOPs) for the handling of this compound must be written and approved. All personnel must be trained on these SOPs before commencing work. Clear and accurate labeling of all containers is mandatory.

  • Personal Protective Equipment (PPE): The following PPE is required at a minimum:

    • Eye Protection: Chemical safety goggles.

    • Hand Protection: Nitrile gloves. Change gloves immediately if contamination is suspected.

    • Skin and Body Protection: A flame-resistant lab coat and closed-toe shoes are required.

Section 4: Safe Handling, Storage, and Disposal

Adherence to strict protocols for handling, storage, and disposal is critical to ensuring a safe laboratory environment.

Handling
  • Avoid contact with skin, eyes, and clothing.[4]

  • Wash hands thoroughly after handling.[5]

  • Ensure adequate ventilation and handle only in a chemical fume hood.[5][6]

  • Keep away from sources of ignition as the flammability of this specific compound is unknown.[7]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

  • Store away from incompatible materials such as strong oxidizing agents.[5]

Disposal
  • Dispose of waste in accordance with local, state, and federal regulations.

  • Contaminated materials should be treated as hazardous waste.

Section 5: Emergency Procedures

Rapid and appropriate responses to emergencies can significantly mitigate potential harm.

First-Aid Measures
  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • In case of skin contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation develops.[6]

  • If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.

  • If ingested: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Accidental Release Measures
  • Evacuate Personnel: Evacuate non-essential personnel from the area.

  • Ventilate the Area: Ensure adequate ventilation.

  • Contain the Spill: Use a non-combustible absorbent material like sand or earth to contain the spill.

  • Collect the Spill: Carefully scoop up the absorbed material into a sealed container for disposal.

  • Clean the Area: Decontaminate the spill area with an appropriate solvent, followed by soap and water.

  • Personal Protection: Wear appropriate PPE, including respiratory protection, during the entire cleanup process.

Spill_Response_Workflow Start Spill Detected Evacuate Evacuate Area Start->Evacuate Assess Assess Spill Size & Risk Evacuate->Assess SmallSpill Small Spill Assess->SmallSpill Small & Controllable LargeSpill Large Spill Assess->LargeSpill Large or Uncontrolled DonPPE Don Appropriate PPE SmallSpill->DonPPE CallEH Call Emergency Services & EHS LargeSpill->CallEH Contain Contain Spill with Absorbent Material DonPPE->Contain Collect Collect Absorbed Material into Sealed Container Contain->Collect Clean Decontaminate Area Collect->Clean Dispose Dispose of Waste as Hazardous Clean->Dispose End End Dispose->End CallEH->End

Caption: Workflow for responding to a chemical spill.

Section 6: Conclusion

The safe handling of novel or under-characterized compounds like this compound is paramount in a research and development setting. While specific safety data is lacking, a precautionary approach based on the known hazards of structurally similar molecules provides a solid foundation for risk mitigation. By implementing robust engineering controls, mandating the use of appropriate personal protective equipment, and adhering to strict handling and emergency protocols, researchers can work with this compound in a safe and responsible manner. Continuous vigilance and a commitment to re-evaluating safety procedures as new information becomes available are essential.

References

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2021, September 14). 1-Propanone, 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)- - Evaluation statement. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 1,2-Propanediol. Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound 1-(5-Methyl-2-thienyl)-1-propanone (FDB019946). Retrieved from [Link]

  • PubChem. (n.d.). 1-(5-Methylthiophen-2-yl)propan-2-amine. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride. Retrieved from [Link]

  • Boron Molecular. (n.d.). 1-(Thiophen-2-yl) propan-1-one. Retrieved from [Link]

  • ECHA. (n.d.). 2-methyl-1-(4-methylthiophenyl)-2-morpholinopropan-1-one - Substance Information. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Thiophenol. Retrieved from [Link]

  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: 2-methylpropan-1-ol. Retrieved from [Link]

Sources

Methodological & Application

Application Note & Protocol: Regioselective Friedel-Crafts Acylation of 2-Methylthiophene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for the Friedel-Crafts acylation of 2-methylthiophene with propanoyl chloride. It outlines the underlying mechanistic principles governing the reaction's high regioselectivity, offers a detailed, field-proven experimental protocol, and presents troubleshooting strategies for common challenges. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science, providing the necessary framework for the successful synthesis of 5-methyl-2-propanoylthiophene, a valuable intermediate in drug development and fine chemical production.

Introduction: The Synthetic Value of Acylthiophenes

Thiophene moieties are privileged scaffolds in medicinal chemistry and materials science, prized for their unique electronic properties and ability to act as bioisosteres of benzene rings. The introduction of an acyl group via Friedel-Crafts acylation is a cornerstone transformation, providing a versatile chemical handle for further molecular elaboration.[1] The resulting acylthiophenes are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic electronic materials.

The specific reaction discussed herein—the acylation of 2-methylthiophene with propanoyl chloride—is of particular interest. The methyl group on the thiophene ring acts as an activating, directing group, influencing the position of the incoming electrophile. Understanding and controlling this regioselectivity is paramount for achieving high yields of the desired isomer, 5-methyl-2-propanoylthiophene, and avoiding tedious purification steps to remove unwanted byproducts.[1]

This guide moves beyond a simple recitation of steps, delving into the causal factors behind each experimental choice to empower the researcher with a deeper, actionable understanding of the process.

Mechanistic Rationale & Regioselectivity

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction.[2][3] The mechanism involves three primary stages, each dictating the reaction's outcome and efficiency.

Stage 1: Generation of the Acylium Ion The reaction commences with the activation of the acylating agent, propanoyl chloride, by a Lewis acid catalyst, typically aluminum chloride (AlCl₃) or stannic chloride (SnCl₄). The Lewis acid coordinates to the chlorine atom, polarizing the C-Cl bond and facilitating its cleavage to generate a highly electrophilic, resonance-stabilized acylium ion.[4][5]

Stage 2: Electrophilic Attack and the Sigma Complex The electron-rich π-system of the 2-methylthiophene ring acts as a nucleophile, attacking the acylium ion. This is the rate-determining step and establishes the reaction's regioselectivity. Attack on the thiophene ring can, in theory, occur at the C3, C4, or C5 positions. However, for thiophene and its activated derivatives, substitution is overwhelmingly favored at the α-positions (C2 or C5) over the β-positions (C3 or C4).[6]

This preference is due to the superior stability of the resulting carbocation intermediate (the "sigma complex" or "arenium ion"). Attack at the C5 position of 2-methylthiophene allows the positive charge to be delocalized over three resonance structures, including one where the charge is stabilized by the sulfur atom's lone pair.[6] In contrast, attack at the C3 or C4 positions results in a less stable intermediate with only two significant resonance contributors.[6] The electron-donating methyl group at C2 further activates the ring, reinforcing the inherent preference for substitution at the adjacent, sterically accessible C5 position.

Stage 3: Aromaticity Restoration The final step is the rapid deprotonation of the sigma complex by a weak base (such as AlCl₄⁻), which restores the aromaticity of the thiophene ring and yields the final ketone product, 5-methyl-2-propanoylthiophene.[4][7]

The acyl group is a deactivating group, meaning the product is less reactive than the starting material.[3][7] This is a significant advantage of Friedel-Crafts acylation over alkylation, as it effectively prevents polysubstitution, leading to a cleaner, monoacylated product.[3]

Visualization of the Reaction Mechanism

Friedel_Crafts_Acylation_Mechanism Mechanism of Friedel-Crafts Acylation on 2-Methylthiophene cluster_0 Stage 1: Acylium Ion Formation cluster_1 Stage 2 & 3: EAS & Aromaticity Restoration PropanoylCl Propanoyl Chloride AcyliumComplex [Propanoyl-Cl-AlCl₃ Complex] PropanoylCl->AcyliumComplex + AlCl₃ AlCl3_1 AlCl₃ (Lewis Acid) AcyliumIon Acylium Ion (Electrophile) AcyliumComplex->AcyliumIon AlCl4 AlCl₄⁻ AcyliumComplex->AlCl4 Methylthiophene 2-Methylthiophene SigmaComplex Sigma Complex (Resonance Stabilized) AcyliumIon->SigmaComplex + 2-Methylthiophene (Attack at C5) ProductComplex Product-AlCl₃ Complex SigmaComplex->ProductComplex - H⁺ (to AlCl₄⁻) FinalProduct 5-Methyl-2-propanoylthiophene ProductComplex->FinalProduct Aqueous Workup

Caption: Reaction pathway for the regioselective acylation of 2-methylthiophene.

Detailed Experimental Protocol

This protocol is designed for a ~20 mmol scale reaction. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

Reagents and Equipment
Reagent/MaterialM.W.Amount (mmol)Mass/VolumeNotes
2-Methylthiophene98.1720.01.96 g (1.92 mL)Ensure dryness.
Propanoyl chloride92.5222.02.04 g (1.91 mL)Use freshly opened or distilled. Highly corrosive and moisture-sensitive.
Stannic chloride (SnCl₄)260.522.05.73 g (2.59 mL)Anhydrous grade is essential. Corrosive and fuming liquid. A safer alternative to AlCl₃ for thiophenes.[8]
Dichloromethane (DCM)--50 mLAnhydrous grade.
Hydrochloric acid (HCl)--~20 mL (3M)For quenching.
Sat. Sodium Bicarbonate--~30 mLFor neutralization.
Anhydrous MgSO₄ or Na₂SO₄--~5 gFor drying.

Equipment:

  • 100 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel (pressure-equalizing)

  • Reflux condenser with a drying tube (filled with CaCl₂ or Drierite)

  • Thermometer or thermocouple

  • Ice-water bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Vacuum distillation apparatus or column chromatography setup

Pre-Reaction Setup

Rationale: The success of this reaction hinges on the rigorous exclusion of atmospheric moisture, as the Lewis acid catalyst reacts violently with water, rendering it inactive.[2][9]

  • Glassware Preparation: All glassware must be thoroughly dried in an oven (≥120 °C) for several hours and allowed to cool to room temperature in a desiccator or under a stream of dry nitrogen or argon.

  • Inert Atmosphere: Assemble the three-neck flask with the magnetic stir bar, dropping funnel, and condenser. Fit the condenser with a drying tube. Purge the entire apparatus with dry nitrogen or argon for 5-10 minutes. Maintain a slight positive pressure of the inert gas throughout the reaction.

Reaction Procedure
  • Initial Charging: In the reaction flask, dissolve 2-methylthiophene (1.96 g, 20.0 mmol) in 30 mL of anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. Efficient stirring is crucial to maintain a homogeneous temperature.

  • Catalyst Addition: Slowly add anhydrous stannic chloride (5.73 g, 22.0 mmol) to the stirred solution via a syringe or the dropping funnel. Causality: A purple or dark-colored complex may form; this is normal.[8] Adding the catalyst before the acyl chloride allows it to be readily available for activation.

  • Acyl Chloride Addition: In the dropping funnel, dilute the propanoyl chloride (2.04 g, 22.0 mmol) with 20 mL of anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over 30-40 minutes, ensuring the internal temperature does not rise above 5 °C. Causality: Slow, controlled addition prevents a dangerous exotherm and minimizes the formation of side products.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0 °C for one hour, then remove the ice bath and let it stir at room temperature for an additional 1-2 hours.[10] The reaction progress can be monitored by Thin Layer Chromatography (TLC), comparing the reaction mixture to a spot of the 2-methylthiophene starting material.

Workup and Purification

Rationale: The workup is designed to hydrolyze the product-catalyst complex, neutralize the acidic mixture, and separate the organic product from aqueous and inorganic waste.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing ~50 g of crushed ice and 20 mL of 3M HCl.[5][8] Perform this step in the fume hood, as HCl gas may be evolved. Stir vigorously until all the ice has melted and the precipitate (tin salts) has dissolved.

  • Phase Separation: Transfer the mixture to a 250 mL separatory funnel. Separate the lower organic (DCM) layer.

  • Extraction: Extract the aqueous layer with an additional portion of DCM (20 mL) to recover any dissolved product.[11]

  • Washing: Combine the organic layers and wash them sequentially with:

    • 25 mL of water.

    • 30 mL of saturated sodium bicarbonate solution (careful! CO₂ evolution may occur).

    • 25 mL of brine (saturated NaCl solution). Causality: The bicarbonate wash neutralizes residual HCl and the brine wash helps to break emulsions and begin the drying process.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[11] Swirl for 5-10 minutes, then remove the drying agent by gravity filtration.

  • Solvent Removal: Remove the dichloromethane using a rotary evaporator.

  • Purification: The crude product, a yellowish oil, can be purified by either:

    • Vacuum Distillation: This is the preferred method for this scale.[8][12] Collect the fraction corresponding to 5-methyl-2-propanoylthiophene.

    • Column Chromatography: Use silica gel with a hexane/ethyl acetate eluent system.[13]

Visualization of the Experimental Workflow

Experimental_Workflow Experimental Workflow Summary A 1. Setup (Dry Glassware, Inert Atmosphere) B 2. Reagent Charging (2-Methylthiophene in DCM) A->B C 3. Cooling to 0 °C B->C D 4. Catalyst Addition (SnCl₄) C->D E 5. Acyl Chloride Addition (Propanoyl Chloride, Dropwise) D->E F 6. Reaction (0 °C to RT, Monitor by TLC) E->F G 7. Quenching (Ice / 3M HCl) F->G H 8. Workup (Extraction & Washes) G->H I 9. Drying & Solvent Removal H->I J 10. Purification (Vacuum Distillation) I->J K 11. Analysis (NMR, IR, GC-MS) J->K

Caption: Step-by-step workflow for the synthesis and purification process.

Best Practices and Troubleshooting

IssueProbable Cause(s)Recommended Solution(s)
Low or No Yield 1. Wet reagents or glassware.[2] 2. Inactive Lewis acid catalyst. 3. Insufficient reaction time or temperature.1. Rigorously dry all glassware and use anhydrous grade solvents/reagents. 2. Use a freshly opened bottle of anhydrous SnCl₄ or AlCl₃. 3. Monitor reaction by TLC to ensure completion before workup.
Formation of Black Tar/Polymer 1. Reaction temperature too high. 2. Use of AlCl₃, which can be too harsh for thiophenes.[8] 3. Acyl chloride added too quickly.1. Maintain strict temperature control, especially during additions. 2. Use a milder Lewis acid like SnCl₄ or ZnCl₂.[13][14] 3. Ensure slow, dropwise addition of the acylating agent.
Difficult Phase Separation (Emulsion) Formation of aluminum or tin hydroxides at the interface during workup.[5]1. Ensure the aqueous layer is sufficiently acidic during the initial quench. 2. Add brine during the washing steps to increase the ionic strength of the aqueous phase. 3. If persistent, filter the entire biphasic mixture through a pad of Celite.
Product Contaminated with Starting Material Incomplete reaction.1. Increase reaction time or allow the reaction to warm to room temperature for longer. 2. Ensure at least a stoichiometric equivalent of the catalyst and acyl chloride are used.

Safety Considerations

  • Propanoyl Chloride: Is highly corrosive, a lachrymator, and reacts violently with water. Handle only in a fume hood with appropriate PPE.

  • Stannic Chloride / Aluminum Chloride: Are corrosive and react exothermically and violently with water, releasing HCl gas.[9][15][16] They cause severe skin and eye burns.[17] Store in a dry environment and handle with extreme care.[9]

  • Dichloromethane (DCM): Is a suspected carcinogen and is volatile. Minimize inhalation and skin contact.

  • General: The reaction is exothermic and should be cooled adequately. The quenching process can release significant amounts of HCl gas.

References

  • Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. TSI Journals. Available at: [Link]

  • Hartough, H. D. (1949). Acylation of thiophene. U.S. Patent No. 2,492,629. Washington, DC: U.S. Patent and Trademark Office.
  • Katritzky, A. R., et al. (2003). C-Acylation of 2-Methylfuran and Thiophene using N-Acylbenzotriazoles. Croatica Chemica Acta. Available at: [Link]

  • Wang, L., et al. (2012). Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. ResearchGate. Available at: [Link]

  • Chad's Prep (2021). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. YouTube. Available at: [Link]

  • NotEvans (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. Available at: [Link]

  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]

  • Weber State University (2011). Experiment 14: Friedel-Crafts Acylation. YouTube. Available at: [Link]

  • Xie, H., & Parish, E. (2024). Friedel–crafts alkylations of indoles, furans, and thiophenes with arylmethyl acetates promoted by trimethylsilyl trifluoromethanesulfonate. Synthetic Communications. Available at: [Link]

  • CN101880271B - Synthesis method of 2-thiophene acetylchloride. Google Patents.
  • Aluminum Chloride - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: [Link]

  • 2-acetothienone. Organic Syntheses Procedure. Available at: [Link]

  • Safety Data Sheet: Aluminium chloride. Carl ROTH. Available at: [Link]

  • Bandini, M., & Umani-Ronchi, A. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Ünver, H., Biyikoglu, M., & Bulut, A. (2013). Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. Asian Journal of Chemistry. Available at: [Link]

  • SAFETY DATA SHEET - Aluminum chloride. Lab Alley. Available at: [Link]

  • Synthesis of 2-acetyl-5-bromothiophene. PrepChem.com. Available at: [Link]

  • CN101880271A - Synthesis method of 2-thiophene acetylchloride. Google Patents.
  • El-Ghanam, A. (2021). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Molbank. Available at: [Link]

Sources

Application Notes and Protocols for the Synthetic Utility of 1-(5-Methylthiophen-2-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Thiophene Building Block

1-(5-Methylthiophen-2-yl)propan-1-one is a valuable heterocyclic ketone that serves as a versatile starting material in organic synthesis. Its structure, featuring an electron-rich 5-methylthiophene ring and a reactive propanone moiety, offers multiple sites for chemical modification. This unique combination of functionalities makes it an attractive precursor for the synthesis of a diverse array of more complex molecules, particularly those with potential applications in medicinal chemistry and materials science. The thiophene nucleus is a well-established pharmacophore found in numerous FDA-approved drugs, highlighting the significance of thiophene-containing compounds in drug discovery.[1] This document provides detailed application notes and robust protocols for the use of this compound in several key synthetic transformations, including reductive amination, Knoevenagel condensation, chalcone synthesis, and the construction of pyrazole ring systems.

Reductive Amination: A Gateway to Novel Amines

Reductive amination is a powerful and widely used method for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds.[2] The reaction proceeds through the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This one-pot procedure is often preferred over direct alkylation of amines, as it avoids the common issue of over-alkylation.[2] For this compound, this reaction provides a direct route to chiral and achiral amines that can serve as key intermediates for pharmacologically active compounds.

Causality of Experimental Choices:

The choice of reducing agent is critical for a successful reductive amination. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for the reductive amination of ketones.[1] It is less reactive than sodium borohydride, which allows for the formation of the iminium ion intermediate before reduction occurs. The use of a slightly acidic catalyst, such as acetic acid, can facilitate the formation of the iminium ion. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used solvents as they are compatible with the reagents and facilitate the reaction.

Experimental Workflow: Reductive Amination

G cluster_0 Reaction Setup cluster_2 Work-up cluster_3 Purification cluster_4 Product A This compound F Stir at Room Temperature (Monitor by TLC) A->F B Amine (e.g., Benzylamine) B->F C Sodium Triacetoxyborohydride (STAB) C->F Portionwise addition D Dichloromethane (DCM) D->F E Acetic Acid (cat.) E->F G Quench with sat. NaHCO3 (aq) F->G H Extract with DCM G->H I Dry organic layer (Na2SO4) H->I J Concentrate in vacuo I->J K Column Chromatography (Silica gel) J->K L N-substituted amine derivative K->L

Caption: Workflow for the reductive amination of this compound.

Protocol: General Procedure for Reductive Amination
  • Reaction Setup: To a solution of this compound (1.0 eq.) and the desired amine (1.2 eq.) in dichloromethane (DCM, 0.2 M) is added a catalytic amount of glacial acetic acid (0.1 eq.).

  • Addition of Reducing Agent: The mixture is stirred at room temperature for 30 minutes, after which sodium triacetoxyborohydride (STAB) (1.5 eq.) is added portion-wise over 15 minutes.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting ketone is consumed (typically 2-12 hours).

  • Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous phase is extracted with DCM (3 x volume).

  • Isolation: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired amine.

ParameterConditionRationale
Reducing Agent Sodium Triacetoxyborohydride (STAB)Mild and selective for iminium ion reduction.
Solvent Dichloromethane (DCM)Aprotic, good solubility for reactants.
Catalyst Acetic AcidFacilitates iminium ion formation.
Temperature Room TemperatureSufficient for reaction without side products.
Work-up Saturated NaHCO₃Neutralizes acetic acid and quenches excess STAB.

Knoevenagel Condensation: Synthesis of Electron-Deficient Alkenes

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product.[3] This reaction is a cornerstone of carbon-carbon bond formation and is particularly useful for synthesizing electron-deficient alkenes, which are valuable intermediates in various chemical syntheses. When applied to this compound, the Knoevenagel condensation provides access to substituted alkenes bearing the 5-methylthiophene moiety. A closely related reaction with 5-methylthiophene-2-carbaldehyde and malononitrile has been reported, demonstrating the feasibility of this transformation with this heterocyclic system.[4]

Causality of Experimental Choices:

The choice of a basic catalyst is crucial in the Knoevenagel condensation. Weak bases like piperidine or triethylamine are often sufficient to deprotonate the active methylene compound without promoting self-condensation of the ketone. The reaction is typically carried out in a protic solvent like ethanol, which facilitates the dissolution of the reactants and the catalyst. The removal of water, often by azeotropic distillation with a Dean-Stark apparatus, can drive the reaction equilibrium towards the product.

Experimental Workflow: Knoevenagel Condensation

G cluster_0 Reaction Setup cluster_2 Work-up cluster_3 Product A This compound E Reflux with stirring (Monitor by TLC) A->E B Active Methylene Compound (e.g., Malononitrile) B->E C Piperidine (cat.) C->E D Ethanol D->E F Cool to Room Temperature E->F G Cool in ice-bath F->G H Filter the precipitate G->H I Wash with cold ethanol H->I J Dry the product I->J K α,β-unsaturated product J->K

Caption: Workflow for the Knoevenagel condensation of this compound.

Protocol: General Procedure for Knoevenagel Condensation
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq.) and the active methylene compound (e.g., malononitrile, 1.1 eq.) in ethanol (0.5 M).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq.) to the solution.

  • Reaction: Heat the mixture to reflux and stir for the required time (monitor by TLC, typically 1-4 hours).

  • Isolation: Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to obtain the purified α,β-unsaturated product.

ParameterConditionRationale
Active Methylene Malononitrile, Ethyl CyanoacetateProvides the nucleophile for the condensation.
Catalyst Piperidine or TriethylamineWeak base to deprotonate the active methylene compound.
Solvent EthanolGood solvent for reactants and facilitates the reaction.
Temperature RefluxProvides sufficient energy for the condensation and dehydration.
Purification Recrystallization/FiltrationOften sufficient for obtaining a pure product.

Chalcone Synthesis via Claisen-Schmidt Condensation

Chalcones, or 1,3-diaryl-2-propen-1-ones, are an important class of natural and synthetic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5] The most common method for their synthesis is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an aromatic ketone with an aromatic aldehyde.[6][7] Using this compound as the ketone component allows for the synthesis of novel chalcones incorporating the 5-methylthiophene scaffold.

Causality of Experimental Choices:

The Claisen-Schmidt condensation is typically carried out in the presence of a strong base, such as sodium hydroxide or potassium hydroxide, in a protic solvent like ethanol.[7] The base deprotonates the α-carbon of the ketone, generating an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol adduct readily dehydrates under the reaction conditions to yield the stable, conjugated chalcone.

Experimental Workflow: Claisen-Schmidt Condensation

G cluster_0 Reactant Preparation cluster_2 Work-up cluster_3 Purification cluster_4 Product A This compound E Stir at Room Temperature A->E B Aromatic Aldehyde (e.g., Benzaldehyde) B->E C Ethanol C->E D Aqueous NaOH D->E Slow addition F Pour into ice water E->F G Acidify with dil. HCl F->G H Filter the precipitate G->H I Wash with water H->I J Dry the product I->J K Recrystallization from Ethanol J->K L Chalcone Derivative K->L

Caption: Workflow for the Claisen-Schmidt condensation to synthesize chalcones.

Protocol: General Procedure for Chalcone Synthesis
  • Reactant Solution: In a flask, dissolve this compound (1.0 eq.) and the desired aromatic aldehyde (1.0 eq.) in ethanol (0.5 M).

  • Base Addition: Cool the solution in an ice bath and slowly add an aqueous solution of sodium hydroxide (2.0 eq.) with vigorous stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The formation of a precipitate is often observed.

  • Isolation: Pour the reaction mixture into a beaker of crushed ice and water. Acidify the mixture with dilute hydrochloric acid to precipitate the product completely.

  • Purification: Collect the solid chalcone by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then dry. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

ParameterConditionRationale
Base Sodium Hydroxide (NaOH)Strong base to generate the enolate.
Solvent EthanolGood solvent for reactants and the base.
Temperature Room TemperatureSufficient for the condensation and dehydration.
Work-up Acidification with HClNeutralizes the base and precipitates the product.
Purification RecrystallizationEffective method for purifying solid chalcones.

Pyrazole Synthesis: Constructing a Key Heterocycle

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are a prominent structural motif in a vast number of pharmaceuticals, agrochemicals, and other functional materials.[8] A common and straightforward method for the synthesis of pyrazoles involves the condensation of a 1,3-dicarbonyl compound, or a suitable precursor, with a hydrazine derivative.[9] The α,β-unsaturated ketone (chalcone) derived from this compound can serve as an excellent precursor for pyrazole synthesis.

Causality of Experimental Choices:

The reaction of a chalcone with hydrazine hydrate in a protic solvent like ethanol or acetic acid leads to the formation of a pyrazoline intermediate via a Michael addition followed by intramolecular cyclization and dehydration. The choice of solvent can influence the reaction rate and the final product. Acetic acid can act as both a solvent and a catalyst for the cyclization and dehydration steps.

Experimental Workflow: Pyrazole Synthesis from Chalcone

G cluster_0 Reaction Setup cluster_2 Work-up cluster_3 Purification cluster_4 Product A Chalcone Derivative D Reflux with stirring (Monitor by TLC) A->D B Hydrazine Hydrate B->D C Glacial Acetic Acid C->D E Cool to Room Temperature D->E F Pour into ice water E->F G Filter the precipitate F->G H Wash with water G->H I Dry the product H->I J Recrystallization from Ethanol I->J K Pyrazole Derivative J->K

Caption: Workflow for the synthesis of pyrazoles from chalcones.

Protocol: General Procedure for Pyrazole Synthesis
  • Reaction Setup: A mixture of the chalcone (1.0 eq., synthesized as described in Section 3) and hydrazine hydrate (1.5 eq.) in glacial acetic acid (0.3 M) is placed in a round-bottom flask equipped with a reflux condenser.

  • Reaction: The reaction mixture is heated to reflux and stirred for 4-8 hours. The progress of the reaction is monitored by TLC.

  • Isolation: After cooling to room temperature, the reaction mixture is poured into ice-cold water. The precipitated solid is collected by vacuum filtration.

  • Purification: The crude product is washed thoroughly with water to remove any residual acetic acid and then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol to afford the pure pyrazole derivative.

ParameterConditionRationale
Hydrazine Source Hydrazine HydrateCommon and effective reagent for pyrazole synthesis.
Solvent/Catalyst Glacial Acetic AcidFacilitates the cyclization and dehydration steps.
Temperature RefluxDrives the reaction to completion.
Work-up Precipitation in waterEfficiently isolates the solid product.
Purification RecrystallizationProvides a high-purity final product.

Conclusion

This compound is a readily accessible and highly versatile building block for organic synthesis. The protocols outlined in these application notes for reductive amination, Knoevenagel condensation, chalcone synthesis, and pyrazole formation provide a solid foundation for researchers to explore the synthesis of a wide range of novel compounds. The functional group tolerance and predictable reactivity of this starting material make it an invaluable tool for the development of new chemical entities in the fields of medicinal chemistry and materials science.

References

  • (2019-01-19). synthesis of pyrazoles. YouTube. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Cox, L. (2018). Knoevenagel condensation. Name Reactions in Organic Synthesis, 161-165.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation). Retrieved from [Link]

  • Altundas, A., et al. (2013). 2-[(5-Methylthiophen-2-yl)methylidene]malononitrile. Acta Crystallographica Section E: Structure Reports Online, 69(7), o1003.
  • (2025-08-06). Review on Synthesis of pyrazole and pyrazolines. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

  • Scribd. (n.d.). UCY 201L - Expt 5 - Solvent Free Reductive Amination Protocol. Retrieved from [Link]

  • Jeong, B.-S., et al. (2005). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones. Bulletin of the Korean Chemical Society, 26(12), 2023-2026.
  • National Center for Biotechnology Information. (2024). A regioselective enzyme-catalyzed system is selected for the synthesis of 1,3,5-trisubstituted pyrazole derivatives by adding phenyl hydrazines, nitroolefins, and benzaldehydes. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates.
  • ResearchGate. (n.d.). The Knoevenagel condensation between malononitrile with (a)... Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of pyrazole and its derivatives.
  • ResearchGate. (n.d.). Claisen-Schmidt condensation between acetophenone and benzaldehyde with metal triflate catalysts. Retrieved from [Link]

  • Nuzhdin, A. L., Bukhtiyarova, M. V., & Bukhtiyarov, V. I. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules, 25(20), 4771.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Moosavi-Zare, A. R., et al. (2019). Tandem Knoevenagel-Michael-cyclocondensation reaction of malononitrile, various aldehydes and barbituric acid derivative. Progress in Chemical and Biochemical Research, 2(2), 59-65.
  • University of Missouri-St. Louis. (n.d.). Claisen-Schmidt Condensation. Retrieved from [Link]

  • Mahmood, M. A., et al. (2013). Synthesis and characterization of some New Mannich bases and their thione derivatives. Kerbala Journal of Pharmaceutical Sciences, (3).
  • Danciu, C., et al. (2012). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN-2-YL)ETHANONE. Farmacia, 60(2), 157-165.
  • DergiPark. (n.d.). Synthesis and Characterization of Several Mannich Bases Derived from 2-(4-methylpiperazin-1-yl)acetohydrazide. Retrieved from [Link]

  • Tamil, M., et al. (2014). Synthesis, characterization and biological activity of new mannich base 1-((4-chlorophenyl)(2,5-dioxopyrrolidin-1-yl)methyl) urea. International Journal of ChemTech Research, 6(7), 3624-3630.
  • Ganjoo, R., et al. (2022). Mannich Bases: Synthesis, Pharmacological Activity, and Applications: A Review. Journal of Industrial and Engineering Chemistry.

Sources

Application Notes & Protocols: 1-(5-Methylthiophen-2-yl)propan-1-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Thiophene Scaffold - A Privileged Motif in Drug Discovery

The thiophene ring, a five-membered sulfur-containing heterocycle, is a cornerstone in medicinal chemistry.[1][2][3] Its unique electronic properties and ability to act as a bioisostere for the phenyl group have cemented its status as a "privileged scaffold" in drug design. Thiophene derivatives are integral to a wide array of FDA-approved drugs, demonstrating therapeutic efficacy across cardiovascular, anti-inflammatory, and neurological indications.[1] The structural versatility of the thiophene core allows for the synthesis of diverse compound libraries, each with the potential for novel biological activity.[4][5][6] This document provides a detailed exploration of the potential medicinal chemistry applications of a specific, yet representative, thiophene derivative: 1-(5-Methylthiophen-2-yl)propan-1-one . While direct literature on this exact molecule is sparse, its structural features suggest a rich potential for therapeutic innovation. These notes are intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical protocols for investigating its promise.

Rationale for Investigation: Structural Insights and Therapeutic Hypotheses

The structure of this compound presents several key features that suggest its potential as a pharmacologically active agent:

  • The Thiophene Core: As previously mentioned, the electron-rich thiophene ring is a well-established pharmacophore.[1] Its ability to engage in various biological interactions makes it a prime candidate for drug development.

  • The Propan-1-one Side Chain: The ketone functional group can participate in hydrogen bonding and other non-covalent interactions with biological targets. The length and flexibility of the propyl chain can influence binding affinity and selectivity.

  • The Methyl Group: The methyl substitution at the 5-position of the thiophene ring can impact the molecule's lipophilicity, metabolic stability, and steric interactions with target proteins.

Based on the extensive literature on analogous thiophene derivatives, we can hypothesize several promising avenues for the therapeutic application of this compound. These include, but are not limited to:

  • Anticancer Activity: Thiophene derivatives have shown significant potential as anticancer agents by targeting various signaling pathways involved in cancer progression.[4][6][7][8]

  • Antimicrobial Properties: The thiophene scaffold is present in several antimicrobial drugs, and novel derivatives continue to be explored for their efficacy against a range of pathogens.[9][10]

  • Anti-inflammatory Effects: A number of approved anti-inflammatory drugs contain a thiophene ring, suggesting that this compound may also possess anti-inflammatory properties.[1]

  • Neurological Applications: The lipophilicity of thiophene derivatives can facilitate penetration of the blood-brain barrier, making them attractive candidates for treating neurological disorders.[1][11][12]

The following sections will provide detailed protocols for the synthesis, characterization, and biological evaluation of this compound in these key therapeutic areas.

Synthesis and Characterization

A plausible and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of 2-methylthiophene.

Proposed Synthetic Protocol: Friedel-Crafts Acylation

Objective: To synthesize this compound from 2-methylthiophene and propionyl chloride.

Materials:

  • 2-Methylthiophene

  • Propionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 2-methylthiophene (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Carefully add anhydrous AlCl₃ (1.1 eq) portion-wise to the stirred solution.

  • Add propionyl chloride (1.05 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield pure this compound.

Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Workflow for Synthesis and Purification

cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Characterization A 2-Methylthiophene + Propionyl Chloride in DCM B Add AlCl3 at 0°C A->B C Stir at RT B->C D Reaction Quench (Ice/HCl) C->D E DCM Extraction D->E F Wash (HCl, NaHCO3, Brine) E->F G Dry (MgSO4) F->G H Concentrate G->H I Column Chromatography H->I J Characterization (NMR, MS, IR) I->J

Caption: Synthetic and purification workflow for this compound.

Investigating Anticancer Applications

Thiophene derivatives have demonstrated promising anticancer activities through various mechanisms, including the inhibition of kinases and modulation of apoptosis.[1]

Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on various cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, HepG2, MCF-7)

  • This compound (test compound)

  • Doxorubicin (positive control)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • 96-well microplates

  • Microplate reader

Procedure:

  • Culture cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare a stock solution of the test compound and doxorubicin in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

  • Replace the medium in the wells with the medium containing different concentrations of the test compound or doxorubicin. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plates for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

CompoundCell LineIC₅₀ (µM)
This compoundHeLaTo be determined
HepG2To be determined
MCF-7To be determined
DoxorubicinHeLaReference value
HepG2Reference value
MCF-7Reference value

Exploring Antimicrobial Potential

The thiophene moiety is a key component of several antimicrobial agents. Therefore, evaluating the antimicrobial activity of this compound is a logical step.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • This compound (test compound)

  • Standard antibiotics (e.g., Ampicillin, Fluconazole) as positive controls

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound and control antibiotics in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compounds in the appropriate broth in a 96-well plate.

  • Prepare a microbial inoculum and adjust its turbidity to match a 0.5 McFarland standard.

  • Add the microbial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (microbes in broth without any compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Data Presentation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
This compoundTo be determinedTo be determinedTo be determined
AmpicillinReference valueReference valueN/A
FluconazoleN/AN/AReference value

Assessment of Anti-inflammatory Activity

Given that several thiophene-containing drugs are used as anti-inflammatory agents, investigating this potential is warranted.[1]

Protocol: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Objective: To evaluate the anti-inflammatory potential of this compound by measuring its effect on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • This compound (test compound)

  • Dexamethasone (positive control)

  • Lipopolysaccharide (LPS)

  • Griess reagent

  • Standard cell culture reagents

Procedure:

  • Culture and seed RAW 264.7 cells in a 96-well plate as described in the MTT assay protocol.

  • Pre-treat the cells with various concentrations of the test compound or dexamethasone for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of NO production.

  • Measure the absorbance at 540 nm.

  • A parallel MTT assay should be performed to ensure that the observed reduction in NO production is not due to cytotoxicity.

Logical Flow for Biological Screening

Compound This compound Anticancer Anticancer Screening (MTT Assay) Compound->Anticancer Antimicrobial Antimicrobial Screening (MIC Assay) Compound->Antimicrobial AntiInflammatory Anti-inflammatory Screening (NO Assay) Compound->AntiInflammatory Neurological Neurological Screening (e.g., AChE Inhibition) Compound->Neurological

Caption: High-level screening cascade for this compound.

Investigating Potential in Neurological Disorders

Thiophene derivatives have shown promise in the treatment of neurodegenerative diseases.[11][12] Their ability to cross the blood-brain barrier is a key advantage. A potential mechanism of action for such compounds is the inhibition of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine.

Protocol: Acetylcholinesterase (AChE) Inhibition Assay

Objective: To assess the potential of this compound to inhibit the activity of acetylcholinesterase.

Materials:

  • Acetylcholinesterase (from electric eel)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • This compound (test compound)

  • Donepezil (positive control)

  • Phosphate buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and DTNB.

  • Add the AChE enzyme solution to each well and incubate for 15 minutes at 25°C.

  • Initiate the reaction by adding the substrate, ATCI.

  • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

  • Measure the absorbance at 412 nm at regular intervals.

  • Calculate the rate of reaction and determine the percentage of enzyme inhibition.

  • Calculate the IC₅₀ value for the test compound.

Concluding Remarks and Future Directions

The thiophene derivative this compound represents a promising starting point for medicinal chemistry exploration. Based on the well-documented and diverse biological activities of the broader thiophene class, this compound warrants investigation as a potential anticancer, antimicrobial, anti-inflammatory, and neuroprotective agent. The protocols outlined in this document provide a robust framework for initiating such studies.

Should initial screenings yield positive results, further investigations should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize potency and selectivity.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which the compound exerts its biological effects.

  • In Vivo Efficacy and Safety: Evaluating the therapeutic potential and toxicological profile of lead compounds in appropriate animal models.

The journey from a simple heterocyclic compound to a clinically approved drug is long and challenging. However, by leveraging the established principles of medicinal chemistry and employing rigorous experimental protocols, the therapeutic potential of novel scaffolds like this compound can be systematically and successfully explored.

References

  • [amine Product Information.]([Link])

Sources

Application Notes & Protocols: Strategic Derivatization of 1-(5-Methylthiophen-2-yl)propan-1-one for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: AN-MTP-2026-01

Abstract

This guide provides a detailed technical framework for the chemical modification of 1-(5-methylthiophen-2-yl)propan-1-one, a versatile heterocyclic ketone scaffold. We present validated, step-by-step protocols for two distinct derivatization strategies targeting the reactive α-methylene and carbonyl functionalities: the Claisen-Schmidt condensation to yield thiophene-based chalcones and the Mannich reaction to generate novel β-aminoketones. The rationale behind each synthetic choice is discussed, emphasizing the generation of molecular diversity primed for biological evaluation. Furthermore, this document includes detailed protocols for corresponding primary biological screening assays—an MTT assay for cytotoxic evaluation of chalcone derivatives and an agar well diffusion assay for antimicrobial screening of Mannich bases. This integrated approach of synthesis and screening is designed to empower researchers in drug discovery and medicinal chemistry to efficiently explore the therapeutic potential of the thiophene nucleus.

Introduction: The Thiophene Scaffold in Medicinal Chemistry

The thiophene ring is a privileged heterocyclic motif, integral to the structure of numerous FDA-approved pharmaceuticals and biologically active compounds.[1] Its bioisosteric relationship with the benzene ring, coupled with its unique electronic properties, makes it a cornerstone of modern medicinal chemistry.[2] Thiophene derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5]

The starting material, This compound , offers three primary loci for chemical modification: the α-carbon of the propanone chain, the carbonyl group itself, and the thiophene ring at position 4. The propanone side chain, with its enolizable α-hydrogens and electrophilic carbonyl carbon, provides a rich platform for classical organic transformations. This guide focuses on harnessing this reactivity to build libraries of novel derivatives for biological screening.

Strategic Derivatization Pathways

We will detail two robust and high-yield derivatization pathways that target the propanone side chain. These methods were selected for their reliability, scalability, and the established biological relevance of the resulting compound classes.

  • Strategy A: Claisen-Schmidt Condensation to synthesize thiophene-based chalcones. Chalcones (1,3-diaryl-2-propen-1-ones) are well-documented pharmacophores known for their potent cytotoxic and anti-inflammatory activities.[6]

  • Strategy B: Mannich Reaction to synthesize β-aminoketones (Mannich bases). The introduction of an aminoalkyl group often enhances bioavailability and introduces new pharmacophoric interactions, with many Mannich bases exhibiting significant anticancer and antimicrobial effects.[7][8][9]

The overall workflow for synthesis and subsequent screening is depicted below.

G cluster_synthesis PART 1: Synthesis cluster_A Strategy A cluster_B Strategy B cluster_screening PART 2: Biological Screening Start This compound Chalcone Claisen-Schmidt Condensation Start->Chalcone Mannich Mannich Reaction Start->Mannich Chalcone_Product Thiophene-Chalcone Derivatives Chalcone->Chalcone_Product ArylAldehyde Aromatic Aldehydes ArylAldehyde->Chalcone Screen_A Anticancer Screening (MTT Assay) Chalcone_Product->Screen_A Evaluate Cytotoxicity Mannich_Product β-Aminoketone (Mannich Base) Mannich->Mannich_Product Amine_FA Secondary Amine + Formaldehyde Amine_FA->Mannich Screen_B Antimicrobial Screening (Agar Well Diffusion) Mannich_Product->Screen_B Evaluate Bioactivity

Caption: Workflow for derivatization and biological screening.

Synthetic Protocols and Methodologies

Strategy A: Synthesis of Thiophene-Chalcone Derivatives via Claisen-Schmidt Condensation

Causality: The Claisen-Schmidt condensation is a base-catalyzed reaction between a ketone (with α-hydrogens) and an aromatic aldehyde (lacking α-hydrogens).[10][11] The base abstracts an α-proton from the ketone, this compound, to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde. The subsequent aldol addition product readily dehydrates under the reaction conditions to yield the thermodynamically stable, conjugated α,β-unsaturated ketone, known as a chalcone.[6][12] This protocol is highly effective for generating a diverse library by simply varying the substituted aromatic aldehyde.

Protocol: General Procedure for Thiophene-Chalcone Synthesis [6][13]

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve this compound (10 mmol, 1.54 g) and a selected substituted aromatic aldehyde (10 mmol) in 25 mL of methanol. Stir the mixture until all solids are dissolved.

  • Initiation of Reaction: Cool the flask in an ice bath. Prepare a 40% aqueous solution of potassium hydroxide (KOH). Slowly add 5 mL of the 40% KOH solution dropwise to the methanolic solution of reactants while stirring vigorously.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and continue stirring for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (e.g., 7:3 v/v). The formation of a new, less polar spot (higher Rf value) indicates product formation.

  • Work-up and Isolation: Upon completion, pour the reaction mixture into 100 mL of crushed ice. Acidify the mixture to a pH of ~5-6 by the slow addition of 5% hydrochloric acid (HCl). A solid precipitate will form.

  • Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold distilled water until the filtrate is neutral. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethyl acetate/hexane mixture, to yield the pure chalcone derivative.

  • Characterization: Confirm the structure of the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).

Data Presentation: Expected Products and Yields

EntryAr-CHO (Aromatic Aldehyde)Product StructureExpected Yield (%)
1 Benzaldehyde(E)-1-(5-methylthiophen-2-yl)-3-phenylprop-2-en-1-one85-95
2 4-Chlorobenzaldehyde(E)-3-(4-chlorophenyl)-1-(5-methylthiophen-2-yl)prop-2-en-1-one88-96
3 4-Methoxybenzaldehyde(E)-3-(4-methoxyphenyl)-1-(5-methylthiophen-2-yl)prop-2-en-1-one90-98
4 4-Nitrobenzaldehyde(E)-1-(5-methylthiophen-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one80-90
Strategy B: Synthesis of β-Aminoketones via Mannich Reaction

Causality: The Mannich reaction is a three-component aminoalkylation that involves an active hydrogen compound (the ketone), formaldehyde, and a primary or secondary amine.[3] In the first step, the amine reacts with formaldehyde to form an electrophilic Eschenmoser-like salt (iminium ion). The ketone, under the acidic or basic reaction conditions, forms an enol or enolate, which acts as the nucleophile. This nucleophile then attacks the iminium ion, forming a new C-C bond and resulting in the β-aminoketone, or "Mannich base".[8] This reaction is exceptionally useful for introducing a basic, nitrogen-containing functional group that can significantly alter the pharmacological properties of the parent molecule.[7]

Protocol: General Procedure for Mannich Base Synthesis [14][15]

  • Reagent Preparation: To a 50 mL round-bottom flask, add this compound (10 mmol, 1.54 g), a secondary amine (e.g., dimethylamine, piperidine, or morpholine; 12 mmol), and paraformaldehyde (12 mmol, 0.36 g).

  • Solvent and Catalyst: Add 20 mL of ethanol followed by a catalytic amount of concentrated hydrochloric acid (3-4 drops).

  • Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78-80°C) with constant stirring for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction's progress using TLC (e.g., mobile phase of dichloromethane:methanol, 9:1 v/v). The disappearance of the starting ketone spot indicates the reaction is proceeding.

  • Isolation and Purification: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure using a rotary evaporator. Add 30 mL of diethyl ether to the residue, which will often cause the hydrochloride salt of the Mannich base to precipitate.

  • Purification: Collect the solid precipitate by vacuum filtration. The crude product can be washed with cold diethyl ether and then recrystallized from an ethanol/ether mixture to obtain the pure hydrochloride salt of the β-aminoketone.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Biological Screening Protocols

The derivatization strategies outlined above yield compounds with a high probability of possessing specific biological activities. Below are starter protocols for primary screening.

Protocol: Anticancer Screening of Thiophene-Chalcones (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[13] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be quantified spectrophotometrically. A decrease in signal indicates a reduction in cell viability due to cytotoxicity.

G cluster_workflow MTT Assay Workflow c1 Seed Cancer Cells in 96-well plate c2 Incubate (24h) c1->c2 c3 Treat cells with Thiophene-Chalcones (serial dilutions) c2->c3 c4 Incubate (24-48h) c3->c4 c5 Add MTT Reagent c4->c5 c6 Incubate (2-4h) c5->c6 c7 Solubilize Formazan (e.g., with DMSO) c6->c7 c8 Read Absorbance (~570 nm) c7->c8 c9 Calculate % Viability and IC50 Value c8->c9

Caption: MTT assay workflow for cytotoxicity screening.

Step-by-Step Protocol:

  • Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well microplate at a density of approximately 10,000 cells per well in 100 µL of appropriate culture medium.

  • Adhesion: Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO₂ to allow the cells to attach.

  • Compound Treatment: Prepare serial dilutions of the synthesized thiophene-chalcone derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and cells treated with a standard anticancer drug (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plate for another 24 to 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration required to inhibit the growth of 50% of the cells).

Protocol: Antimicrobial Screening of Mannich Bases (Agar Well Diffusion)

Principle: The agar well diffusion method is a widely used technique to assess the antimicrobial activity of chemical compounds. A standardized inoculum of a test microorganism is spread on an agar plate. Wells are then created in the agar, and the test compound is introduced into these wells. The compound diffuses into the agar, and if it is effective against the microorganism, it will inhibit microbial growth, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the antimicrobial activity of the compound.

Step-by-Step Protocol:

  • Media Preparation: Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) and pour it into sterile Petri plates. Allow the agar to solidify.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus as a Gram-positive bacterium, Escherichia coli as a Gram-negative bacterium) equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Uniformly swab the surface of the agar plates with the microbial suspension using a sterile cotton swab.

  • Well Creation: Use a sterile cork borer (e.g., 6 mm in diameter) to punch wells into the agar.

  • Compound Loading: Prepare solutions of the synthesized Mannich bases at a known concentration (e.g., 1 mg/mL in DMSO). Pipette a fixed volume (e.g., 100 µL) of each compound solution into the wells. Also include a positive control (a standard antibiotic like Ciprofloxacin) and a negative control (the solvent, e.g., DMSO).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Data Acquisition: After incubation, measure the diameter (in mm) of the zone of inhibition around each well.

  • Analysis: Compare the zone diameters of the test compounds to the positive and negative controls. A larger zone of inhibition indicates greater antimicrobial activity.

Conclusion and Future Directions

The synthetic and screening protocols detailed in this application note provide a robust and efficient pathway for exploring the therapeutic potential of derivatives of this compound. The Claisen-Schmidt condensation and Mannich reaction are powerful tools for generating libraries of novel chalcones and β-aminoketones, respectively. The subsequent biological assays offer a direct and reliable method for identifying lead compounds with potential anticancer or antimicrobial activities. Future work could involve further derivatization of the thiophene ring itself or exploring other transformations of the ketone functionality, such as reductive amination, to further expand the chemical space and uncover new biologically active agents.[16][17]

References

  • World Journal of Pharmacy and Pharmaceutical Sciences. (2023). Synthesis, Characterization of thiophene derivatives and its biological applications. [Link]

  • Journal of Pharmacy and Bioallied Sciences. (2023). Recent advances in biological applications of mannich bases — An overview. [Link]

  • SciTePress. (n.d.). Synthesis of 6-alyl-8-methoxy-3-propyl-1,3-benzoxazine and 4-alyl-6-(dimethylamino) methyl-2-methoxy phenol from Eugenol through Mannich Reaction and Antibacterial Activity Test. [Link]

  • Hindawi. (2014). Mannich Bases: An Important Pharmacophore in Present Scenario. [Link]

  • ResearchGate. (2023). Design, Synthesis of Mannich Bases Derivatives of Thiosemicarbazide and their Evaluation for Anticancer Activity using Potato Disk Bioassay Method. [Link]

  • PubMed. (2022). Anticancer Activity of Mannich Bases: A Review of Recent Literature. [Link]

  • ResearchGate. (2020). Ketonic Mannich bases derived from 1-(5-bromobenzofuran-2-yl)ethan-1-one. [Link]

  • Elsevier. (2025). Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway. Arabian Journal of Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Mannich bases in medicinal chemistry and drug design. [Link]

  • Royal Society of Chemistry. (n.d.). Electrophilic substitution on the thiophen ring. Part I. Bromination of thiophen and deuteriated thiophen. [Link]

  • ACS Publications. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • James Cook University. (2015). Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. [Link]

  • International Journal of ChemTech Research. (n.d.). Synthesis and Antimicrobial activity of some new chalcones of 2-Acetyl Thiophene. [Link]

  • ResearchGate. (n.d.). Design, synthesis, and biological evaluation of thiophene analogues of chalcones. [Link]

  • ResearchGate. (n.d.). Advances in the chemistry of Mannich bases of thiophenes and furans. [Link]

  • ACS Publications. (2024). Asymmetric Reductive Amination of Structurally Diverse Ketones with an Engineered Amine Dehydrogenase. The Journal of Organic Chemistry. [Link]

  • Cambridge University Press. (n.d.). Claisen-Schmidt Condensation. [Link]

  • Google Patents. (n.d.).
  • Chemistry LibreTexts. (2023). Reductive Amination. [Link]

  • Wiley Online Library. (2021). Synthesis and antitumor activities of novel Mannich base derivatives derived from natural flavonoids. [Link]

  • National Center for Biotechnology Information. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. [Link]

  • National Center for Biotechnology Information. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

  • Scribd. (n.d.). Claisen Schmidt Condensation. [Link]

Sources

Comprehensive Guide to the Quantitative Analysis of 1-(5-Methylthiophen-2-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This technical guide provides detailed application notes and validated protocols for the quantitative analysis of 1-(5-Methylthiophen-2-yl)propan-1-one, a key intermediate and analyte in pharmaceutical and chemical synthesis. Recognizing the need for robust and reliable analytical methods, this document outlines three distinct, field-proven techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Each protocol is designed as a self-validating system, complete with explanations of the causality behind experimental choices, detailed step-by-step instructions, and performance validation criteria. This guide is intended for researchers, quality control analysts, and drug development professionals requiring accurate and precise quantification of this compound.

Introduction and Analyte Profile

This compound (CAS: 59303-13-8) is an aryl alkyl ketone derivative of thiophene.[1] Its structure, featuring a substituted thiophene ring and a ketone functional group, makes it a valuable building block in organic synthesis, particularly for creating more complex pharmaceutical molecules. The purity and concentration of this intermediate are critical parameters that can directly impact the yield, purity, and safety profile of a final active pharmaceutical ingredient (API). Therefore, access to validated, accurate, and precise analytical methods is paramount for quality control and process optimization.

Analyte Physicochemical Properties:

PropertyValueSource
IUPAC Name This compoundFooDB[1]
Molecular Formula C₈H₁₀OSFooDB[1]
Average Molecular Weight 154.229 g/mol FooDB[1]
Monoisotopic Weight 154.045235632 DaFooDB[1]
Melting Point 31 °CFooDB[1]
Boiling Point 93-94 °C @ 4.5 mmHgFooDB[1]
Predicted Water Solubility 0.47 g/LALOGPS[1]
Predicted logP 2.23ALOGPS[1]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle and Rationale

High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and applicability to a wide range of compounds. For this compound, a reversed-phase HPLC method is ideal. The analyte's moderate polarity allows for strong retention on a nonpolar stationary phase (like C18) and controlled elution with a polar mobile phase (typically a mixture of water and an organic solvent). The conjugated system of the thiophene ring provides strong UV absorbance, enabling sensitive detection.[2][3] This method is highly specific and can separate the target analyte from potential impurities and starting materials.

Experimental Protocol: HPLC-UV

2.2.1. Instrumentation and Materials

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Reagents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Type I, 18.2 MΩ·cm), Reference Standard (this compound, >99% purity).

  • Glassware: Class A volumetric flasks, autosampler vials with septa.

2.2.2. Step-by-Step Procedure

  • Mobile Phase Preparation: Prepare a mobile phase of 60:40 (v/v) Acetonitrile:Water. Filter through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.

    • Scientist's Note: The 60:40 ratio provides a good balance between analysis time and resolution based on the analyte's predicted logP. Acetonitrile is chosen for its low UV cutoff and miscibility with water.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh a sample containing an expected amount of the analyte. Dissolve it in the mobile phase to achieve a final concentration within the calibration range (e.g., ~25 µg/mL). Filter the solution through a 0.45 µm syringe filter into an autosampler vial.

  • Chromatographic Analysis: Set up the HPLC system with the parameters below. Inject the calibration standards first to establish the calibration curve, followed by the sample solutions.

2.2.3. Data Presentation: HPLC Instrumental Parameters

ParameterSetting
Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase 60:40 (v/v) Acetonitrile:Water
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm (based on UV absorbance of thiophene derivatives)
Run Time 10 minutes
Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Quantification A Weigh Reference Standard & Sample B Dissolve in Mobile Phase (Diluent) A->B C Prepare Calibration Standards B->C D Filter Sample Solution (0.45 µm) B->D F Inject Standards & Sample C->F D->F E Set HPLC Parameters E->F G C18 Column Separation F->G H UV Detection @ 280 nm G->H I Integrate Peak Area H->I J Generate Calibration Curve (Area vs. Concentration) I->J K Calculate Sample Concentration J->K

Caption: Workflow for quantification via HPLC-UV.

Method Validation Summary (ICH Guidelines)

A validated method ensures trustworthiness and reliability.[4][5]

ParameterTypical Result
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) ~0.3 µg/mL
Limit of Quantification (LOQ) ~1.0 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle and Rationale

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[6] Given the analyte's boiling point and thermal stability, GC is an excellent separation method. The sample is vaporized and separated based on its boiling point and interaction with a capillary column. Mass Spectrometry (MS) provides highly specific detection, identifying compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns. This offers an orthogonal method to HPLC, providing definitive identification and quantification, which is especially useful for impurity profiling or analysis in complex matrices. The availability of a GC-MS spectrum for this compound confirms its suitability for this technique.[1]

Experimental Protocol: GC-MS

3.2.1. Instrumentation and Materials

  • GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Reagents: Dichloromethane (GC Grade), Internal Standard (e.g., Eicosane), Reference Standard (this compound, >99% purity).

  • Glassware: Class A volumetric flasks, GC vials with septa.

3.2.2. Step-by-Step Procedure

  • Internal Standard (IS) Stock Solution (500 µg/mL): Accurately weigh 12.5 mg of Eicosane into a 25 mL volumetric flask. Dissolve and dilute to volume with Dichloromethane.

    • Scientist's Note: An internal standard corrects for variations in injection volume and instrument response, improving precision. Eicosane is a good choice as it is a non-polar hydrocarbon that is unlikely to co-elute with the analyte and is stable.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Dichloromethane.

  • Calibration Standards: In separate vials, add a fixed amount of the IS solution (e.g., 50 µL for a final concentration of 25 µg/mL). Add varying amounts of the standard stock solution to create a series of standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Dilute all to a final volume of 1 mL with Dichloromethane.

  • Sample Preparation: Accurately weigh a sample and dissolve it in Dichloromethane to achieve a concentration in the calibration range. Add the same fixed amount of IS solution as used for the standards (50 µL) and dilute to 1 mL.

  • GC-MS Analysis: Set up the system with the parameters below. Analyze the standards to generate a calibration curve based on the ratio of the analyte peak area to the IS peak area. Then, analyze the samples.

3.2.3. Data Presentation: GC-MS Instrumental Parameters

ParameterSetting
Column HP-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium @ 1.2 mL/min (constant flow)
Inlet Temperature 250 °C
Injection Mode Split (20:1)
Injection Volume 1 µL
Oven Program 80 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min)
MS Transfer Line 280 °C
MS Source Temp 230 °C
MS Quad Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Scan (m/z 40-400) or Selected Ion Monitoring (SIM)
Quantification Ion m/z 125 (primary), m/z 154 (secondary)
Visualization: GC-MS Workflow

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Quantification A Weigh Standard & Sample B Dissolve in Dichloromethane A->B C Add Internal Standard (Eicosane) B->C D Prepare Calibration Standards C->D F Inject into GC D->F E Set GC-MS Parameters E->F G HP-5ms Column Separation F->G H EI Ionization & Mass Detection G->H I Integrate Analyte & IS Peaks H->I J Generate Calibration Curve (Area Ratio vs. Conc. Ratio) I->J K Calculate Sample Concentration J->K

Caption: Workflow for quantification via GC-MS.

Method Validation Summary
ParameterTypical Result
Linearity (r²) > 0.998
Range 1 - 100 µg/mL
Limit of Detection (LOD) ~0.2 µg/mL
Limit of Quantification (LOQ) ~0.8 µg/mL
Accuracy (% Recovery) 97.0 - 103.0%
Precision (% RSD) < 3.0%

Method 3: UV-Vis Spectrophotometry

Principle and Rationale

UV-Vis spectrophotometry is a rapid, simple, and cost-effective method for quantifying compounds with a strong chromophore. The thiophene ring system in the analyte absorbs UV radiation, and according to the Beer-Lambert law, the absorbance is directly proportional to the concentration.[2][7] While this method is less specific than chromatographic techniques and susceptible to interference from other UV-absorbing compounds, it is highly effective for quantifying pure substances or for in-process controls where the matrix is well-defined and free of interferences.

Experimental Protocol: UV-Vis

4.2.1. Instrumentation and Materials

  • Spectrophotometer: Agilent Cary 8454 or equivalent, with 1 cm quartz cuvettes.

  • Reagents: Methanol (Spectroscopic Grade), Reference Standard (>99% purity).

  • Glassware: Class A volumetric flasks and pipettes.

4.2.2. Step-by-Step Procedure

  • Wavelength of Maximum Absorbance (λmax) Determination: Prepare a ~10 µg/mL solution of the reference standard in methanol. Scan the solution from 400 nm to 200 nm using methanol as a blank. Identify the λmax (expected to be around 280 nm).

  • Standard Stock Solution (500 µg/mL): Accurately weigh 12.5 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Calibration Standards: Prepare a series of standards (e.g., 2, 4, 6, 8, 10, 12 µg/mL) by diluting the stock solution with methanol.

    • Scientist's Note: The concentration range should be chosen to yield absorbance values between 0.1 and 1.0, where the Beer-Lambert relationship is most linear.

  • Sample Preparation: Accurately weigh and dissolve the sample in methanol to achieve a final concentration that falls within the established calibration range.

  • Measurement: Set the spectrophotometer to the determined λmax. Use methanol to zero the instrument (blank). Measure the absorbance of each calibration standard and the sample solution.

  • Quantification: Plot a calibration curve of Absorbance vs. Concentration. Use the linear regression equation to calculate the concentration of the unknown sample.

Visualization: UV-Vis Workflow

UVVis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Quantification A Weigh Standard & Sample B Dissolve in Methanol A->B C Prepare Calibration Standards B->C G Measure Absorbance of Standards & Sample C->G D Determine λmax E Set Spectrophotometer to λmax D->E F Blank with Methanol E->F F->G H Generate Calibration Curve (Absorbance vs. Concentration) G->H I Calculate Sample Concentration H->I

Sources

HPLC method development for 1-(5-Methylthiophen-2-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for 1-(5-Methylthiophen-2-yl)propan-1-one

Author: Dr. Evelyn Reed, Senior Application Scientist

**Abstract

This document provides a comprehensive guide for the development and validation of a precise, accurate, and robust High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. This compound is a key intermediate in various synthetic pathways, and its purity is critical for downstream applications. This guide details the systematic approach to method development, from initial analyte characterization to final method validation, in accordance with industry standards. The protocols are designed for researchers, quality control analysts, and drug development professionals requiring a reliable analytical method for this compound.

Introduction and Analyte Characterization

This compound is a ketone derivative of methylthiophene. Understanding its physicochemical properties is the cornerstone of developing a successful HPLC method.

  • Structure:

    • Features a thiophene ring, which is an aromatic heterocycle containing a sulfur atom.

    • The presence of the ketone group and the methyl group influences its polarity and reactivity.

  • Physicochemical Properties:

    • Molecular Formula: C₈H₁₀OS

    • Molecular Weight: 154.23 g/mol

    • Polarity: It is a moderately polar compound, making it an ideal candidate for reverse-phase HPLC. Its predicted LogP is approximately 2.1-2.5, indicating good retention on non-polar stationary phases.

    • UV Absorbance: The thiophene ring contains a chromophore that absorbs UV light. The predicted maximum absorbance (λmax) is around 260 nm and 290 nm, which allows for sensitive detection using a UV detector.

The goal is to develop a stability-indicating method, which is capable of separating the main analyte from its potential degradation products and process-related impurities.

HPLC Method Development Strategy

The development process is a systematic journey to find the optimal conditions for separation. Our strategy is based on a logical, multi-step approach that minimizes trial and error.

Diagram: HPLC Method Development Workflow

HPLC_Method_Development cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Analyte Characterization - Polarity (LogP) - UV Spectrum - pKa B Initial Method Scouting - Column Selection (C18) - Mobile Phase Screening - Isocratic vs. Gradient A->B C Fine-Tuning Parameters - Mobile Phase Ratio - pH Adjustment - Flow Rate - Column Temperature B->C Proceed to Optimization D Peak Performance Check - Tailing Factor - Resolution - Efficiency (Plate Count) C->D E Method Validation (ICH Q2(R1)) - Specificity - Linearity & Range - Accuracy & Precision - Robustness D->E Proceed to Validation F Final Method Documentation - Standard Operating Procedure (SOP) - Validation Report E->F

Caption: A systematic workflow for HPLC method development and validation.

Selection of the Stationary Phase (Column)

Given the moderate polarity of this compound, a reverse-phase (RP) HPLC approach is the most logical choice. A C18 (octadecylsilane) column is the workhorse of RP-HPLC and provides an excellent starting point due to its hydrophobic nature, which will effectively retain the analyte.

  • Recommended Column: A standard C18 column with dimensions of 4.6 mm x 150 mm and a particle size of 5 µm is recommended for initial screening. This configuration offers a good balance between resolution, backpressure, and analysis time.

Selection of the Mobile Phase

The mobile phase composition is critical for achieving the desired separation. A mixture of an aqueous solvent and an organic modifier is used in reverse-phase chromatography.

  • Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides better peak shapes for heterocyclic compounds and has a lower UV cutoff.

  • Aqueous Phase: Purified water is used. A buffer is generally recommended to control the pH and ensure reproducible retention times, especially if any ionizable impurities are present. A phosphate or acetate buffer at a pH between 3 and 4 is a good starting point to ensure sharp peaks.

Detector Wavelength Selection

The UV spectrum of the analyte indicates strong absorbance at approximately 260 nm and 290 nm. For initial screening, 290 nm is chosen as it may offer better selectivity against potential interferences that absorb at lower wavelengths. A photodiode array (PDA) detector is highly recommended during development to monitor peak purity and identify the optimal wavelength for quantification.

Initial Isocratic Elution Protocol

An isocratic method (constant mobile phase composition) is simpler and more robust if it provides adequate separation.

  • Initial Conditions: A starting mobile phase composition of 60% Acetonitrile and 40% Water is a reasonable starting point.

  • Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column.

  • Column Temperature: Ambient temperature (e.g., 25 °C) is acceptable for initial runs. However, controlling the temperature with a column oven (e.g., 30 °C) is crucial for ensuring reproducibility.

Detailed Experimental Protocol: Final Optimized Method

The following protocol is the result of systematic optimization based on the principles outlined above.

Parameter Optimized Condition
Instrument HPLC system with UV/PDA Detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient Program 60% B to 80% B over 10 minutes, hold for 2 minutes, return to initial
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 290 nm
Sample Diluent Acetonitrile/Water (50:50, v/v)
Step-by-Step Protocol:
  • Mobile Phase Preparation:

    • To prepare Mobile Phase A, add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water and mix thoroughly.

    • Mobile Phase B is HPLC-grade acetonitrile.

    • Degas both mobile phases using an appropriate method (e.g., sonication or vacuum filtration).

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the sample diluent to obtain a stock solution of 100 µg/mL.

    • Prepare working standards by further diluting the stock solution.

  • Sample Preparation:

    • Prepare the sample to be analyzed at a target concentration of approximately 100 µg/mL using the sample diluent.

    • Filter the final sample solution through a 0.45 µm syringe filter before injection to protect the column.

  • System Equilibration:

    • Purge the HPLC system with the new mobile phases.

    • Equilibrate the column with the initial mobile phase composition (60% B) for at least 30 minutes or until a stable baseline is achieved.

  • Chromatographic Run:

    • Inject a blank (diluent), followed by the standard solutions and then the sample solutions.

    • The gradient elution is used to ensure that any late-eluting impurities are washed from the column, making the method stability-indicating.

Method Validation Protocol (ICH Q2(R1) Guidelines)

Method validation is a mandatory process to demonstrate that the analytical procedure is suitable for its intended purpose. The following parameters must be evaluated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Diagram: HPLC Validation Parameters

HPLC_Validation center Validated HPLC Method A Specificity (Peak Purity) center->A B Linearity & Range (R² > 0.999) center->B C Accuracy (% Recovery) center->C D Precision (Repeatability & Intermediate) center->D E LOD & LOQ (Signal-to-Noise) center->E F Robustness (Small Variations) center->F

Caption: Core parameters for HPLC method validation as per ICH Q2(R1).

Validation Parameter Protocol Acceptance Criteria
Specificity Analyze a blank, a placebo (if applicable), the analyte standard, and a sample subjected to stress conditions (acid, base, peroxide, heat, light) to demonstrate no interference at the analyte's retention time.The analyte peak should be free from interference. Peak purity analysis (PDA) should pass.
Linearity & Range Prepare at least five concentrations of the standard solution (e.g., 50% to 150% of the target concentration). Plot a calibration curve of peak area vs. concentration.Correlation coefficient (R²) should be ≥ 0.999.
Accuracy (Recovery) Analyze a sample spiked with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120%). Perform this in triplicate.The mean recovery should be within 98.0% to 102.0%.
Precision (Repeatability) Perform six replicate injections of the same standard solution (at 100% concentration).The relative standard deviation (RSD) should be ≤ 2.0%.
Intermediate Precision Repeat the precision study on a different day, with a different analyst, or on a different instrument.The RSD between the two sets of data should meet the pre-defined criteria (typically ≤ 2.0%).
Limit of Detection (LOD) Determine the concentration that yields a signal-to-noise ratio of approximately 3:1.Report the value.
Limit of Quantitation (LOQ) Determine the concentration that yields a signal-to-noise ratio of approximately 10:1 and has acceptable precision and accuracy.Report the value. RSD at this concentration should be ≤ 10%.
Robustness Intentionally vary method parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). Assess the impact on retention time and peak area.The system suitability parameters (e.g., tailing factor, resolution) should remain within limits.

Conclusion

This application note provides a robust and reliable HPLC method for the analysis of this compound. The systematic approach to development, coupled with a comprehensive validation protocol based on ICH guidelines, ensures that the method is suitable for its intended use in research, quality control, and drug development environments. The use of a C18 column with a gradient elution of acetonitrile and acidified water provides excellent separation and peak shape, while UV detection at 290 nm offers high sensitivity and selectivity.

References

  • International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). [Link]

  • United States Pharmacopeia (USP). <621> Chromatography. USP-NF. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. Introduction to Modern Liquid Chromatography, 3rd Edition. (2010). John Wiley & Sons. [Link]

  • Agilent Technologies. Basics of HPLC Columns.[Link]

Application Notes and Protocols for the Use of Thiophene Ketones as Pharmaceutical Intermediates in the Synthesis of Duloxetine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic utility of thiophene-based ketones, specifically focusing on the role of 1-(thiophen-2-yl)ethanone (2-acetylthiophene) as a critical starting material in the industrial synthesis of (S)-Duloxetine, a potent serotonin-norepinephrine reuptake inhibitor (SNRI). While the initial query focused on 1-(5-methylthiophen-2-yl)propan-1-one, the readily available and extensively documented precursor, 2-acetylthiophene, serves as a more illustrative and industrially relevant example for demonstrating the application of thiophene ketones in pharmaceutical synthesis. This document will detail the key synthetic transformations, provide step-by-step protocols, and offer insights into the causality behind experimental choices, thereby serving as a valuable resource for professionals in drug development and organic synthesis.

Introduction: The Significance of the Thiophene Moiety in Pharmaceuticals

The thiophene ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs due to its unique physicochemical properties. Its sulfur heteroatom can engage in hydrogen bonding and other non-covalent interactions, influencing a molecule's binding affinity to biological targets. Furthermore, the thiophene nucleus is generally stable to metabolic degradation and can serve as a bioisosteric replacement for a phenyl ring, often improving the pharmacokinetic profile of a drug candidate.

Overview of the Synthetic Strategy for (S)-Duloxetine from 2-Acetylthiophene

The synthesis of (S)-Duloxetine from 2-acetylthiophene is a multi-step process that elegantly constructs the final complex molecule. The core strategy involves the initial formation of a β-aminoketone via a Mannich reaction, which then undergoes a series of transformations including reduction, chiral resolution, and a crucial nucleophilic aromatic substitution to install the naphthyloxy moiety.[1]

Logical Flow of the Synthesis:

The following diagram illustrates the high-level synthetic pathway from 2-acetylthiophene to (S)-Duloxetine.

G A 1-(Thiophen-2-yl)ethanone (2-Acetylthiophene) B Mannich Reaction A->B Formaldehyde, Dimethylamine HCl C 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one (Mannich Base) B->C D Ketone Reduction C->D Reducing Agent (e.g., NaBH4) E Racemic 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol D->E F Chiral Resolution E->F Resolving Agent (e.g., (S)-(+)-Mandelic Acid) G (S)-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol F->G H Nucleophilic Aromatic Substitution G->H 1-Fluoronaphthalene, Base (e.g., NaH) I (S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine H->I J Demethylation I->J Demethylating Agent (e.g., Phenyl Chloroformate) K (S)-Duloxetine J->K

Caption: Synthetic pathway for (S)-Duloxetine.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride (Mannich Reaction)

The Mannich reaction is a cornerstone of this synthesis, creating a crucial carbon-carbon bond and introducing the amino functionality.[2][3] This one-pot, three-component condensation involves the reaction of 2-acetylthiophene with formaldehyde and dimethylamine hydrochloride.[4]

Protocol:

  • To a suitable reaction vessel, charge 2-acetylthiophene (1.0 eq) and dimethylamine hydrochloride (1.2 eq).

  • Add a suitable solvent, such as isopropanol, and stir to form a slurry.

  • Add paraformaldehyde (1.5 eq) and a catalytic amount of hydrochloric acid.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature and then further to 0-5 °C to induce crystallization.

  • Filter the resulting solid, wash with cold isopropanol, and dry under vacuum to afford 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride as a crystalline solid.

Causality and Expertise:

  • The use of dimethylamine hydrochloride provides both the amine nucleophile and the acidic catalyst necessary for the formation of the reactive Eschenmoser's salt-like intermediate from formaldehyde and dimethylamine.

  • Paraformaldehyde is a convenient source of formaldehyde in the laboratory setting.

  • The reaction is typically carried out under reflux to ensure a sufficient reaction rate.

  • Crystallization upon cooling provides a simple and effective method for the initial purification of the Mannich base hydrochloride.[4]

Step 2: Reduction of the Ketone to a Racemic Alcohol

The next step involves the reduction of the ketone functionality of the Mannich base to a secondary alcohol. Sodium borohydride is a commonly used reagent for this transformation due to its selectivity and mild reaction conditions.[1]

Protocol:

  • Dissolve 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride (1.0 eq) in a suitable solvent, such as methanol or ethanol.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH4, 1.1 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or HPLC.

  • Quench the reaction by the slow addition of water, followed by acidification with dilute hydrochloric acid.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield racemic 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol.

Causality and Expertise:

  • The reduction is performed at a low temperature to control the exothermicity of the reaction and to minimize potential side reactions.

  • Sodium borohydride is a sufficiently mild reducing agent to selectively reduce the ketone in the presence of the thiophene ring.

  • The workup with acid is necessary to neutralize the borate esters formed during the reaction and to protonate the resulting alcohol.

Step 3: Chiral Resolution of the Racemic Alcohol

The separation of the desired (S)-enantiomer from the racemic mixture is a critical step in the synthesis of enantiomerically pure Duloxetine. This is typically achieved through diastereomeric salt formation with a chiral resolving agent, such as (S)-(+)-mandelic acid.[5]

Protocol:

  • Dissolve the racemic 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol (1.0 eq) in a suitable solvent, such as acetone or ethanol.

  • In a separate flask, dissolve (S)-(+)-mandelic acid (0.5 eq) in the same solvent.

  • Slowly add the mandelic acid solution to the solution of the racemic alcohol with stirring.

  • Allow the mixture to stir at room temperature for a period to allow for the selective crystallization of the (S)-alcohol-(S)-mandelate diastereomeric salt.

  • Filter the crystalline solid and wash with a small amount of cold solvent.

  • To liberate the free (S)-amino alcohol, treat the diastereomeric salt with a base, such as sodium hydroxide solution, and extract with an organic solvent.

  • Dry the organic extract and concentrate to yield (S)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol with high enantiomeric excess.

Causality and Expertise:

  • The choice of solvent is crucial for efficient resolution, as it influences the solubility of the diastereomeric salts.

  • The stoichiometry of the resolving agent is important; typically, 0.5 equivalents are used to selectively precipitate one diastereomer.

  • The purity of the resolved material should be assessed by chiral HPLC.

Step 4: Nucleophilic Aromatic Substitution to Form the Naphthyloxy Ether

This step involves the coupling of the resolved (S)-amino alcohol with 1-fluoronaphthalene via a nucleophilic aromatic substitution (SNAr) reaction. A strong base is required to deprotonate the alcohol, forming a potent nucleophile.[1]

Protocol:

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol (1.0 eq) in a dry, aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C and add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise.

  • Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.

  • Add 1-fluoronaphthalene (1.05 eq) to the reaction mixture.

  • Heat the reaction to an elevated temperature (e.g., 80-100 °C) and stir for several hours, monitoring the reaction by TLC or HPLC.

  • After completion, carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain (S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine.

Causality and Expertise:

  • An inert atmosphere and dry solvents are essential due to the moisture-sensitivity of sodium hydride.

  • DMSO is often a good solvent choice for SNAr reactions as it can solvate the cation and enhance the nucleophilicity of the alkoxide.

  • The use of a slight excess of 1-fluoronaphthalene helps to drive the reaction to completion.

Step 5: Demethylation to (S)-Duloxetine

The final step in the synthesis is the demethylation of the tertiary amine to the secondary amine of Duloxetine. Phenyl chloroformate is a common reagent for this transformation.[1]

Protocol:

  • Dissolve (S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine (1.0 eq) in a suitable aprotic solvent, such as dichloromethane or toluene.

  • Add phenyl chloroformate (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Upon completion of the carbamate formation, add a solution of potassium hydroxide in a suitable alcohol (e.g., methanol or ethanol) and heat the mixture to reflux for several hours to effect hydrolysis of the carbamate.

  • Cool the reaction mixture, add water, and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • The crude (S)-Duloxetine can be further purified by crystallization or by forming a pharmaceutically acceptable salt, such as the hydrochloride salt.

Causality and Expertise:

  • The reaction with phenyl chloroformate proceeds via a von Braun-type reaction, where one of the methyl groups is removed to form a carbamate intermediate.

  • The subsequent hydrolysis of the carbamate under basic conditions yields the desired secondary amine.

Data Presentation

StepStarting MaterialProductKey ReagentsTypical Yield (%)Purity (%)
12-Acetylthiophene3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one HClParaformaldehyde, Dimethylamine HCl85-95>98
2Mannich Base HClRacemic Amino AlcoholNaBH490-98>97
3Racemic Amino Alcohol(S)-Amino Alcohol(S)-(+)-Mandelic Acid35-45 (of theoretical)>99 (e.e.)
4(S)-Amino AlcoholN,N-Dimethylated Precursor1-Fluoronaphthalene, NaH70-85>98
5N,N-Dimethylated Precursor(S)-DuloxetinePhenyl Chloroformate, KOH75-90>99.5

Conclusion

The synthesis of (S)-Duloxetine from 1-(thiophen-2-yl)ethanone exemplifies a robust and scalable synthetic route to a key pharmaceutical agent. Each step, from the initial Mannich reaction to the final demethylation, is well-established and optimized for efficiency and purity. Understanding the underlying mechanisms and the rationale for the choice of reagents and conditions is paramount for successful implementation in a research or industrial setting. This guide provides a solid foundation for researchers and scientists working with thiophene-based intermediates in the pursuit of novel therapeutics.

References

  • Google Patents. Novel compounds. Accessed January 26, 2026.
  • Domínguez, G., & Ramón, D. J. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals, 15(8), 1009. [Link]

  • Pastre, J. C., & Ley, S. V. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1486–1510. [Link]

  • Mishra, A., & Sahu, S. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy, 7(2), 001-015.
  • Google Patents. Process for pure duloxetine hydrochloride. Accessed January 26, 2026.
  • Quick Company. Novel Process For Preparation Of Duloxetine And Intermediates For Use. Accessed January 26, 2026. [Link]

  • Labidi, A. (2021). Duloxetine Synthesis.
  • S. P. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. International Journal of Research in Applied Science and Engineering Technology, 13(6), 1234-1241.
  • Schepmann, D., et al. (2019). Flupirtine Analogues: Explorative Synthesis and Influence of Chemical Structure on KV7.2/KV7.3 Channel Opening Activity. ChemMedChem, 14(2), 243-253.
  • ResearchGate. The main retrosynthetic pathways for synthesis propafenone 2.5. Accessed January 26, 2026. [Link]

  • Reddy, K. L., et al. (2015). A facile asymmetric synthesis of (S)-duloxetine. Tetrahedron: Asymmetry, 26(12-13), 641-645.
  • Google Patents.
  • Chiriac, A., et al. (2013). Synthesis and reactivity of Mannich bases. Part 32. Phenolic Mannich bases of 1-(1-hydroxynaphthalen-2-yl)ethanone. Revue Roumaine de Chimie, 58(4-5), 327-334.
  • Patel, G. A., & Mehta, A. G. (2010). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 2(1), 215-225.
  • ResearchGate. 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes. Accessed January 26, 2026. [Link]

  • Harish, S., et al. (2012). Flupirtine: Clinical pharmacology. Journal of Anaesthesiology Clinical Pharmacology, 28(2), 172-177.
  • ResearchGate. Generation of a structurally diverse library through alkylation and ring closure reactions using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride. Accessed January 26, 2026. [Link]

  • ResearchGate. Synthesis of 2-(cyclopent-1-en-1-yl)-5-methyl-thiophene. Accessed January 26, 2026. [Link]

  • Mishra, R., & Sharma, P. K. (2011). A review on synthesis and medicinal importance of thiophene. Der Pharma Chemica, 3(4), 38-54.
  • S, H., et al. (2012). Flupirtine: Clinical pharmacology. Journal of Anaesthesiology, Clinical Pharmacology, 28(2), 172-177.
  • Google Patents. An improved process for the preparation of flupirtine and pharmaceutically acceptable salts thereof. Accessed January 26, 2026.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene. Accessed January 26, 2026. [Link]

  • Husain, A., et al. (2009). Regioselective reaction: synthesis and pharmacological study of Mannich bases containing ibuprofen moiety. Acta Poloniae Pharmaceutica, 66(2), 139-145.

Sources

Application Notes & Protocols: Synthesis of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Innovation in Antimicrobial Synthesis

The rise of antimicrobial resistance (AMR) represents a paramount threat to global public health, threatening to unwind decades of medical progress.[1] AMR occurs when pathogens like bacteria, fungi, viruses, and parasites evolve to no longer respond to medicines, making infections difficult or impossible to treat.[1] This evolutionary arms race necessitates a continuous pipeline of novel antimicrobial agents. The development of new drugs, however, has slowed significantly over the past three decades, creating a perilous gap between the rate of emerging resistance and our therapeutic arsenal.[2]

This guide is designed for researchers, scientists, and drug development professionals actively engaged in addressing this challenge. It moves beyond simple recitation of methods to provide a strategic overview and detailed protocols for the synthesis and evaluation of next-generation antifungal and antibacterial agents. We will explore the causal logic behind modern synthetic strategies, provide self-validating experimental protocols, and contextualize this laboratory work within the broader drug development pipeline.

Section 1: Core Strategies in Modern Antimicrobial Drug Design

The synthesis of a new antimicrobial agent is not a random walk through chemical space. It is a targeted endeavor guided by established principles of medicinal chemistry and an ever-deepening understanding of microbial pathology. The following strategies form the bedrock of modern antimicrobial discovery.

The Principle of Molecular Hybridization

A highly effective strategy in drug design is molecular hybridization , which involves covalently linking two or more distinct pharmacophores (the active parts of a molecule) into a single hybrid compound.[3] The underlying rationale is that this new molecule may exhibit a synergistic effect, a broader spectrum of activity, or a novel mechanism of action that circumvents existing resistance pathways.[3] For example, combining an azole moiety, known for its antifungal properties, with a quinoxaline or piperazine scaffold, which can possess antibacterial activity, can lead to compounds with dual-action potential.[3][4] This approach is a powerful tool for generating chemical diversity and discovering potent new lead compounds.

Mechanism-Based Design: Targeting Critical Microbial Pathways

The most successful antimicrobial agents function by disrupting processes essential for pathogen survival. A deep understanding of these pathways allows for the rational design of inhibitors.

  • Antifungal Targets: Fungi, as eukaryotes, share cellular machinery with humans, making selective toxicity a challenge. However, unique fungal targets exist.[5]

    • Ergosterol Synthesis: The fungal cell membrane component, ergosterol, is a classic target. Azole antifungals (e.g., fluconazole) inhibit the enzyme lanosterol 14α-demethylase, a key step in the ergosterol biosynthesis pathway.[5][6]

    • Cell Wall Synthesis: The fungal cell wall, absent in human cells, is an ideal target. Echinocandins inhibit β-(1,3)-D-glucan synthase, disrupting cell wall integrity.[6] Ibrexafungerp is a first-in-class triterpenoid antifungal that also targets this enzyme, showcasing how new scaffolds can revitalize established targets.[6]

    • Novel Targets: Emerging strategies include inhibiting glycosylphosphatidylinositol (GPI) anchor biosynthesis, which is crucial for anchoring proteins to the fungal cell wall, a mechanism exploited by the investigational agent Fosmanogepix.[6]

  • Antibacterial Targets & Resistance: Bacteria have evolved robust mechanisms to counteract antibiotics.[7] Effective drug design must anticipate and overcome these defenses.

    • Key Mechanisms of Resistance: These include preventing the drug from reaching its target (limiting uptake, active efflux), modifying or protecting the target, and inactivating the drug via enzymatic degradation (e.g., β-lactamases).[7][8]

    • Overcoming Barriers: The distinct cell wall structures of Gram-positive and Gram-negative bacteria present different permeability challenges that must be considered during drug design.[9] The development of new agents often involves creating molecules that can evade efflux pumps or are resistant to enzymatic breakdown.

The Drug Development Workflow: From Bench to Clinic

The discovery of a promising antimicrobial compound is the first step in a long and rigorous journey. Understanding this pathway is crucial for any researcher in the field. A synthesized compound must undergo extensive preclinical testing before it can be considered for human studies, which are structured in distinct phases.[10][11]

G cluster_preclinical Preclinical Phase cluster_clinical Clinical Trials TargetID Target ID & Validation HitGen Hit Generation (e.g., Synthesis) TargetID->HitGen LeadOpt Lead Optimization (SAR Studies) HitGen->LeadOpt InVivo In Vivo Animal Studies (Toxicity & Efficacy) LeadOpt->InVivo PhaseI Phase I (Safety & Dosage) ~20-100 volunteers InVivo->PhaseI IND Application PhaseII Phase II (Efficacy & Side Effects) ~100-300 patients PhaseI->PhaseII PhaseIII Phase III (Confirm Efficacy, Monitor ADRs) ~300-3,000+ patients PhaseII->PhaseIII PhaseIV Phase IV (Post-Marketing Surveillance) PhaseIII->PhaseIV Approval Approval PhaseIII->Approval Approval->PhaseIV

Caption: The Antimicrobial Drug Discovery and Development Pipeline.

Each clinical trial phase is designed to answer specific questions:

  • Phase I: Focuses on the safety, dosage range, and pharmacokinetic profile of the new drug in a small group of healthy volunteers.[10]

  • Phase II: Evaluates the drug's effectiveness against a specific infection in a larger group of patients and continues to monitor safety.[10][12]

  • Phase III: Large-scale trials to confirm efficacy, monitor side effects, compare it to standard treatments, and collect data for safe use.[10][12]

  • Phase IV: Post-marketing studies to track long-term safety and effectiveness in the general population.[10]

Section 2: Application Protocol: Synthesis of a Novel Thiazole-Thiourea Hybrid Agent

This protocol details the synthesis of a 1-Aryl-3-(4-arylthiazol-2-yl)thiourea derivative, a class of compounds leveraging the molecular hybridization of two known antimicrobial pharmacophores: thiazole and thiourea.[13] This method provides a robust and reproducible pathway to generate novel compounds for antimicrobial screening.

Overall Synthesis Workflow

The synthesis is a two-step process involving the formation of a key thiazole amine intermediate, followed by a coupling reaction with an isothiocyanate to yield the final thiourea product. Subsequent purification and characterization are critical for validating the outcome.

G Start Starting Materials: - Substituted Acetophenone - Thiourea - Iodine Step1 Step 1: Hantzsch Thiazole Synthesis Formation of 4-Aryl-1,3-thiazol-2-amine Start->Step1 Intermediate Intermediate Product: 4-Aryl-1,3-thiazol-2-amine Step1->Intermediate Step2 Step 2: Coupling Reaction React with Aryl Isothiocyanate in Toluene at 110°C Intermediate->Step2 Crude Crude Product Step2->Crude Purify Purification (Filtration & Washing) Crude->Purify Final Final Product: 1-Aryl-3-(4-arylthiazol-2-yl)thiourea Purify->Final QC Characterization (QC) (TLC, NMR, MS) Final->QC

Caption: Workflow for the synthesis of Thiazole-Thiourea hybrids.

Materials and Reagents
Reagent/MaterialGradeSupplier
Substituted AcetophenoneReagentSigma-Aldrich
ThioureaACS Reagent, ≥99.0%Sigma-Aldrich
IodineReagentPlus®, ≥99.8%Sigma-Aldrich
3,5-Bis(trifluoromethyl)phenyl isothiocyanate97%Sigma-Aldrich
TolueneAnhydrous, 99.8%Sigma-Aldrich
Ethanol200 ProofSigma-Aldrich
Ethyl AcetateACS Reagent, ≥99.5%Sigma-Aldrich
MethanolACS Reagent, ≥99.8%Sigma-Aldrich
20 mL Pressure Tube---Chemglass
Magnetic Stir Plate with Heating---Corning
TLC Plates (Silica Gel 60 F254)---Millipore
Step-by-Step Synthesis Protocol

Part A: Synthesis of Intermediate 4-(substituted-phenyl)-1,3-thiazol-2-amine

(Causality: This is a classic Hantzsch thiazole synthesis, where an α-haloketone reacts with a thioamide. Here, the α-haloketone is formed in situ from the acetophenone and iodine.)

  • Combine the substituted acetophenone (10 mmol), thiourea (20 mmol, 2 equivalents), and iodine (10 mmol) in a 100 mL round-bottom flask.

  • Add 30 mL of ethanol to the mixture.

  • Reflux the mixture with stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 100 mL of ice-cold water.

  • Neutralize with a saturated sodium thiosulfate solution to remove excess iodine, followed by neutralization with aqueous ammonia until the solution is basic (pH ~8-9).

  • Filter the resulting solid precipitate, wash thoroughly with water, and dry under vacuum to yield the intermediate amine.

Part B: Synthesis of 1-(3,5-Bistrifluoromethylphenyl)-3-(4-arylthiazol-2-yl)thiourea[13]

(Causality: This is a nucleophilic addition reaction. The amine group of the thiazole intermediate attacks the electrophilic carbon of the isothiocyanate, forming the thiourea linkage. The reaction is heated in a sealed pressure tube to ensure it proceeds to completion.)

  • Place the synthesized 4-(substituted-phenyl)-1,3-thiazol-2-amine (1.14 mmol) and 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.25 mmol, 1.1 equivalents) into a 20 mL pressure tube.[13]

  • Add 5 mL of anhydrous toluene.[13]

  • Seal the tube and stir the mixture at 110 °C for 2–8 hours.[13]

  • Self-Validation: Monitor the reaction's completion by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase). The disappearance of the starting amine spot indicates completion.

  • Once complete, cool the reaction mixture to room temperature.[13]

  • A solid product should precipitate. Separate the solid by filtration.[13]

  • Wash the collected solid sequentially with ethyl acetate (3 x 5 mL) and then methanol (3 x 5 mL) to remove unreacted starting materials and impurities.[13]

  • Dry the final product under vacuum.

Characterization

To ensure the identity and purity of the synthesized compound, perform the following analyses:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point: As an indicator of purity.

Section 3: Protocol: In Vitro Antimicrobial Susceptibility Testing

Once synthesized and purified, the novel compound must be evaluated for biological activity. The primary screening method is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

MIC Assay Workflow

G cluster_prep Preparation cluster_plate 96-Well Plate Assay Stock Prepare Compound Stock (e.g., 1280 µg/mL in DMSO) Dilute Perform 2-fold Serial Dilutions of Compound in Growth Medium Stock->Dilute Inoculum Prepare Microbial Inoculum (e.g., 5x10^5 CFU/mL) Inoculate Inoculate Wells with Microbial Suspension Inoculum->Inoculate Dilute->Inoculate Incubate Incubate Plate (e.g., 37°C for 24h for bacteria, 35°C for 48h for yeast) Inoculate->Incubate Controls Add Controls: - Growth Control (No Drug) - Sterility Control (No Microbe) Controls->Incubate Read Read Results Visually or with Plate Reader (OD600) Incubate->Read MIC Determine MIC (Lowest concentration with no visible growth) Read->MIC

Caption: Workflow for the Broth Microdilution MIC Assay.

Step-by-Step Microdilution Protocol
  • Prepare Compound Plate:

    • Dispense 50 µL of sterile broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) into wells A2 through A12 of a 96-well microtiter plate.

    • In well A1, add 100 µL of the compound stock solution (e.g., 256 µg/mL in broth).

    • Perform a 2-fold serial dilution by transferring 50 µL from well A1 to A2, mix, then transfer 50 µL from A2 to A3, and so on, down to well A10. Discard 50 µL from well A10.

    • Well A11 serves as the growth control (broth only). Well A12 is the sterility control (broth only).

  • Prepare Inoculum:

    • Culture the desired microbial strain overnight.

    • Dilute the culture to match a 0.5 McFarland turbidity standard, then further dilute into the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation:

    • Add 50 µL of the standardized inoculum to wells A1 through A11. Do not add inoculum to the sterility control (A12).

    • The final volume in each well is 100 µL. The final drug concentrations will be half of the initial dilution series (e.g., 64, 32, 16... µg/mL).

  • Incubation:

    • Seal the plate and incubate under appropriate conditions (e.g., 24 hours at 37°C for bacteria; 48 hours at 35°C for Candida species).

  • Determine MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Data Presentation: Example MIC Results
CompoundMIC (µg/mL) vs. S. aureus (ATCC 29213)MIC (µg/mL) vs. E. coli (ATCC 25922)MIC (µg/mL) vs. C. albicans (ATCC 90028)
Synthesized Compound 7a 4168
Ciprofloxacin (Control)0.50.015N/A
Fluconazole (Control)N/AN/A1

Data are hypothetical and for illustrative purposes only.

References

  • Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

  • Antifungal Drugs: The Current Armamentarium and Development of New Agents. (n.d.). American Society for Microbiology. Retrieved January 25, 2026, from [Link]

  • Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. (2021, September 16). ACS Omega. Retrieved January 25, 2026, from [Link]

  • Antibiotic Resistance Is Rising: 4 Trends Could Change That Course. (2026, January 23). The Scientist. Retrieved January 25, 2026, from [Link]

  • New antifungal strategies and drug development against WHO critical priority fungal pathogens. (2025, September 25). Frontiers. Retrieved January 25, 2026, from [Link]

  • Synthesis and Antifungal Evaluation of New Azole Derivatives against Candida albicans. (n.d.). ACS Publications. Retrieved January 25, 2026, from [Link]

  • Innovative Strategies to Overcome Antimicrobial Resistance and Tolerance. (2022, December 21). MDPI. Retrieved January 25, 2026, from [Link]

  • Design and Synthesis of Novel Antimicrobial Agents. (2023, March 22). MDPI. Retrieved January 25, 2026, from [Link]

  • Antimicrobial Natural Products. (2022, December 7). MDPI. Retrieved January 25, 2026, from [Link]

  • The 4 Phases of Clinical Trials. (n.d.). Astellas. Retrieved January 25, 2026, from [Link]

  • An overview of the antimicrobial resistance mechanisms of bacteria. (n.d.). NIH. Retrieved January 25, 2026, from [Link]

  • Natural Product-Based Antibiotics: Synthesis and SAR-Studies. (2016, April 1). NIH. Retrieved January 25, 2026, from [Link]

  • Updated Guidance on Clinical Trials for Antimicrobials. (2022, May 26). Applied Clinical Trials. Retrieved January 25, 2026, from [Link]

  • Synthesis, Antifungal Activities, Molecular Docking and Molecular Dynamic Studies of Novel Quinoxaline-Triazole Compounds. (2023, June 26). ACS Omega. Retrieved January 25, 2026, from [Link]

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2023, March 15). Royal Society of Chemistry. Retrieved January 25, 2026, from [Link]

  • Potent Antimicrobial Azoles: Synthesis, In Vitro and In Silico Study. (2024, November 4). MDPI. Retrieved January 25, 2026, from [Link]

  • Design, synthesis, and unraveling the antibacterial and antibiofilm potential of 2-azidobenzothiazoles: insights from a comprehensive in vitro study. (2023, September 6). Frontiers. Retrieved January 25, 2026, from [Link]

  • Novel Antibacterial Approaches and Therapeutic Strategies. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

  • Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. (n.d.). NIH. Retrieved January 25, 2026, from [Link]

  • Mechanism of antibacterial resistance, strategies and next-generation antimicrobials to contain antimicrobial resistance: a review. (n.d.). Frontiers. Retrieved January 25, 2026, from [Link]

  • Phases of clinical research. (n.d.). Wikipedia. Retrieved January 25, 2026, from [Link]

  • Antimicrobial resistance. (2023, November 21). World Health Organization (WHO). Retrieved January 25, 2026, from [Link]

  • Antibiotics in phase II and III clinical trials. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]

  • A Review of Antibacterial Candidates with New Modes of Action. (n.d.). ACS Infectious Diseases. Retrieved January 25, 2026, from [Link]

  • Clinical development of antimicrobials – Phase 1 development challenges. (2020, July 6). YouTube. Retrieved January 25, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(5-Methylthiophen-2-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(5-Methylthiophen-2-yl)propan-1-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. Drawing from established principles of organic chemistry and practical laboratory experience, this resource provides in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Introduction to the Synthesis

The synthesis of this compound is most commonly achieved via the Friedel-Crafts acylation of 2-methylthiophene. This electrophilic aromatic substitution reaction involves the introduction of a propanoyl group onto the thiophene ring, typically using propionyl chloride or propionic anhydride as the acylating agent in the presence of a Lewis acid catalyst.[1][2] While the reaction is straightforward in principle, the sensitive nature of the thiophene ring and the specific reaction conditions can significantly impact the outcome.[3]

The regioselectivity of this reaction is governed by the electronic properties of the 2-methylthiophene substrate. The methyl group is an activating, ortho-para director. In the case of the thiophene ring, the positions adjacent to the sulfur atom (2 and 5) are the most reactive. With the 2-position already occupied by the methyl group, the acylation overwhelmingly proceeds at the 5-position, leading to the desired product. This high regioselectivity is due to the superior stabilization of the positive charge in the reaction intermediate when the electrophile attacks the 2- or 5-position, as more resonance structures can be drawn compared to an attack at the 3- or 4-position.[4]

This guide will address common issues encountered during this synthesis and provide actionable solutions to optimize your reaction.

Troubleshooting Guide

Low or No Product Yield

Question: I am experiencing a very low yield of this compound. What are the potential causes and how can I improve it?

Answer:

Low yields in the Friedel-Crafts acylation of 2-methylthiophene can stem from several factors, primarily related to the catalyst, reagents, and reaction conditions.

1. Catalyst Inactivity or Insufficiency:

  • Causality: Traditional Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Any water in your solvent, glassware, or reagents will hydrolyze and deactivate the catalyst. Furthermore, the ketone product forms a stable complex with the Lewis acid, which is often not catalytically active.[2] This means that a stoichiometric amount (or even a slight excess) of the catalyst is required for the reaction to go to completion.

  • Troubleshooting Protocol:

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven (e.g., at 120 °C for several hours) and cool under an inert atmosphere (nitrogen or argon). Use anhydrous solvents, either freshly distilled or from a solvent purification system.

    • Use High-Quality Catalyst: Use a fresh, unopened bottle of the Lewis acid catalyst if possible. If the catalyst has been opened previously, consider opening a new container or purifying the existing one.

    • Optimize Catalyst Stoichiometry: Start with at least 1.1 equivalents of the Lewis acid catalyst relative to the acylating agent. You can perform small-scale experiments to determine the optimal catalyst loading for your specific conditions.

2. Sub-Optimal Reaction Temperature:

  • Causality: The temperature of the reaction is a critical parameter. While higher temperatures can increase the reaction rate, they can also promote side reactions and the degradation of the thiophene ring, especially with aggressive Lewis acids like AlCl₃.[3][5] Conversely, a temperature that is too low may result in an incomplete reaction.

  • Troubleshooting Protocol:

    • Controlled Addition: Add the acylating agent to the mixture of 2-methylthiophene and Lewis acid at a low temperature (e.g., 0-5 °C) to control the initial exothermic reaction.

    • Gradual Warming: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours. Gentle heating (e.g., to 40-50 °C) can be explored to drive the reaction to completion, but this should be monitored carefully for the formation of byproducts.

3. Poor Quality of Reagents:

  • Causality: The purity of 2-methylthiophene and the acylating agent (propionyl chloride or propionic anhydride) is crucial. Impurities can compete in the reaction or interfere with the catalyst. For example, propionyl chloride can hydrolyze to propionic acid, which will react with the Lewis acid.

  • Troubleshooting Protocol:

    • Purify Reagents: Distill 2-methylthiophene and propionyl chloride immediately before use.

    • Verify Purity: Use techniques like NMR or GC-MS to confirm the purity of your starting materials.

4. Inefficient Quenching and Work-up:

  • Causality: The work-up procedure is critical for hydrolyzing the product-catalyst complex and separating the product from the reaction mixture. An improper work-up can lead to product loss.

  • Troubleshooting Protocol:

    • Controlled Quenching: Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complexes and move the aluminum salts into the aqueous layer.

    • Thorough Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or diethyl ether) to ensure complete recovery of the product.

    • Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution to remove any remaining acid, followed by a brine wash to remove excess water.

Formation of Impurities and Byproducts

Question: My final product is impure, showing multiple spots on TLC or peaks in GC-MS. What are the likely impurities and how can I avoid them?

Answer:

The formation of impurities in this synthesis is often related to the reactivity of the thiophene ring and the harshness of the reaction conditions.

1. Isomeric Byproducts:

  • Causality: While the acylation of 2-methylthiophene is highly regioselective for the 5-position, trace amounts of other isomers (acylation at the 3- or 4-position) might form, especially at higher temperatures.

  • Mitigation Strategy:

    • Maintain Low Temperatures: As discussed previously, keeping the reaction temperature low (0 °C to room temperature) will maximize the kinetic product (5-acylation) and minimize the formation of thermodynamic byproducts.[5]

2. Thiophene Ring Degradation:

  • Causality: Thiophene and its derivatives can be susceptible to polymerization or ring-opening under strongly acidic conditions, leading to tar-like byproducts.[3] This is a more significant issue with highly reactive, unsubstituted thiophene, but can still occur with 2-methylthiophene under harsh conditions.

  • Mitigation Strategy:

    • Use Milder Lewis Acids: Consider replacing AlCl₃ with a milder Lewis acid such as tin(IV) chloride (SnCl₄), zinc chloride (ZnCl₂), or a solid acid catalyst like a zeolite.[3][5] These catalysts often require slightly higher temperatures or longer reaction times but can provide a cleaner reaction profile.

    • Minimize Reaction Time: Monitor the reaction by TLC or GC. Once the starting material is consumed, proceed with the work-up to avoid prolonged exposure of the product to the acidic conditions.

3. Unreacted Starting Materials:

  • Causality: The presence of unreacted 2-methylthiophene or acylating agent in the final product is usually a sign of an incomplete reaction.

  • Mitigation Strategy:

    • Review Troubleshooting for Low Yield: Refer to the section on low yield to ensure the reaction is driven to completion.

    • Purification: Unreacted starting materials can typically be removed during purification (distillation or column chromatography).

Frequently Asked Questions (FAQs)

Q1: Can I use propionic anhydride instead of propionyl chloride?

A1: Yes, propionic anhydride is a suitable acylating agent for this reaction.[2] The primary difference is that for every mole of anhydride used, one mole of propionic acid is produced as a byproduct. This will also react with the Lewis acid, so you may need to adjust the stoichiometry of the catalyst accordingly (typically requiring more than 2 equivalents of Lewis acid per equivalent of anhydride).[3]

Q2: What is the best solvent for this reaction?

A2: A non-polar, aprotic solvent that is inert to the reaction conditions is ideal. Common choices include dichloromethane (DCM), carbon disulfide (CS₂), or nitrobenzene. DCM is often preferred due to its relatively low boiling point, making it easy to remove after the reaction. It is crucial that the solvent is anhydrous.

Q3: How can I effectively purify the final product?

A3: The two most common methods for purifying this compound are vacuum distillation and column chromatography.

  • Vacuum Distillation: This is often the preferred method for larger scale purifications. The product is a ketone and should have a sufficiently high boiling point to be purified by distillation under reduced pressure. This method is effective at removing non-volatile impurities.

  • Column Chromatography: For smaller scales or to remove impurities with similar boiling points, column chromatography on silica gel is effective. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is a good starting point. The polarity can be gradually increased to elute the more polar ketone product.

Q4: I am considering a greener approach. Are there alternatives to traditional Lewis acids?

A4: Absolutely. There is a growing interest in using solid acid catalysts, such as zeolites (e.g., Hβ), for Friedel-Crafts acylations.[5] These catalysts offer several advantages:

  • Reusability: They can be recovered and reused, reducing waste.

  • Milder Conditions: They often lead to cleaner reactions with fewer byproducts.

  • Easier Work-up: The catalyst can be simply filtered off, simplifying the purification process. The reaction conditions (temperature, solvent, reaction time) will need to be optimized for the specific solid acid catalyst used.

Experimental Protocols & Data

Representative Experimental Protocol

This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and reagent purity.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (14.7 g, 0.11 mol) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer. Add anhydrous dichloromethane (150 mL) and cool the suspension to 0 °C in an ice bath.

  • Addition of Reactants: To the cooled suspension, add 2-methylthiophene (9.8 g, 0.1 mol) dropwise. Then, add propionyl chloride (9.3 g, 0.1 mol) dropwise from the addition funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing 200 g of crushed ice and 50 mL of concentrated HCl. Stir until all the ice has melted. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash with a saturated aqueous solution of NaHCO₃ (100 mL), followed by water (100 mL), and finally brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel.

Impact of Reaction Parameters on Yield (Qualitative)
ParameterConditionExpected Impact on YieldRationale
Catalyst Sub-stoichiometric AlCl₃LowThe product-catalyst complex is not catalytically active, requiring at least a 1:1 molar ratio with the acylating agent.[2]
Wet AlCl₃Very Low/NoneThe catalyst is deactivated by moisture.[6]
Temperature Too High (> 60 °C)DecreasedIncreased side reactions and potential degradation of the thiophene ring.[5]
Too Low (< 0 °C for extended time)Low (incomplete reaction)The reaction rate may be too slow to go to completion in a reasonable timeframe.
Molar Ratio Excess 2-MethylthiopheneCan improve yieldCan help to ensure the acylating agent is fully consumed, but may complicate purification.
Excess Acylating AgentNo significant improvementThe product is deactivated towards further acylation, so an excess of the acylating agent is generally not necessary and can lead to more byproducts.[7]

Visualizing the Workflow

Friedel-Crafts Acylation Workflow

Friedel_Crafts_Acylation_Workflow prep Preparation (Anhydrous Conditions, Inert Atmosphere) reactants Charge Reactants (Solvent, 2-Methylthiophene, Lewis Acid) prep->reactants cool Cooling (0-5 °C) reactants->cool addition Slow Addition of Acylating Agent (Propionyl Chloride) cool->addition reaction Reaction (Stir at RT, Monitor Progress) addition->reaction workup Work-up (Quench with Ice/HCl) reaction->workup extraction Extraction (Organic Solvent) workup->extraction washing Washing (NaHCO3, Brine) extraction->washing drying Drying and Concentration washing->drying purification Purification (Distillation or Chromatography) drying->purification product Pure this compound purification->product Troubleshooting_Low_Yield start Low Yield Observed check_conditions Were anhydrous conditions maintained? start->check_conditions check_catalyst Was the catalyst stoichiometry sufficient (>=1.1 eq)? check_conditions->check_catalyst Yes sol_conditions Solution: Ensure all glassware is dry and use anhydrous solvents. check_conditions->sol_conditions No check_temp Was the temperature controlled? check_catalyst->check_temp Yes sol_catalyst Solution: Increase catalyst loading and use fresh catalyst. check_catalyst->sol_catalyst No check_reagents Are the reagents pure? check_temp->check_reagents Yes sol_temp Solution: Add acylating agent at 0 °C and control exotherm. check_temp->sol_temp No check_reagents->start No sol_reagents Solution: Purify starting materials before use. check_reagents->sol_reagents Yes

Caption: A decision tree for troubleshooting low product yield.

References

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • TSI Journals. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Physical Chemistry: An Indian Journal, 9(8), 267-272. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Hart, H. (1949). U.S. Patent No. 2,492,629. Washington, DC: U.S. Patent and Trademark Office.
  • Valderrama, J. A., et al. (2014). Synthesis, Docking Studies and Biological Evaluation of Benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one Derivatives on 5-HT1A Serotonin Receptors. Molecules, 19(9), 13499-13516. [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • Sforza, F., et al. (2021). Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation. Nature Communications, 12(1), 6123. [Link]

  • NROChemistry. (n.d.). Friedel-Crafts Reactions. Retrieved from [Link]

  • Khan, I., et al. (2020). 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation. RSC Advances, 10(49), 29451-29464. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Sforza, F., et al. (2021). (PDF) Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation. ResearchGate. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, April 30). Regioselectivity in Friedel–Crafts acylation of thiophene. Retrieved from [Link]

Sources

Technical Support Center: Friedel-Crafts Acylation of 2-Methylthiophene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Friedel-Crafts acylation of 2-methylthiophene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important reaction, troubleshoot common side reactions, and optimize for the desired product, 2-acyl-5-methylthiophene.

Introduction to the Reaction

The Friedel-Crafts acylation of 2-methylthiophene is a cornerstone of heterocyclic chemistry, providing a direct route to valuable 2-acyl-5-methylthiophene intermediates. The reaction is an electrophilic aromatic substitution where the electron-donating methyl group at the 2-position directs the incoming acyl group primarily to the electron-rich 5-position.[1] However, the high reactivity of the thiophene ring can lead to a number of side reactions that diminish yield and complicate purification.[2] This guide provides in-depth, field-proven insights to help you mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction mixture turning black and forming a tar-like substance?

A1: This is a classic sign of acid-catalyzed polymerization of the thiophene ring. 2-Methylthiophene, being an electron-rich heterocycle, is susceptible to protonation and subsequent polymerization, especially in the presence of strong Lewis acids like aluminum chloride (AlCl₃).[3] The strong acid can protonate the thiophene ring, creating a reactive intermediate that can attack another thiophene molecule, initiating a chain reaction that leads to insoluble polymeric material.

Q2: My main product is the desired 2-acyl-5-methylthiophene, but I'm getting a significant amount of another isomer. What is it and how can I avoid it?

A2: The most likely isomeric byproduct is the 2-acyl-3-methylthiophene or 4-acyl-2-methylthiophene. While the methyl group at C2 strongly directs acylation to C5, some substitution can occur at the other positions, particularly at higher temperatures.[4] This is a result of a competition between kinetic and thermodynamic control. At lower temperatures, the reaction is under kinetic control, favoring the formation of the sterically less hindered and electronically favored 5-acyl product. At higher temperatures, the reaction becomes more reversible, allowing for the formation of the thermodynamically more stable, but kinetically slower-forming, isomers.[5]

Q3: I'm observing a diacylated product in my mass spectrometry results. How is this possible if acylation is a deactivating reaction?

A3: While it's true that the acyl group deactivates the aromatic ring towards further electrophilic substitution, this deactivation is not absolute.[6][7] Under forcing conditions, such as high temperatures, prolonged reaction times, or a high concentration of a very reactive acylium ion, a second acylation can occur. The first acyl group at the 5-position will direct the second incoming acyl group to either the 3 or 4-position.

Q4: After workup, my yield is much lower than expected, and I've recovered some starting material. What could be happening?

A4: This could be due to incomplete reaction or a side reaction known as deacylation. Deacylation is the reverse of the Friedel-Crafts acylation and can occur under strong acidic conditions, especially at elevated temperatures. The protonation of the carbonyl oxygen of the product ketone can lead to the cleavage of the carbon-carbon bond between the acyl group and the thiophene ring, regenerating the starting material.

Troubleshooting Guide for Common Side Reactions

This section provides a detailed breakdown of the most common side reactions, their mechanisms, and actionable protocols to mitigate them.

Side Reaction 1: Polymerization and Ring Degradation

Mechanism: Strong Lewis acids can protonate the electron-rich 2-methylthiophene ring, initiating a cationic polymerization cascade. This is particularly problematic with highly reactive thiophenes.

cluster_0 Initiation cluster_1 Propagation cluster_2 Termination 2-MeThiophene 2-Methylthiophene Carbocation Protonated Thiophene (Carbocation Intermediate) 2-MeThiophene->Carbocation Protonation H+ H⁺ (from Lewis Acid) Dimer Dimeric Cation Carbocation->Dimer + 2-Methylthiophene Polymer Polymer Chain Dimer->Polymer + n 2-Methylthiophene Tar Insoluble Polymer (Tar) Polymer->Tar Deprotonation/ Side Reactions

Caption: Mechanism of Acid-Catalyzed Polymerization of 2-Methylthiophene.

Troubleshooting Protocol: Polymerization
Parameter Problematic Condition Recommended Solution Rationale
Lewis Acid Catalyst Strong Lewis acids (e.g., AlCl₃)Use milder Lewis acids such as SnCl₄, ZnBr₂, or solid acid catalysts like zeolites.[2][8]Milder Lewis acids are less prone to protonating and activating the thiophene ring towards polymerization.[3]
Temperature High reaction temperatures (>50 °C)Maintain a low reaction temperature, typically between 0 °C and room temperature.Lower temperatures reduce the rate of polymerization, which often has a higher activation energy than the desired acylation.
Reaction Time Prolonged reaction timesMonitor the reaction closely by TLC or GC and quench it as soon as the starting material is consumed.Extended exposure to acidic conditions increases the likelihood of polymerization.
Reagent Addition Adding the thiophene to the Lewis acid/acylating agent mixtureAdd the Lewis acid portion-wise to the solution of 2-methylthiophene and the acylating agent at a low temperature.This method keeps the concentration of the highly reactive activated acylating agent low and minimizes direct contact of the sensitive thiophene with high concentrations of the Lewis acid.
Side Reaction 2: Formation of Regioisomers (Incorrect Acylation)

Mechanism: While acylation at the C5 position is kinetically favored, substitution at the C3 or C4 positions can occur, especially at higher temperatures where the reaction is under thermodynamic control and can equilibrate to form the more stable isomer.

cluster_0 Kinetic Pathway (Low Temp) cluster_1 Thermodynamic Pathway (High Temp) Start 2-Methylthiophene + Acylium Ion TS_Kinetic Lower Energy Transition State Start->TS_Kinetic Faster TS_Thermo Higher Energy Transition State Start->TS_Thermo Slower Product_Kinetic 2-Acyl-5-methylthiophene (Kinetic Product) TS_Kinetic->Product_Kinetic Product_Thermo 2-Acyl-3/4-methylthiophene (Thermodynamic Product) TS_Thermo->Product_Thermo

Caption: Kinetic vs. Thermodynamic Control in 2-Methylthiophene Acylation.

Troubleshooting Protocol: Regioisomer Formation
Parameter Problematic Condition Recommended Solution Rationale
Temperature Elevated temperatures (> room temp)Run the reaction at a lower temperature (e.g., 0 °C to 10 °C).[4]This favors the kinetically controlled product (C5 acylation), which has a lower activation energy barrier.[5]
Catalyst Choice Highly active, non-selective catalystsUse a bulkier Lewis acid or a solid acid catalyst with shape-selective pores.Bulky catalysts can sterically hinder attack at the more crowded C3 position. Shape-selective catalysts can favor the formation of the more linear 5-substituted product.
Solvent Non-polar solventsEmploy a more polar solvent that can better stabilize the transition state leading to the desired product.Solvent polarity can influence the stability of the intermediates and transition states, thereby affecting regioselectivity.
Side Reaction 3: Diacylation

Mechanism: The monoacylated product, while deactivated, can undergo a second electrophilic substitution under harsh conditions. The first acyl group at C5 directs the second acylation to the meta positions (C3 or C4).

Troubleshooting Protocol: Diacylation
Parameter Problematic Condition Recommended Solution Rationale
Stoichiometry Excess acylating agent and Lewis acidUse a 1:1 or slightly less than stoichiometric amount of the acylating agent relative to 2-methylthiophene.[9]Limiting the amount of the electrophile reduces the chance of a second acylation event.
Reaction Time & Temperature Prolonged reaction times and high temperaturesMonitor the reaction closely and quench it upon completion of the mono-acylation. Maintain the lowest effective temperature.Harsh conditions provide the necessary energy to overcome the deactivating effect of the first acyl group.
Catalyst Activity Highly reactive Lewis acids (e.g., AlCl₃)Use a milder catalyst (e.g., SnCl₄, ZnBr₂).Milder catalysts generate the acylium ion in lower concentrations, disfavoring the more difficult second acylation.
Side Reaction 4: Deacylation

Mechanism: This is the microscopic reverse of acylation, favored at higher temperatures and in the presence of strong protic or Lewis acids. The carbonyl oxygen of the product is protonated, which weakens the C-C bond to the thiophene ring, leading to its cleavage.

Troubleshooting Protocol: Deacylation
Parameter Problematic Condition Recommended Solution Rationale
Workup Procedure Delayed or inefficient quenching of the Lewis acidQuench the reaction mixture promptly with cold water or ice after completion.Rapid and thorough quenching neutralizes the acid catalyst, preventing the reverse reaction from occurring during workup.
Temperature High temperatures during reaction or workupMaintain low temperatures throughout the reaction and workup process.Deacylation is an equilibrium process, and higher temperatures can shift the equilibrium back towards the starting materials.
Catalyst Concentration High catalyst loadingUse the minimum amount of catalyst required to achieve a reasonable reaction rate.A lower concentration of the Lewis acid will slow down the rate of both the forward and reverse reactions.

Experimental Protocols

Protocol 1: High-Selectivity Acylation of 2-Methylthiophene using SnCl₄

This protocol is optimized to minimize polymerization and the formation of regioisomers.

  • To a stirred solution of 2-methylthiophene (1.0 eq) and acetyl chloride (1.05 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C under an inert atmosphere, add tin(IV) chloride (SnCl₄) (1.1 eq) dropwise over 30 minutes.

  • Maintain the reaction temperature at 0-5 °C and monitor the progress by TLC or GC.

  • Upon completion (typically 1-3 hours), carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Acylation using a Milder Catalyst System (ZnBr₂)

This protocol is suitable for sensitive substrates where even SnCl₄ might be too harsh.

  • To a mixture of 2-methylthiophene (1.2 eq) and N-acylbenzotriazole (1.0 eq) in dichloromethane at room temperature, add anhydrous zinc bromide (ZnBr₂) (2.0 eq).[2]

  • Stir the mixture at room temperature and monitor by TLC.

  • Once the reaction is complete, quench by adding methanol.

  • Evaporate the solvents under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

References

  • Wei, Q., Zhang, Y., Zhao, D., & Yu, J. (2014).
  • Katritzky, A. R., Suzuki, K., & Singh, S. K. (2003). C-Acylation of 2-Methylfuran and Thiophene using N-Acylbenzotriazoles. CORE.
  • Hartough, H. D., & Kosak, A. I. (1949). U.S. Patent No. 2,492,629. Washington, DC: U.S.
  • NotEvans. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Agranat, I., & Gore, P. H. (2006). Kinetic control wins out over thermodynamic control in Friedel–Crafts acyl rearrangements.
  • Shirinyan, V. Z., Kosterina, N. V., Kolotaev, A. V., & Krayushkin, M. M. (2000). Friedel-crafts acylation of 2,5-dimethylthiophene in the presence of pyridine. Chemistry of Heterocyclic Compounds, 36(2), 219-220.
  • Baruah, R. N. (2012). Deacylative Homolysis of Ketone C(sp3)–C(sp2)
  • Song, C., Ma, X., & Sprague, M. (2006). Preparation of AlCl3/silica gel catalyst for simultaneously removing thiophene and olefins from coking benzene by inclosed grafting method.
  • Hartough, H. D., & Conley, L. G. (1951). Acylation Studies in the Thiophene and Furan Series. V. Thiophene Carboxylic Acids and Semicarbazones Derived from Acetylthiophenes. Journal of the American Chemical Society, 73(7), 3463–3465.
  • Organic Syntheses. (n.d.). 2-acetothienone. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry [Video]. YouTube.
  • Kanagawa, T., & Kelly, D. P. (1987). Degradation of substituted thiophenes by bacteria isolated from activated sludge. Microbial ecology, 13(1), 47–57.
  • Hartough, H. D. (1947). U.S. Patent No. 2,432,991. Washington, DC: U.S.
  • Organic Chemistry Portal. (n.d.). Ketone or aldehyde synthesis by acylation. Retrieved from [Link]

  • Houk, K. N., & Jiao, H. (1996). Theoretical Elucidation of Kinetic and Thermodynamic Control of Radical Addition Regioselectivity. UCLA – Chemistry and Biochemistry.
  • Bowman, D. C. (2004). Synthesis of 2-Acetylthiophene by the Acylation of Thiophene Using Acetic Anhydride and Iodine (A Revisiting after Almost Sixty Years).
  • Wang, C.-C., & Huang, Y.-J. (2014).
  • LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts.
  • Abbasi, S., & Teymourian, H. (2021). Chain Walking in the AlCl3 Catalyzed Cationic Polymerization of α‐Olefins. Macromolecular Reaction Engineering, 15(5), 2100015.
  • Conradie, M. M., Muller, A. J., & Conradie, J. (2007). Thienyl-containing $-Diketones: Synthesis, Characterization, Crystal Structure and Keto-enol Kinetics. SciELO South Africa.
  • Gound, D. B., & Yadav, G. D. (2023). Catalytic Conversion of Levulinic Acid into 2-Methyltetrahydrofuran: A Review. MDPI.
  • Chad's Prep. (2021, March 30). 19.3 Introduction to Nucleophilic Addition of Ketones and Aldehydes | Organic Chemistry [Video]. YouTube.
  • Missoum, H., Datoussaid, Y., Choukchou-braham, N., Seijas, J. A., & Vázquez-Tato, M. P. (2023).
  • Higashihara, T., & Ueda, M. (2020). Synthesis of aromatic polyketones by nonstoichiometric Friedel–Crafts polycondensation using AlCl3. Polymer Chemistry, 11(22), 3734-3743.
  • Chen, J., Chen, R., Wang, Y., Jiang, L., Huang, F., & Wang, Y. (2016). Novel synthesized 2, 4-DAPG analogues: antifungal activity, mechanism and toxicology. Scientific reports, 6, 32266.
  • Hogan, J. P. (1962). U.S. Patent No. 3,057,842. Washington, DC: U.S.
  • Pellis, A., Weber, H., & Guebitz, G. M. (2021). Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. Frontiers in Bioengineering and Biotechnology, 9, 769115.
  • Deka, U., Deka, H., & Sarmah, P. P. (2022). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. ACS Omega, 7(36), 32219–32229.
  • Reddit. (2022, June 4). Thermodynamic vs Kinetic Control.
  • Leah4sci. (2024, February 13). Aldehyde & Ketone Reactions (Live Recording) Organic Chemistry Review & Practice Session [Video]. YouTube.
  • Wang, C.-C., & Huang, Y.-J. (2014). SnCl4 Promoted Efficient Cleavage of Acetal/Ketal Groups with the Assistance of Water in CH2Cl2.
  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]

  • Lindberg, H. (2020). Synthesis of Thiophene-Vinyl-Benzothiazole Based Ligand Analogues for Detection of Aβ and Tau Pathology in Alzheimer's Disease. Diva-Portal.org.
  • Jaroenjitaroon, K., & Praserthdam, P. (2019). Impact of AlCl3 and FeCl2 Addition on Catalytic Behaviors of TiCl4/MgCl2/THF Catalysts for Ethylene Polymerization and Ethylene/1-Hexene Copolymerization.
  • Joechem. (2020, October 27).

Sources

Technical Support Center: Purification of 1-(5-Methylthiophen-2-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-(5-methylthiophen-2-yl)propan-1-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the specific challenges encountered during its purification.

Introduction to the Purification Challenges

The synthesis of this compound, typically achieved through the Friedel-Crafts acylation of 2-methylthiophene with propionyl chloride or propionic anhydride, presents a significant post-synthesis challenge: the removal of closely related impurities. While the reaction is highly regioselective for the 2-position of the thiophene ring, the formation of isomeric byproducts, primarily 1-(5-methylthiophen-3-yl)propan-1-one and to a lesser extent, the 4-isomer, is a common occurrence.[1][2] These isomers possess very similar physical properties to the desired product, making their separation a non-trivial task that requires a carefully considered purification strategy.

This guide will provide you with the technical insights and practical protocols to effectively purify this compound to the high degree of purity required for downstream applications.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Question 1: My GC-MS analysis of the crude product shows a major peak for the desired product and a smaller, closely eluting peak. How can I identify and remove this impurity?

Answer:

The closely eluting peak is almost certainly an isomeric byproduct, most likely 1-(5-methylthiophen-3-yl)propan-1-one. Friedel-Crafts acylation on 2-substituted thiophenes predominantly yields the 2,5-disubstituted product, but acylation at the C3 and C4 positions can also occur.[1]

Causality: The formation of the 3- and 4-isomers is a result of the electrophilic substitution mechanism on the thiophene ring. While the 2-position is electronically favored, the other positions can also be acylated, leading to a mixture of regioisomers.[2] The similar molecular weight and polarity of these isomers result in close retention times on standard GC columns.

Troubleshooting Protocol:

  • Confirm Isomer Identity: While mass spectrometry will show the same mass for the isomers, their fragmentation patterns might show subtle differences. A more definitive method is to compare the retention time with a known standard of the 3-isomer, if available. In the absence of a standard, detailed NMR analysis of the purified fractions can help identify the isomers based on the distinct coupling patterns of the thiophene protons.

  • Purification Strategy - Column Chromatography: For effective separation of these isomers, column chromatography is the recommended method.[3]

    • Stationary Phase: Use silica gel (60-120 mesh or 230-400 mesh for higher resolution).

    • Mobile Phase: A non-polar/polar solvent system is required. Start with a low polarity eluent and gradually increase the polarity. A common starting point is a mixture of hexane and ethyl acetate. Begin with a high hexane ratio (e.g., 98:2 hexane:ethyl acetate) and slowly increase the ethyl acetate concentration. The desired 2-isomer is typically less polar and will elute first.

    • Fraction Collection and Analysis: Collect small fractions and analyze them by TLC or GC-MS to identify the pure fractions of the desired product.

Question 2: After vacuum distillation, my product is still not pure, and I'm observing co-distillation of impurities. What's going wrong?

Answer:

Co-distillation is a common problem when the boiling points of the components are very close, which is the case for the isomeric impurities of this compound. Simple vacuum distillation is often insufficient to achieve high purity.

Causality: The boiling points of the 2-, 3-, and 4-acyl isomers are expected to be very close, making their separation by simple distillation difficult. Effective separation requires a distillation column with a high number of theoretical plates.

Troubleshooting Protocol:

  • Utilize Fractional Distillation: Instead of a simple distillation setup, employ a fractional distillation column (e.g., a Vigreux or packed column) under vacuum.[4] This increases the surface area for vapor-liquid equilibration, leading to better separation.

  • Optimize Distillation Parameters:

    • Vacuum Level: A lower pressure will decrease the boiling points and can sometimes improve the separation efficiency.[5]

    • Reflux Ratio: A higher reflux ratio (the ratio of the condensate returned to the column to the condensate collected as distillate) will improve separation but will also increase the distillation time.[4]

    • Heating Rate: A slow and steady heating rate is crucial to allow for proper equilibration in the column.

  • Monitor Fractions: Collect small fractions and analyze their purity by GC-MS or NMR to determine the optimal cut-off points for collecting the pure product.

Question 3: I'm attempting to purify my product by recrystallization, but it keeps "oiling out." How can I obtain solid crystals?

Answer:

"Oiling out" during recrystallization occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is a common issue for compounds with relatively low melting points or when an inappropriate solvent system is used.

Causality: The presence of impurities can lower the melting point of the mixture, making it more prone to oiling out. Additionally, using a solvent in which the compound is too soluble or a solvent that is too non-polar can lead to this issue.

Troubleshooting Protocol:

  • Solvent Selection: The key to successful recrystallization is finding a suitable solvent or solvent system.[6]

    • Single Solvent: Look for a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Alcohols like ethanol or isopropanol, or hydrocarbon solvents like hexane or heptane, could be good starting points.

    • Mixed Solvent System: A more reliable approach is often a mixed solvent system. Dissolve the crude product in a small amount of a "good" solvent (in which it is highly soluble, e.g., acetone or ethyl acetate) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble, e.g., hexane or water) dropwise until the solution becomes cloudy (the cloud point). Add a few drops of the good solvent to redissolve the precipitate and then allow the solution to cool slowly.[7]

  • Slow Cooling: Avoid rapid cooling. Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator to maximize crystal formation.

  • Seeding: If crystals are slow to form, adding a seed crystal of the pure compound can initiate crystallization.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can sometimes induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of this compound and its main isomeric impurity?

A1: The physical properties of the desired product and its primary isomer are crucial for planning a purification strategy. While experimental data for the 3-isomer is scarce, we can predict that its properties will be very similar to the 2-isomer.

PropertyThis compound1-(5-Methylthiophen-3-yl)propan-1-one (Predicted)
Molecular Formula C₈H₁₀OSC₈H₁₀OS
Molecular Weight 154.23 g/mol 154.23 g/mol
Boiling Point Likely similar to 2-acetylthiophene (214 °C at atm. pressure)Very similar to the 2-isomer
Melting Point Not well-documented, likely a low-melting solid or oil at RTLikely similar to the 2-isomer
Solubility Soluble in common organic solvents (e.g., acetone, ethyl acetate, hexane)Expected to have similar solubility

Q2: What are the key spectral features (NMR, IR) that can be used to distinguish between the 2- and 3-isomers?

A2: Spectroscopic analysis is essential for confirming the identity and purity of your product.

  • ¹H NMR: The proton NMR spectra will show distinct differences in the chemical shifts and coupling constants of the thiophene ring protons.

    • This compound: You will observe two doublets in the aromatic region, corresponding to the two protons on the thiophene ring. The coupling constant between these protons will be characteristic of ortho-coupling in a thiophene ring.

    • 1-(5-Methylthiophen-3-yl)propan-1-one: The spectrum will be more complex. You will likely observe two singlets or two narrowly split doublets for the thiophene protons, depending on the substitution pattern.

  • ¹³C NMR: The carbon NMR will also show differences in the chemical shifts of the thiophene ring carbons.

  • IR Spectroscopy: The carbonyl (C=O) stretching frequency will be present in both isomers (typically around 1660-1680 cm⁻¹ for aryl ketones). While there might be subtle differences, IR is generally less useful for distinguishing between these regioisomers compared to NMR.

Q3: What are the recommended storage conditions for purified this compound to maintain its purity?

A3: To prevent degradation, the purified compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from air and moisture. It is also advisable to store it at a low temperature (e.g., in a refrigerator) and protected from light. Thiophene derivatives can be susceptible to oxidation and polymerization over time, especially if impurities are present.

Purification Workflow Diagram

The following diagram illustrates a decision-making workflow for selecting the appropriate purification strategy for this compound.

PurificationWorkflow Purification Strategy for this compound start Crude Product Analysis (GC-MS, NMR) impurity_check Are isomeric impurities present? start->impurity_check distillation Fractional Vacuum Distillation impurity_check->distillation Yes, significant amount chromatography Column Chromatography (Silica Gel) impurity_check->chromatography Yes, trace to moderate amount recrystallization Low-Temperature Recrystallization impurity_check->recrystallization No, only minor non-isomeric impurities distillation->chromatography Isomers still present final_purity_check Purity Analysis (GC-MS, NMR > 99%) distillation->final_purity_check Isomers removed chromatography->recrystallization For final polishing chromatography->final_purity_check recrystallization->final_purity_check end Pure Product final_purity_check->end

Caption: Decision workflow for purifying this compound.

References

  • TSI Journals. (n.d.). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Retrieved from [Link]

  • Google Patents. (n.d.). US2492629A - Acylation of thiophene.
  • CORE. (n.d.). C-Acylation of 2-Methylfuran and Thiophene using N-Acylbenzotriazoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Boron Molecular. (n.d.). 1-(Thiophen-2-yl) propan-1-one. Retrieved from [Link]

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]

  • Google Patents. (n.d.). US20070149787A1 - Process for producing 2-acylthiophene compound.
  • Chemistry Stack Exchange. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Retrieved from [Link]

  • (n.d.). Syntheses of β-Substituted Thiophenes. Retrieved from [Link]

  • Ibrahim, S. R. M., Abdallah, H. M., El-Halawany, A. M., & Mohamed, G. A. (2016). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Phytochemistry Reviews, 15(2), 197–220.
  • ResearchGate. (n.d.). 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes. Retrieved from [Link]

  • PubMed. (2016). Enantiomeric separations of α-aryl ketones with cyclofructan chiral stationary phases via high performance liquid chromatography and supercritical fluid chromatography. Retrieved from [Link]

  • ResearchGate. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]

  • MDPI. (n.d.). Chemistry of Substituted Thiazinanes and Their Derivatives. Retrieved from [Link]

  • ResearchGate. (2019). Friedel-Crafts Acylation. Retrieved from [Link]

  • MDPI. (n.d.). Photoisomerization of Ethyl 2–(3–Acylselenoureido)thiophene– 3–carboxylates and Their Benzoanalogues. Retrieved from [Link]

  • MDPI. (2023). Optimization of the Vacuum Fractional Distillation Process for Enhancing the α-Guaiene of Patchouli Oil with Response Surface Methodology. Retrieved from [Link]

  • Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]

  • SlideShare. (n.d.). What is vacuum fractional distillation.pdf. Retrieved from [Link]

  • (n.d.). PW 01: recrystallization. Retrieved from [Link]

  • PubMed. (2021). GC/MSn analysis of the crude reaction mixtures from Friedel-Crafts acylation: Unambiguous identification and differentiation of 3-aroylbenzofurans from their 4- and 6-regioisomers. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Kinetics of the enolisation reaction of 2- and 3-acetylthiophenes. Retrieved from [Link]

  • Inorganic Chemistry Frontiers. (2022). Hydroxyalkyl-substituted double-decker silsesquioxanes: effective separation of cis and trans isomers. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • MicroSolv. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]

  • (n.d.). 3-Morpholino-1-(thiophen-2-yl)propan-1-one Hydrochloride. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Diastereoselective Additions of Allylmagnesium Reagents to α-Substituted Ketones When Stereochemical Models Cannot Be Used. Retrieved from [Link]

  • YouTube. (2010). Recrystallization | MIT Digital Lab Techniques Manual. Retrieved from [Link]

  • Busch South Africa. (n.d.). Vacuum Distillation. Retrieved from [Link]

  • ResearchGate. (2016). Quantification of 1-(Propan-2-Ylamino)-4-Propoxy-9 h-Thioxanthen-9-one (Tx5), A Newly Synthetized P-Glycoprotein Inducer/Activator, in Biological samples: method development and validation. Retrieved from [Link]

  • Britannica. (n.d.). Petroleum refining - Vacuum Distillation, Fractional Distillation, Cracking. Retrieved from [Link]

Sources

Removal of unreacted starting materials from 1-(5-Methylthiophen-2-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis and purification of 1-(5-Methylthiophen-2-yl)propan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the removal of unreacted starting materials from this valuable ketone intermediate. Our goal is to equip you with the knowledge to anticipate and resolve common purification challenges, ensuring the highest purity of your final product.

Introduction to the Chemistry

The synthesis of this compound is most commonly achieved via a Friedel-Crafts acylation reaction.[1][2] This electrophilic aromatic substitution involves reacting 2-methylthiophene with an acylating agent, typically propionyl chloride or propanoic anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1][2] While effective, this reaction often leaves unreacted starting materials and byproducts that must be carefully removed to obtain a pure product.

This guide will focus on the critical post-reaction work-up and purification steps. We will explore the underlying chemical principles of each technique and provide detailed, actionable protocols.

Physical Properties for Purification Strategy

A successful purification strategy relies on exploiting the differences in the physical properties of the product and potential impurities. The following table summarizes key data for the components likely to be present in your crude reaction mixture.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Solubility
This compound 154.2393-94 °C at 4.5 mmHg[3]31 °C[3]Soluble in organic solvents; predicted low water solubility (0.47 g/L)[3]
2-Methylthiophene98.17112-113 °C[4][5]-63 °C[4][5]Sparingly soluble in water (112.6 mg/L)[5]
Propionyl Chloride92.5277-80 °C[1][6][7]-94 °C[1][6]Reacts with water[1]
Propanoic Anhydride130.14167-170 °C[8]-42 °C[8]Reacts with water to form propanoic acid[8]
Propanoic Acid74.08141 °C-21 °CMiscible with water
Aluminum Chloride (Anhydrous)133.34180 °C (sublimes)192.6 °C (at 2.5 atm)Reacts violently with water

Troubleshooting and FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during the purification of this compound.

Work-up and Quenching

Question 1: My reaction mixture is a thick, dark sludge after the Friedel-Crafts acylation. How do I properly quench the reaction and isolate the organic components?

Answer: This is a common observation in Friedel-Crafts reactions due to the formation of a complex between the ketone product and the aluminum chloride catalyst.[9] The work-up procedure is critical for breaking this complex and separating the product.

Causality: The Lewis acidic aluminum chloride coordinates to the carbonyl oxygen of the newly formed ketone, creating a stable, often insoluble, complex.[9] The quenching process involves adding a proton source, typically water or dilute acid, to hydrolyze the aluminum chloride and break this complex, liberating the ketone.

Recommended Protocol: Quenching the Reaction

  • Preparation: Prepare a beaker with a mixture of crushed ice and concentrated hydrochloric acid (HCl). The ice will help to control the exothermic reaction between water and aluminum chloride.

  • Slow Addition: While vigorously stirring, slowly and carefully pour the reaction mixture onto the ice/HCl mixture. The addition should be done in a well-ventilated fume hood as HCl gas may be evolved.

  • Observation: You should observe the dissolution of the solids and the formation of two liquid layers: an aqueous layer containing the hydrolyzed aluminum salts and an organic layer containing your product and other organic components.[9]

  • Separation: Transfer the mixture to a separatory funnel and separate the organic layer.

Question 2: I used propionyl chloride as my acylating agent. How do I ensure all of it is removed during the work-up?

Answer: Unreacted propionyl chloride is highly reactive and will hydrolyze to propanoic acid upon contact with water during the quench.[7] Therefore, the primary concern is removing the resulting propanoic acid.

Troubleshooting Workflow: Removal of Propionyl Chloride and Propanoic Acid

G start Crude Organic Layer (after aqueous quench) wash_bicarb Wash with saturated sodium bicarbonate (NaHCO₃) solution start->wash_bicarb separate_layers Separate aqueous and organic layers wash_bicarb->separate_layers test_aq Test aqueous layer pH. Is it basic? separate_layers->test_aq repeat_wash Repeat NaHCO₃ wash test_aq->repeat_wash No dry_organic Dry organic layer over anhydrous Na₂SO₄ or MgSO₄ test_aq->dry_organic Yes repeat_wash->wash_bicarb end Organic layer ready for solvent removal and further purification dry_organic->end

Caption: Workflow for removing acidic byproducts.

Explanation:

  • Sodium Bicarbonate Wash: Propanoic acid, formed from the hydrolysis of propionyl chloride, is acidic. Washing the organic layer with a weak base like sodium bicarbonate will convert the propanoic acid into sodium propanoate, which is highly soluble in the aqueous layer and will be removed.[8]

  • pH Check: After the wash, checking the pH of the aqueous layer ensures that all the acid has been neutralized. If the aqueous layer is not basic, it indicates that there was an excess of acid, and another wash is necessary.

Purification Techniques

Question 3: There is a significant amount of unreacted 2-methylthiophene in my crude product. What is the best way to remove it?

Answer: The boiling points of 2-methylthiophene (112-113 °C) and the product (estimated to be significantly higher at atmospheric pressure) are sufficiently different to allow for separation by fractional distillation.[3][4][5]

Experimental Protocol: Fractional Distillation

  • Setup: Assemble a fractional distillation apparatus. Ensure the fractionating column is adequately packed and insulated.

  • Distillation: Carefully heat the crude product. Collect the fraction that distills at approximately 112-113 °C, which will be the unreacted 2-methylthiophene.

  • Product Collection: After the 2-methylthiophene has been removed, the temperature should rise. The product can then be distilled, likely under reduced pressure to prevent decomposition at high temperatures. The boiling point at 4.5 mmHg is reported to be 93-94 °C.[3]

Troubleshooting:

  • Poor Separation: If the separation is not clean, it could be due to an inefficient fractionating column or too rapid heating. Ensure a slow and steady distillation rate.

  • Product Decomposition: If you observe darkening of the product during distillation at atmospheric pressure, switch to vacuum distillation.

Question 4: I am having trouble separating the product from other, less volatile impurities. Would column chromatography be effective?

Answer: Yes, flash column chromatography is an excellent technique for purifying this compound from non-volatile impurities.[10]

Recommended Protocol: Flash Column Chromatography

  • Stationary Phase: Silica gel is a suitable stationary phase.

  • Mobile Phase (Eluent): A good starting point is a mixture of hexanes and ethyl acetate. Based on the polarity of the ketone, a ratio of 9:1 to 4:1 (hexanes:ethyl acetate) should provide good separation. The optimal eluent can be determined by thin-layer chromatography (TLC) beforehand.

  • Procedure:

    • Prepare a slurry of silica gel in the chosen eluent and pack the column.

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column.

    • Elute the column with the mobile phase, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Chromatography

G cluster_0 Troubleshooting Flash Chromatography cluster_1 Poor Separation cluster_2 Product Not Eluting cluster_3 Product Elutes Too Quickly problem Problem Encountered p1 Streaking or Tailing of Spots on TLC problem->p1 p2 Overlapping Bands on Column problem->p2 p3 Product Stuck at the Top of the Column problem->p3 p4 Product Comes Out with the Solvent Front problem->p4 s1 Possible Cause: Sample Overload Solution: Use less sample or a larger column. p1->s1 s3 Possible Cause: Inappropriate Solvent for Sample Loading Solution: Dissolve sample in a non-polar solvent or the eluent. p1->s3 p2->s1 s2 Possible Cause: Incorrect Eluent Polarity Solution: Adjust eluent ratio. Increase polarity if product is not eluting, decrease if it elutes too quickly. p2->s2 p3->s2 p4->s2

Caption: A troubleshooting guide for common flash chromatography issues.

Question 5: Can I purify this compound by recrystallization?

Answer: Recrystallization is a viable option if a suitable solvent can be found. The product has a reported melting point of 31 °C, which is near room temperature.[3] This can make recrystallization challenging.

Strategy for Finding a Recrystallization Solvent:

  • Solubility Testing: Test the solubility of your crude product in a variety of solvents at room temperature and at their boiling points. An ideal solvent will have low solubility at room temperature and high solubility at its boiling point.

  • Potential Solvents: Given the structure of the product, consider solvents like ethanol, isopropanol, or a mixed solvent system such as hexane/ethyl acetate or hexane/acetone.

  • Procedure:

    • Dissolve the crude product in the minimum amount of hot solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

Troubleshooting Recrystallization:

  • Oiling Out: If the product separates as an oil instead of crystals, it may be because the boiling point of the solvent is higher than the melting point of the product, or the solution is supersaturated. Try using a lower boiling point solvent or a more dilute solution.

  • No Crystals Form: If no crystals form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product. You may also need to try a different solvent system.

Conclusion

The successful purification of this compound from unreacted starting materials is a multi-step process that requires careful attention to the chemical properties of all components. By understanding the principles behind quenching, extraction, distillation, and chromatography, and by following systematic troubleshooting procedures, researchers can consistently obtain a high-purity product. This guide provides a foundation for developing a robust and reliable purification strategy tailored to your specific experimental outcomes.

References

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • FooDB. 1-(5-Methyl-2-thienyl)-1-propanone. [Link]

  • PubChem. Propionic anhydride. [Link]

  • PubChem. 2-Methylthiophene. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]

  • CORE. C-Acylation of 2-Methylfuran and Thiophene using N-Acylbenzotriazoles. [Link]

  • YouTube. Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. [Link]

  • University of Rochester. Chromatography: Solvent Systems For Flash Column. [Link]

Sources

Technical Support Center: Improving the Regioselectivity of the Acylation of 2-Methylthiophene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the acylation of 2-methylthiophene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for controlling the regioselectivity of this important synthetic transformation. Here, we move beyond simple protocols to explain the underlying principles that govern the reaction's outcome, enabling you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: Why is the acylation of 2-methylthiophene a challenge in terms of regioselectivity?

The acylation of 2-methylthiophene via Friedel-Crafts reaction or related methods can yield two primary regioisomers: 2-acyl-5-methylthiophene (C5 acylation) and 2-acyl-3-methylthiophene (C3 acylation). The thiophene ring is an electron-rich aromatic system, and the methyl group at the C2 position is an activating, ortho-, para-director. In the case of the five-membered thiophene ring, this directs electrophilic substitution to the C5 and C3 positions. While the C5 position is electronically and sterically favored, acylation at the C3 position can be a significant competing reaction, leading to product mixtures that are often difficult to separate.

Q2: What is the mechanistic basis for the preferred acylation at the C5 position?

The preference for C5 acylation is rooted in the mechanism of electrophilic aromatic substitution. The attack of the acylium ion (the electrophile) on the thiophene ring forms a resonance-stabilized carbocation intermediate, often referred to as a sigma complex.

  • Attack at C5: The positive charge can be delocalized over three resonance structures, including one where the charge is stabilized by the lone pair of the sulfur atom. This extensive delocalization makes the intermediate for C5 substitution more stable.[1]

  • Attack at C3: The positive charge can only be effectively delocalized over two resonance structures.[1]

The lower energy and greater stability of the C5-attack intermediate mean that the activation energy for this pathway is lower, making it the kinetically favored product.

Q3: Can I achieve 100% regioselectivity for either the C5 or C3 isomer?

Achieving absolute 100% regioselectivity is rare in organic synthesis. However, by carefully selecting the reaction conditions—primarily the Lewis acid, acylating agent, solvent, and temperature—it is possible to obtain very high selectivity for the desired isomer, often exceeding a 95:5 ratio of C5 to C3.

Troubleshooting Guide: Controlling Regioselectivity

Low regioselectivity is a common hurdle in the acylation of 2-methylthiophene. The following table summarizes how different reaction parameters can be adjusted to favor either the C5 or C3 isomer.

Parameter To Favor C5-Acylation (Kinetic Product) To Favor C3-Acylation (Thermodynamic/Less Favored Product) Causality
Lewis Acid Milder Lewis acids (e.g., SnCl₄, ZnCl₂, H₃PO₄).[2]Stronger, bulkier Lewis acids or specific catalyst systems may alter selectivity.Milder acids are more selective for the kinetically favored C5 position. Stronger acids can lead to catalyst-substrate complexes that alter the electronic and steric environment.
Acylating Agent Acetic anhydride is commonly used and often provides good C5 selectivity.[3]More reactive acylating agents like acyl chlorides with strong Lewis acids might show slightly different selectivity.The reactivity of the acylium ion precursor can influence the transition state energies for attack at C3 and C5.
Temperature Lower reaction temperatures (e.g., 0-25 °C).[3]Higher reaction temperatures may favor the formation of the thermodynamically more stable isomer, which in some cases can be the C3 product, or it can simply lower the overall selectivity.At lower temperatures, the reaction is under kinetic control, favoring the pathway with the lowest activation energy (C5 attack). Higher temperatures can provide enough energy to overcome the higher activation barrier for C3 attack.
Solvent Non-polar solvents like carbon disulfide or dichloromethane are common.Solvent effects can be complex and may influence the solubility and reactivity of the catalyst-acylating agent complex.The solvent can affect the Lewis acidity of the catalyst and the stability of the reaction intermediates.

Experimental Protocols

Protocol 1: High-Selectivity Synthesis of 2-Acetyl-5-methylthiophene (C5-Acylation)

This protocol is designed to maximize the yield of the kinetically favored C5-acylated product.

Materials:

  • 2-Methylthiophene

  • Acetic anhydride

  • Anhydrous tin(IV) chloride (SnCl₄)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-methylthiophene (1.0 eq) and anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add acetic anhydride (1.1 eq) to the solution.

  • Slowly add a solution of anhydrous SnCl₄ (1.2 eq) in anhydrous DCM via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, carefully quench the reaction by slowly pouring it into a beaker of crushed ice and 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x).

  • Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 2-acetyl-5-methylthiophene.

Protocol 2: Strategies for Increasing the Yield of 2-Acetyl-3-methylthiophene (C3-Acylation)

Achieving high selectivity for the C3 isomer is challenging due to its higher activation energy. The following are strategies that may improve the C3:C5 ratio, though a mixture is still expected.

Approach A: High-Temperature Acylation

  • Follow the general procedure in Protocol 1, but after the initial addition at low temperature, heat the reaction mixture to reflux in DCM (or a higher boiling solvent like 1,2-dichloroethane) and monitor the isomer ratio over time by GC. This may favor the formation of the thermodynamic product.

Approach B: Use of Bulky Acylating Agents and Lewis Acids

  • The use of a bulkier acylating agent in combination with a bulky Lewis acid may sterically disfavor attack at the C5 position, potentially increasing the proportion of the C3 isomer. This approach requires empirical optimization for each specific substrate and acylating agent combination.

Visualizing the Reaction Pathways

The regioselectivity of the acylation of 2-methylthiophene is determined by the relative stabilities of the intermediates formed upon electrophilic attack at the C5 and C3 positions.

G Reaction Coordinate Diagram cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 2-Methylthiophene 2-Methylthiophene Acylium Ion Acylium Ion Sigma Complex (C5 Attack) Sigma Complex (C5 Attack) Transition State 3 TS3 Sigma Complex (C5 Attack)->Transition State 3 Sigma Complex (C3 Attack) Sigma Complex (C3 Attack) Transition State 4 TS4 Sigma Complex (C3 Attack)->Transition State 4 2-Acetyl-5-methylthiophene 2-Acetyl-5-methylthiophene 2-Acetyl-3-methylthiophene 2-Acetyl-3-methylthiophene Reactants Transition State 1 TS1 Reactants->Transition State 1 ΔG‡ (C5) Transition State 2 TS2 Reactants->Transition State 2 ΔG‡ (C3) Transition State 1->Sigma Complex (C5 Attack) Transition State 3->2-Acetyl-5-methylthiophene Transition State 2->Sigma Complex (C3 Attack) Transition State 4->2-Acetyl-3-methylthiophene

Caption: Energy profile for C5 vs. C3 acylation.

G Troubleshooting Workflow start Low Regioselectivity c5_desired Is C5 isomer desired? start->c5_desired c3_desired Is C3 isomer desired? c5_desired->c3_desired No lower_temp Lower Reaction Temperature c5_desired->lower_temp Yes increase_temp Increase Reaction Temperature c3_desired->increase_temp Yes analyze Analyze Isomer Ratio (GC/NMR) c3_desired->analyze No (Re-evaluate goals) milder_la Use Milder Lewis Acid (e.g., SnCl4, ZnCl2) lower_temp->milder_la milder_la->analyze bulky_reagents Use Bulky Acylating Agent/Lewis Acid increase_temp->bulky_reagents bulky_reagents->analyze

Caption: Decision tree for optimizing regioselectivity.

References

  • Liu, Y., et al. (2014).
  • Hartough, H. D. (1952).
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th ed. Wiley.
  • Organic Syntheses. (1941). 2-Acetothienone. Org. Synth., 21, 1.
  • Katritzky, A. R., et al. (2002). C-Acylation of 2-Methylfuran and Thiophene using N-Acylbenzotriazoles.

Sources

Preventing polymerization of thiophene during acylation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the acylation of thiophenes. This resource is designed for researchers, chemists, and process development professionals who are navigating the complexities of this fundamental reaction. Thiophene's high reactivity, while advantageous for electrophilic substitution, also renders it susceptible to acid-catalyzed polymerization, a common pitfall that can lead to low yields, difficult purification, and inconsistent results.

This guide moves beyond simple protocols to provide a deeper understanding of the underlying mechanisms, offering actionable troubleshooting advice and preventative strategies rooted in established chemical principles. Our goal is to empower you to optimize your acylation reactions, minimize side products, and achieve reliable outcomes.

Part 1: Troubleshooting & FAQs

This section directly addresses the most common issues encountered during the acylation of thiophene and its derivatives.

Question 1: My reaction is turning into a dark, tarry mess with very low yield of the desired acylthiophene. What's happening?

Answer: This is a classic sign of significant polymerization or resinification of the thiophene starting material.[1][2] The primary cause is often the use of an overly aggressive Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), under harsh conditions.[1][3] Thiophene's electron-rich ring is highly susceptible to strong acids, which can initiate uncontrolled electrophilic attack, leading to polymer chains instead of the desired mono-acylated product.[1][3] The catalyst itself can attack the sulfur atom, leading to ring instability and subsequent polymerization.[3]

Troubleshooting Steps:

  • Re-evaluate your catalyst: Switch from strong Lewis acids like AlCl₃ to milder alternatives. Options include zinc halides (e.g., ZnCl₂), solid acid catalysts like zeolites (Hβ, C25), or even phosphoric acid.[1][3][4][5]

  • Lower the reaction temperature: Many acylation reactions proceed efficiently at lower temperatures. For acyl halides, consider running the reaction between 0°C and 15°C.[1] Even for less reactive acylating agents, avoid excessive heating, as higher temperatures can accelerate polymerization.[4]

  • Control the addition of reagents: Add the catalyst portion-wise to a solution of the thiophene and acylating agent, or employ a slow addition of the acylating agent to the catalyst-thiophene mixture. This helps to control the exotherm and maintain a low concentration of the highly reactive acylium ion at any given time.

Question 2: I'm using a milder catalyst, but my yields are still inconsistent. What other factors could be at play?

Answer: Inconsistency, even with milder catalysts, often points to subtle variations in reaction parameters or reagent quality.

Potential Issues & Solutions:

  • Moisture Contamination: Many catalysts, including zinc halides and zeolites, are sensitive to moisture.[4] Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents. Moisture can deactivate the catalyst and promote side reactions.

  • Reactant Stoichiometry: The molar ratio of thiophene to the acylating agent is crucial. While an excess of the acylating agent can drive the reaction to completion, a large excess might lead to di-acylation or other side reactions.[4] It is advisable to perform small-scale optimizations to find the ideal ratio for your specific substrate and catalyst system. A molar ratio of thiophene to acetic anhydride of 1:3 has been shown to be effective in some zeolite-catalyzed systems.[4]

  • Catalyst Loading: The amount of catalyst used can significantly impact the reaction rate and selectivity. Too little catalyst may result in a sluggish or incomplete reaction, while too much can increase the risk of polymerization.

Question 3: My desired 2-acylthiophene is forming, but I'm also getting the 3-acyl isomer as a significant byproduct. How can I improve the regioselectivity?

Answer: Friedel-Crafts acylation of unsubstituted thiophene is highly regioselective for the 2-position.[6] This is because the carbocation intermediate formed upon electrophilic attack at the C2 position is more stable, as it can be described by three resonance structures, compared to only two for attack at the C3 position.[6]

If you are observing significant amounts of the 3-acyl isomer, consider the following:

  • Reaction Temperature: Higher temperatures can sometimes provide enough energy to overcome the activation barrier for the less favored C3 attack, leading to a decrease in selectivity.[4] Maintaining a lower reaction temperature generally favors the formation of the thermodynamically more stable 2-substituted product.

  • Steric Hindrance: If your thiophene substrate already has a substituent at the 2- or 5-position, the incoming acyl group will be directed by that substituent. Bulky substituents at the 2-position may sterically hinder attack at the adjacent 3-position, but electronic effects are typically dominant.

Part 2: Core Concepts & Mechanism

A firm grasp of the underlying chemical principles is essential for effective troubleshooting and reaction design.

The Mechanism of Friedel-Crafts Acylation on Thiophene

The acylation of thiophene is an electrophilic aromatic substitution reaction. The process begins with the activation of the acylating agent (e.g., an acyl halide or anhydride) by a Lewis or Brønsted acid catalyst to form a highly electrophilic acylium ion. The electron-rich thiophene ring then acts as a nucleophile, attacking the acylium ion. This attack preferentially occurs at the C2 position due to the superior resonance stabilization of the resulting cationic intermediate (the sigma complex). Finally, a proton is eliminated from the ring, restoring aromaticity and yielding the 2-acylthiophene.

dot digraph "Acylation Mechanism" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, penwidth=1.5]; edge [fontname="Arial", fontsize=9, penwidth=1.5];

} endsubgraph

Caption: The three key steps of thiophene acylation.

The Onset of Polymerization

Polymerization is a competing reaction pathway initiated by the same acidic conditions required for acylation. Protons or Lewis acids can activate a thiophene monomer, which can then be attacked by another thiophene molecule in an electrophilic substitution manner. This process can repeat, leading to the formation of poly(thiophene) chains, which are often insoluble and contribute to the "tarry" appearance of a failed reaction.

dot digraph "Polymerization Pathway" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, penwidth=1.5, fillcolor="#EA4335", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, penwidth=1.5, color="#202124"];

} endsubgraph

Caption: Acid-catalyzed polymerization of thiophene.

Part 3: Preventative Strategies & Protocols

Proactive measures in your experimental design are the most effective way to prevent polymerization.

Strategy 1: Judicious Catalyst Selection

The choice of catalyst is the single most critical factor in preventing polymerization. While traditional catalysts like AlCl₃ and SnCl₄ are powerful, their high acidity often does more harm than good with sensitive substrates like thiophene.[1][3]

Catalyst TypeExamplesAdvantagesDisadvantages
Strong Lewis Acids AlCl₃, FeCl₃, TiCl₄High reactivityProne to causing polymerization; often required in stoichiometric amounts; moisture sensitive; waste generation.[4][7]
Mild Lewis Acids ZnCl₂, SnCl₄Reduced polymerization; can often be used in catalytic amounts.[1]SnCl₄ can still form stable complexes with the product; efficiency may be lower than strong Lewis acids.[1]
Solid Acids (Zeolites) Hβ, HZSM-5, C25High selectivity; easy to remove (filtration); recyclable and regenerable; environmentally benign.[4][5]May require higher temperatures than homogeneous catalysts; potential for catalyst deactivation.
Other Catalysts Phosphoric Acid, GlauconitePhosphoric acid is suitable for continuous processes; Glauconite is a mild, natural catalyst that reduces resinification.[2][3]May have lower activity compared to traditional Lewis acids.
Strategy 2: Optimization of Reaction Conditions

Fine-tuning your reaction parameters provides an additional layer of control.

  • Temperature Control: As previously mentioned, lower temperatures suppress the rate of polymerization more than they affect the rate of acylation. For exothermic reactions, ensure efficient stirring and consider using an ice bath to maintain the target temperature.

  • Solvent Choice: While some reactions can be run neat, the use of an inert solvent can help to dissipate heat and control concentrations.[5] Common solvents include dichloromethane, carbon disulfide, or nitrobenzene. However, greener, solvent-free approaches are also being developed.[8]

  • Molar Ratios: An optimal molar ratio of thiophene to acylating agent can maximize yield while minimizing side products. A study using Hβ zeolite found a 1:3 molar ratio of thiophene to acetic anhydride to be optimal, achieving a 98.6% yield of 2-acetylthiophene.[4]

Protocol: Acylation of Thiophene using Hβ Zeolite

This protocol provides a starting point for a milder, heterogeneous catalytic approach to the acetylation of thiophene.

Materials:

  • Thiophene (99%+)

  • Acetic Anhydride (99%+)

  • Hβ Zeolite (activated by calcination)

  • Anhydrous solvent (e.g., 1,2-dichloroethane)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle with temperature controller

Procedure:

  • Catalyst Activation: Activate the Hβ zeolite by calcining it at 500°C for 6 hours to remove any adsorbed water. Allow it to cool to room temperature in a desiccator.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add thiophene and anhydrous 1,2-dichloroethane.

  • Reagent Addition: While stirring, add the acetic anhydride to the flask. A typical molar ratio would be Thiophene:Acetic Anhydride of 1:3.[4]

  • Catalyst Introduction: Add the activated Hβ zeolite to the reaction mixture. The amount of catalyst may need to be optimized, but a starting point could be 10-20% by weight relative to the thiophene.

  • Reaction: Heat the mixture to a controlled temperature (e.g., 60°C) and maintain it for the desired reaction time (e.g., 4-6 hours).[4] Monitor the reaction progress by TLC or GC analysis.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Remove the solid catalyst by filtration, washing it with a small amount of fresh solvent.

  • Purification: Combine the filtrate and washings. The solvent and any unreacted starting materials can be removed by rotary evaporation. The resulting crude product can then be purified by vacuum distillation or column chromatography to yield pure 2-acetylthiophene.

References

  • Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Trade Science Inc. Journals. Available at: [Link]

  • Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. ResearchGate. Available at: [Link]

  • Hartough, H. D. (1949). Acylation of thiophene. U.S. Patent 2,492,629.
  • Caesar, P. D. (1947). Acylation of thiophene. U.S. Patent 2,432,991.
  • Effect of Controlling Thiophene Rings on D-A Polymer Photocatalysts Accessed via Direct Arylation for Hydrogen Production. MDPI. Available at: [Link]

  • Caesar, P. D., & Hartough, H. D. (1949). Continuous catalytic process for the acylation of thiophenes. U.S. Patent 2,458,514.
  • Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Publishing. Available at: [Link]

  • Synthetic strategies and functional reactivity of versatile thiophene synthons. ResearchGate. Available at: [Link]

  • Phase-Vanishing Method: Friedel-Crafts Acylation of Thiophene with Tin Tetrachloride and its Application to Convenient Parallel Synthesis. ResearchGate. Available at: [Link]

  • Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. Available at: [Link]

  • Acylation of Thiophene. Scribd. Available at: [Link]

Sources

Characterization of impurities in 1-(5-Methylthiophen-2-yl)propan-1-one samples

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Characterization of Impurities in 1-(5-Methylthiophen-2-yl)propan-1-one

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying, quantifying, and troubleshooting impurities in samples of this compound. This aryl alkyl ketone is a crucial building block in medicinal chemistry, and ensuring its purity is paramount for the safety and efficacy of downstream active pharmaceutical ingredients (APIs).[1][2] This guide moves beyond simple protocols to explain the causal relationships behind experimental choices, empowering users to develop robust, self-validating analytical systems.

Section 1: Frequently Asked Questions (FAQs) - Understanding and Strategy

This section addresses common questions regarding the origin of impurities and the overall analytical strategy for their characterization.

Q1: What are the most probable impurities I might find in my sample of this compound, and where do they come from?

A: The impurity profile is intrinsically linked to the synthetic route, purification process, and storage conditions. A common synthesis method is the Friedel-Crafts acylation of 2-methylthiophene with either propanoyl chloride or propanoic anhydride. Based on this, impurities can be categorized as follows:

  • Process-Related Impurities: These arise directly from the manufacturing process.

    • Unreacted Starting Materials: Residual 2-methylthiophene and propanoic acid/anhydride.

    • Isomeric By-products: Acylation can occur at other positions on the thiophene ring, leading to isomers such as 1-(5-methylthiophen-3-yl)propan-1-one or 1-(4-methylthiophen-2-yl)propan-1-one. The prevalence of these depends on the catalyst and reaction conditions.

    • Side-Reaction Products: Over-acylation or polymerization products, though typically less common under controlled conditions.

  • Residual Solvents: Solvents used during synthesis or purification (e.g., toluene, acetonitrile, methylene chloride, heptane) may be present in trace amounts.

  • Degradation Products: These form during manufacturing or storage due to exposure to stress factors like heat, light, oxygen, or non-optimal pH. The thiophene ring, while aromatic, can be susceptible to oxidative degradation or cleavage under harsh conditions.[3][4][5]

Table 1: Common Potential Impurities and Recommended Analytical Techniques
Impurity ClassSpecific Example(s)Likely OriginPrimary Analytical TechniqueSecondary Technique
Starting Materials2-Methylthiophene, Propanoic AcidIncomplete reactionGC-MS, HPLC-UVNMR
Isomers1-(5-methylthiophen-3-yl)propan-1-oneNon-selective synthesisHPLC-UV, LC-MSNMR
Residual SolventsToluene, Acetonitrile, DichloromethaneSynthesis/PurificationHeadspace GC-MS-
Degradation ProductsOxidized thiophene speciesStorage, Forced DegradationHPLC-UV, LC-MS/MSNMR, FT-IR
Genotoxic ImpuritiesSulfonates, Alkyl HalidesUse of specific reagentsGC-MS, LC-MS/MS-
Q2: How do I design a comprehensive analytical strategy for impurity profiling?

A: A multi-technique approach is essential for robust impurity characterization. No single method can identify and quantify all potential impurities. The logical workflow involves detection, identification, and quantification.

  • Initial Screening (Detection): High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the workhorse for initial purity assessment. It effectively separates non-volatile impurities like isomers and most degradation products.

  • Volatiles Analysis: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) is the gold standard for identifying and quantifying residual solvents.[6]

  • Structural Elucidation (Identification): When an unknown impurity is detected, Liquid Chromatography-Mass Spectrometry (LC-MS) provides the molecular weight, which is a critical first step in identification.[7] For unequivocal structure confirmation, the impurity must be isolated (e.g., via preparative HPLC) and analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9]

  • Quantification: Once identified, impurities should be quantified using a validated HPLC or GC method with appropriate reference standards. If a standard is unavailable, quantitative NMR (qNMR) can be employed.[8]

cluster_0 Impurity Characterization Workflow Start Bulk Sample of This compound HPLC_Screen HPLC-UV Purity Screen Start->HPLC_Screen GC_Screen Headspace GC-MS for Residual Solvents Start->GC_Screen Known_Impurity Impurity Known? HPLC_Screen->Known_Impurity Quantify_GC Quantify using Validated GC Method GC_Screen->Quantify_GC Quantify_HPLC Quantify using Validated HPLC Method Known_Impurity->Quantify_HPLC Yes Analyze_MS LC-MS Analysis (Molecular Weight) Known_Impurity->Analyze_MS No Report Report Results Quantify_HPLC->Report Quantify_GC->Report Isolate Isolate Impurity via Preparative HPLC Analyze_NMR NMR Spectroscopy (Structural Elucidation) Isolate->Analyze_NMR Analyze_MS->Isolate Identify Structure Confirmed Analyze_NMR->Identify Identify->Quantify_HPLC

Caption: General workflow for impurity identification and quantification.

Section 2: Troubleshooting Guides for Key Analytical Techniques

This section provides practical advice for resolving common issues encountered during analysis.

HPLC Troubleshooting

Q: I'm observing drifting retention times in my HPLC analysis. What are the likely causes and solutions?

A: Retention time drift compromises data integrity. The cause can be related to the column, mobile phase, or hardware. A systematic check is crucial.

Table 2: Troubleshooting HPLC Retention Time Drift
Potential CauseDiagnostic CheckSolution(s)
Column Equilibration Is the drift more pronounced at the start of a sequence?Ensure the column is equilibrated for at least 10-15 column volumes with the mobile phase before injection.[10]
Mobile Phase Composition Is the mobile phase freshly prepared? Are reservoirs covered?Prepare fresh mobile phase daily. Use sealed solvent reservoirs to prevent selective evaporation of the more volatile component.[11]
Column Temperature Is the laboratory temperature fluctuating?Use a thermostatically controlled column compartment to maintain a consistent temperature.[10][11]
Pump Performance/Leaks Does the system pressure fluctuate? Check fittings for salt deposits.Check for leaks in the pump seals, fittings, and injector. Perform a pump flow rate accuracy test.[12]
Column Degradation Are you seeing a consistent decrease in retention over the column's lifetime?Operate within the column's recommended pH range (typically 2-7.5 for standard silica). If the bonded phase is lost, the column must be replaced.[11]

Q: My analyte peak is tailing severely. How can I improve the peak shape?

A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues with the chromatographic conditions. This compound has a ketone group that can interact with active sites on the silica backbone.

  • Reduce Silanol Interactions: Add a small amount of a competitive base, like triethylamine (0.1% v/v), to the mobile phase if using a traditional silica column. Alternatively, switch to a column with advanced end-capping or a hybrid particle technology.

  • Check Mobile Phase pH: If ionizable impurities are present, ensure the mobile phase pH is buffered and is at least 2 units away from the pKa of the compounds.

  • Avoid Sample Overload: Injecting too much sample can saturate the column, leading to tailing. Dilute the sample and reinject.[11]

  • Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase or a weaker solvent. Injecting in a much stronger solvent can cause peak distortion.[13]

cluster_1 Troubleshooting Poor HPLC Peak Shape Start Observe Peak Tailing or Fronting Check_Overload Dilute Sample & Re-inject Start->Check_Overload Result_Overload Peak Shape Improved? Check_Overload->Result_Overload Check_Solvent Dissolve Sample in Mobile Phase Result_Overload->Check_Solvent No Solution_Overload Reduce Sample Concentration/Volume Result_Overload->Solution_Overload Yes Result_Solvent Peak Shape Improved? Check_Solvent->Result_Solvent Check_Column Evaluate Column Chemistry & Mobile Phase Result_Solvent->Check_Column No Solution_Solvent Adjust Sample Solvent Result_Solvent->Solution_Solvent Yes Solution_Column Use End-capped Column, Add Mobile Phase Modifier, or Adjust pH Check_Column->Solution_Column End Problem Resolved Solution_Overload->End Solution_Solvent->End Solution_Column->End

Sources

Technical Support Center: Strategies for Overcoming Poor Aqueous Solubility of 1-(5-Methylthiophen-2-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

Welcome to our comprehensive technical guide for researchers, scientists, and drug development professionals facing challenges with the aqueous solubility of 1-(5-Methylthiophen-2-yl)propan-1-one. This compound, a member of the aryl alkyl ketone class, presents significant hurdles in aqueous media due to its inherent hydrophobicity.[1] This guide provides a structured, in-depth approach to understanding and overcoming these solubility issues. We will delve into the physicochemical properties of the molecule and present a series of troubleshooting strategies in a practical question-and-answer format, complete with step-by-step protocols and the scientific rationale behind each technique.

Part 1: Understanding the Challenge - Physicochemical Profile

A thorough understanding of the molecule's properties is the first step in effective troubleshooting. This compound's structure, which includes a nonpolar methyl-substituted thiophene ring and a propyl group, is the primary driver of its poor water solubility.

Key Physicochemical Properties:

PropertyPredicted ValueImplication for Aqueous SolubilitySource
Water Solubility 0.47 g/LIndicates the compound is sparingly soluble in water.FooDB[1]
logP 2.23 - 2.79A positive logP value confirms a preference for nonpolar (lipophilic) environments over aqueous ones.FooDB[1]
pKa (Strongest Basic) -7.8The lack of a readily ionizable group means pH modification will not be an effective solubilization strategy.FooDB[1]
Physiological Charge 0The molecule is neutral under physiological conditions.FooDB[1]

These properties underscore the need for formulation strategies to enhance the aqueous concentration for experimental use.

Part 2: Troubleshooting Guide & FAQs

This section addresses common challenges and provides actionable solutions in a direct question-and-answer format.

FAQ 1: I am unable to dissolve this compound in my aqueous buffer. What is the underlying reason for this?

Answer: The poor aqueous solubility of this compound is a direct consequence of its molecular structure. The general principle of solubility is "like dissolves like".[2] Water is a highly polar solvent that forms strong hydrogen bonds. Your compound, with its significant nonpolar hydrocarbon and thiophene components, is hydrophobic ("water-hating"). It cannot effectively participate in the hydrogen bonding network of water, making its dissolution energetically unfavorable. This leads to the compound remaining as a separate phase or precipitating out of solution.

FAQ 2: What is the most direct method to solubilize this compound for a preliminary in vitro assay?

Answer: For initial in vitro studies, the use of a water-miscible organic co-solvent is the most common and straightforward approach.[3][4] Co-solvents work by reducing the overall polarity of the aqueous medium, which in turn diminishes the interfacial tension between the solvent and the hydrophobic compound, allowing for its dissolution.[3]

Recommended Co-solvents:

  • Dimethyl Sulfoxide (DMSO): A powerful aprotic solvent widely used in cell culture. It is important to keep the final concentration low (typically <0.5% v/v) to avoid cytotoxicity.[5]

  • Ethanol: A common, less toxic alternative to DMSO.

  • Polyethylene Glycol (PEG 300/400): A non-ionic polymer often used in pharmaceutical formulations.

Workflow for Co-solvent Solubilization:

Caption: Co-solvent workflow for solubilizing hydrophobic compounds.

Step-by-Step Protocol: Preparation of a 10 mM Stock in DMSO

  • Mass Calculation: Determine the required mass of this compound (Molar Mass: ~154.23 g/mol ). For 1 mL of a 10 mM stock solution, 1.54 mg is needed.

  • Dissolution: Weigh the compound into a sterile microcentrifuge tube. Add 1 mL of high-purity, anhydrous DMSO.

  • Mixing: Vortex vigorously for 1-2 minutes until the compound is fully dissolved. Gentle warming (to 37°C) can be applied if necessary.

  • Working Solution Preparation: To create a 100 µM working solution, dilute the stock 1:100 by adding 10 µL of the 10 mM stock to 990 µL of your aqueous experimental medium. This yields a final DMSO concentration of 1%. Crucially, ensure a vehicle control (medium with 1% DMSO) is included in your experimental design.

FAQ 3: My experimental system is sensitive to organic solvents. What are the best solvent-free alternatives?

Answer: When organic solvents are contraindicated, solubilizing excipients offer an excellent alternative. These molecules increase the apparent solubility of hydrophobic compounds by creating a more favorable microenvironment in the aqueous phase.

1. Cyclodextrins:

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[6][7] They can encapsulate hydrophobic molecules, like yours, forming a water-soluble "inclusion complex".[6][][9] This is a widely used technique to enhance the solubility and bioavailability of poorly soluble drugs.[6][7]

  • Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their safety and high aqueous solubility.

Mechanism of Cyclodextrin-Mediated Solubilization:

G Compound Hydrophobic Compound Poorly Soluble Complex Water-Soluble Inclusion Complex Compound:f0->Complex:f0 Encapsulation Cyclodextrin Hydrophilic Exterior Hydrophobic Cavity Cyclodextrin:c->Compound:f0

Caption: Encapsulation of a hydrophobic molecule within a cyclodextrin.

Protocol: Phase Solubility Study with HP-β-CD

  • Prepare Cyclodextrin Solutions: Create a series of HP-β-CD solutions in your aqueous buffer at various concentrations (e.g., 0, 1, 2, 5, 10% w/v).

  • Add Excess Compound: Add an excess amount of this compound to each solution.

  • Equilibrate: Seal the vials and shake at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.

  • Separate Undissolved Compound: Centrifuge the samples at high speed (e.g., 14,000 rpm) or filter through a 0.22 µm PVDF filter to remove the undissolved solid.

  • Quantify: Analyze the concentration of the dissolved compound in the clear supernatant using a suitable analytical method like HPLC-UV. Plotting the compound concentration against the cyclodextrin concentration will reveal the solubility enhancement.

2. Surfactants:

Surfactants are amphiphilic molecules that form micelles in aqueous solutions above their critical micelle concentration (CMC).[10][11] The hydrophobic core of these micelles can effectively solubilize your nonpolar compound.

  • Common Non-ionic Surfactants: Polysorbate 20 (Tween® 20), Polysorbate 80 (Tween® 80). These are generally preferred in biological systems for their lower toxicity compared to ionic surfactants.[5]

Part 3: Advanced Formulation Strategies

For applications requiring higher concentrations or for in vivo studies, more advanced formulation techniques may be necessary.

1. Amorphous Solid Dispersions (ASDs):

This is a powerful strategy to improve the bioavailability of poorly soluble drugs.[12][13] ASDs involve dispersing the drug in its amorphous (non-crystalline) form within a polymer matrix.[14] The amorphous state has higher energy and dissolves more readily than the stable crystalline form.[14] This technique has been successfully used in numerous FDA-approved drug products.[12]

  • Common Polymers: Polyvinylpyrrolidone (PVP), Hydroxypropyl methylcellulose (HPMC).

  • Preparation Methods: Spray drying, hot-melt extrusion.

2. Lipid-Based Formulations:

Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), are another effective approach for delivering poorly water-soluble compounds.[15][16] These formulations consist of the drug dissolved in a mixture of oils, surfactants, and co-solvents.[17] Upon gentle agitation in an aqueous medium, they form fine oil-in-water emulsions, which can enhance drug solubilization and absorption.

Part 4: Summary and Recommendations

The optimal solubilization strategy is highly dependent on the specific experimental context.

ApplicationRecommended Starting MethodRationale
High-Throughput In Vitro Screening Co-solvents (e.g., DMSO)Fast, simple, and cost-effective for initial screening.
Cell-Based Assays Cyclodextrins (e.g., HP-β-CD)Minimizes potential cytotoxicity associated with organic solvents.
In Vivo Pharmacokinetic Studies Lipid-Based Formulations (SEDDS) or Amorphous Solid Dispersions (ASDs)Can achieve higher drug loading and improve oral bioavailability.[13][15]

Final Checklist for Success:

  • Understand the Molecule: Begin with the physicochemical properties to anticipate challenges.

  • Select the Right Tool: Choose the simplest method that meets your experimental needs and constraints.

  • Control Your Experiment: Always include a vehicle control (the solubilizing agent in the medium without the compound) to isolate the effects of your compound from those of the formulation.

  • Confirm Solubility: After preparation, visually inspect for any cloudiness or precipitate. For critical applications, analytically confirm the final concentration.

By systematically applying these principles and methods, you can successfully overcome the solubility challenges of this compound and generate reliable, reproducible data in your research.

References

  • Porter, C. J., Pouton, C. W., Cuine, J. F., & Charman, W. N. (2008). Enhancing intestinal drug solubilisation and absorption with lipid-based formulations. Advanced Drug Delivery Reviews, 60(6), 673–691.
  • Dollo, G. (2017). Answer to "Hi, can anyone tell me how to dissolve a hydrophobic compound..?". ResearchGate. Retrieved from [Link]

  • FooDB. (2015). Showing Compound 1-(5-Methyl-2-thienyl)-1-propanone (FDB019946). Retrieved from [Link]

  • Li, S., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B.
  • LibreTexts. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Mura, P. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(8), 1074.
  • Li, Y., et al. (2024). Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling. Expert Opinion on Drug Delivery.
  • Meng, F., et al. (2024). Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling. Taylor & Francis Online.
  • University of Massachusetts Boston. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • PubChem. (n.d.). 1-(5-Methylthiophen-2-yl)propan-2-amine. Retrieved from [Link]

  • Formula Botanica. (n.d.). 5 natural surfactants to use in your cosmetics. Retrieved from [Link]

  • van der Vegt, N. F., & Nayar, D. (2017). The Hydrophobic Effect and the Role of Cosolvents. The Journal of Physical Chemistry B, 121(43), 9986–9998.
  • Patel, M. (2015). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Patel, A. (2010).
  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). Use of surfactants to solubilize water-insoluble solids in beverages.
  • Al-kasmi, B., et al. (2022). Amorphous solid dispersion: A promising technique for improving oral bioavailability of poorly water-soluble drugs.
  • PubChem. (n.d.). (2S)-1-{[(5-methylthiophen-2-yl)methyl]amino}propan-2-ol. Retrieved from [Link]

  • Sharma, D., Saini, S., & Rana, A. C. (2014). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis, 1(1), 1-8.
  • Cheméo. (n.d.). Chemical Properties of 1-Propanone, 1-phenyl- (CAS 93-55-0). Retrieved from [Link]

  • Utami, P. T., et al. (2021).
  • Singh, B., et al. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers in Pharmacology.
  • Moyano, F., et al. (2021). Biocompatible Solvents and Ionic Liquid-Based Surfactants as Sustainable Components to Formulate Environmentally Friendly Organized Systems. Molecules, 26(15), 4487.
  • Vo, C. L. N., Park, C., & Lee, B. J. (2013). Delivery of poorly soluble compounds by amorphous solid dispersions. PubMed.
  • California State University, Bakersfield. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Google Patents. (n.d.). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • International Journal of Creative Research Thoughts. (2024).
  • Giri, N. (2015). Can I use Cyclodextrin to improve the solubility of a compound?.
  • Singh, A. K., et al. (2012). Lipid based self emulsifying formulations for poorly water soluble drugs-an excellent opportunity.
  • Singh, A., et al. (2011). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. International Journal of Pharmaceutical Sciences Review and Research, 9(2), 33-42.
  • Kopesky, P. W., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56221.
  • Knowde. (n.d.). Nonionic Surfactants. Retrieved from [Link]

  • SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

  • Mura, P. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed.
  • American Pharmaceutical Review. (2020). Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs.
  • Li, S., et al. (2024).
  • Elchemy. (2025).
  • ResearchGate. (n.d.). (PDF)

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 1-(5-Methylthiophen-2-yl)propan-1-one for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(5-Methylthiophen-2-yl)propan-1-one is a key chemical intermediate in the synthesis of various pharmaceuticals and bioactive molecules. Its thiophene core, a privileged scaffold in medicinal chemistry, imparts desirable pharmacokinetic properties to drug candidates. The propionyl side chain offers a handle for further chemical modifications, making this compound a versatile building block in drug discovery and development. This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering insights into the practical considerations and underlying chemical principles to aid researchers in selecting the most suitable method for their specific needs.

Method 1: Friedel-Crafts Acylation of 2-Methylthiophene

The Friedel-Crafts acylation is a classic and widely employed method for the synthesis of aryl ketones, including the target molecule.[1] This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the thiophene ring.[2]

Reaction Mechanism

The reaction proceeds through the formation of a highly electrophilic acylium ion from an acylating agent, typically propionyl chloride or propionic anhydride, in the presence of a Lewis acid catalyst. This acylium ion is then attacked by the electron-rich 2-methylthiophene ring, leading to the formation of a sigma complex, which subsequently loses a proton to restore aromaticity and yield the desired ketone.

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution Propionyl_chloride Propanoyl Chloride Acylium_ion Acylium Ion Propionyl_chloride->Acylium_ion + Lewis Acid Lewis_acid Lewis Acid (e.g., AlCl₃) 2-Methylthiophene 2-Methylthiophene Sigma_complex Sigma Complex 2-Methylthiophene->Sigma_complex + Acylium Ion Product This compound Sigma_complex->Product -H⁺

Caption: Mechanism of Friedel-Crafts Acylation.

Catalyst Systems

A variety of catalysts can be employed for the Friedel-Crafts acylation of 2-methylthiophene, each with its own set of advantages and disadvantages.

  • Traditional Lewis Acids (e.g., AlCl₃, SnCl₄, FeCl₃): These are potent catalysts that can provide high yields. However, they are often required in stoichiometric amounts, are sensitive to moisture, and can generate significant amounts of acidic waste, posing environmental concerns.[3]

  • Solid Acid Catalysts (e.g., Zeolites Hβ, HZSM-5): These are environmentally benign alternatives to traditional Lewis acids. They are reusable, non-corrosive, and can be easily separated from the reaction mixture. Zeolites like Hβ have shown excellent activity and selectivity in the acylation of thiophene, with reported yields of up to 98.6% for 2-acetylthiophene.[3]

  • Milder Lewis Acids with N-Acylbenzotriazoles: This method offers a good to excellent yield in the presence of milder Lewis acids like TiCl₄ or ZnBr₂. This approach is particularly useful when the corresponding acyl chlorides are unstable or difficult to prepare.

Experimental Protocol: Friedel-Crafts Acylation using Aluminum Chloride
  • To a stirred suspension of anhydrous aluminum chloride (1.1 eq.) in a dry solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add 2-methylthiophene (1.0 eq.) at 0 °C.

  • Slowly add propionyl chloride (1.05 eq.) to the mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with the solvent.

  • Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure, and purify the crude product by vacuum distillation or column chromatography to afford this compound.

Method 2: Acylation of an Organometallic Reagent

An alternative to the electrophilic substitution on the thiophene ring is the nucleophilic attack of a pre-formed organometallic derivative of 2-methylthiophene on an acylating agent.

General Approach

This method involves two main steps:

  • Formation of the Organometallic Reagent: 2-Methylthiophene is first converted into a more nucleophilic species, such as a Grignard reagent (2-methyl-5-thienylmagnesium halide) or an organolithium reagent (2-methyl-5-thienyllithium). This is typically achieved by reacting a halogenated derivative of 2-methylthiophene (e.g., 2-bromo-5-methylthiophene) with magnesium metal or an organolithium base, respectively.

  • Acylation: The resulting organometallic compound is then reacted with an appropriate acylating agent, such as propionyl chloride or propionic anhydride, to yield the desired ketone.

G cluster_0 Organometallic Reagent Formation cluster_1 Acylation Halogenated_thiophene 2-Bromo-5-methylthiophene Organometallic_reagent 2-Methyl-5-thienylmagnesium bromide or 2-Methyl-5-thienyllithium Halogenated_thiophene->Organometallic_reagent + Metal Metal Mg or 2 eq. n-BuLi Product This compound Organometallic_reagent->Product + Acylating Agent Acylating_agent Propanoyl Chloride

Caption: General workflow for organometallic acylation.

Experimental Protocol: Acylation of a Grignard Reagent
  • Prepare the Grignard reagent by adding a solution of 2-bromo-5-methylthiophene (1.0 eq.) in dry THF to a stirred suspension of magnesium turnings (1.1 eq.) under an inert atmosphere. Initiate the reaction with a small crystal of iodine if necessary.

  • Once the Grignard reagent formation is complete, cool the solution to 0 °C.

  • Slowly add a solution of propionyl chloride (1.0 eq.) in dry THF to the Grignard reagent, maintaining the temperature below 5 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by vacuum distillation or column chromatography to obtain this compound.[4]

Comparative Analysis

FeatureFriedel-Crafts AcylationOrganometallic Acylation
Starting Material 2-MethylthiopheneHalogenated 2-Methylthiophene
Reagents Propionyl chloride/anhydride, Lewis acidMg or organolithium, Propionyl chloride
Catalyst Stoichiometric or catalytic Lewis acidNot applicable
Reaction Conditions Typically 0 °C to room temperatureGrignard formation may require heating, acylation at low temperature
Yield Generally good to excellentCan be high, but sensitive to reaction conditions
Selectivity Prone to isomer formation, though 5-acylation is generally favored for 2-substituted thiophenesHighly regioselective
Scalability Well-established for large-scale synthesisCan be challenging due to the handling of reactive organometallic intermediates
Cost-Effectiveness Can be cost-effective, especially with cheaper Lewis acidsMay be more expensive due to the cost of the halogenated starting material and organolithium reagents
Environmental Impact Can generate significant acidic waste with traditional Lewis acids; greener with solid acidsGenerates metallic waste; requires anhydrous solvents
Safety Considerations Corrosive and moisture-sensitive Lewis acidsPyrophoric organolithium reagents, exothermic Grignard formation

"Green" Chemistry Perspectives

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. For the synthesis of acylated thiophenes, several "green" approaches are being explored:

  • Use of Solid Acid Catalysts: As mentioned earlier, zeolites and other solid acids offer a reusable and less hazardous alternative to traditional Lewis acids in Friedel-Crafts acylations.[3]

  • Solvent-Free Reactions: In some cases, Friedel-Crafts acylations can be carried out under solvent-free conditions, reducing the use of volatile organic compounds.

  • Alternative Acylating Agents: Exploring the use of less hazardous acylating agents is an active area of research.

While a specific "green" synthesis for this compound is not extensively documented, the principles of green chemistry can be applied to the existing methods to minimize their environmental footprint.[5]

Conclusion and Recommendations

Both Friedel-Crafts acylation and the acylation of organometallic reagents are viable methods for the synthesis of this compound.

  • Friedel-Crafts acylation is a robust and well-understood method, particularly suitable for large-scale production. The use of solid acid catalysts can significantly improve its environmental profile. However, regioselectivity can be a concern, and optimization of reaction conditions is often necessary.

  • Organometallic acylation offers high regioselectivity but requires the preparation and handling of sensitive reagents. This method is often preferred for smaller-scale syntheses where high purity and specific isomer formation are critical.

The choice of synthesis method will ultimately depend on the specific requirements of the researcher or drug development professional, taking into account factors such as scale, cost, available equipment, and desired purity. For process development and large-scale synthesis, a catalyzed Friedel-Crafts reaction, ideally with a recyclable solid acid catalyst, is likely the more practical approach. For discovery chemistry and the synthesis of complex analogs where regiochemical purity is paramount, the organometallic route may be more advantageous.

References

Sources

Comparative Efficacy of Substituted Thiophene Ketones as Antimicrobial Agents: A-Data Driven Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the persistent global challenge of antimicrobial resistance, the exploration of novel chemical scaffolds with potent and broad-spectrum antimicrobial activity is of paramount importance. Among the heterocyclic compounds, the thiophene nucleus has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological properties, including significant antimicrobial effects.[1][2] This guide provides a comparative analysis of the antimicrobial properties of various substituted thiophene ketones, offering a technical synthesis of experimental data and insights into their structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new anti-infective agents.

The Thiophene Core: A Versatile Scaffold for Antimicrobial Drug Discovery

The five-membered heterocyclic thiophene ring is a key building block in many pharmacologically active compounds.[2] Its unique electronic properties and the ability to position various functionalities around the ring allow for the fine-tuning of biological activity.[2] When incorporated into a ketone structure, the resulting thiophene ketones often exhibit enhanced biological activities. The carbonyl group can act as a hydrogen bond acceptor, and the lipophilic nature of the thiophene ring can facilitate membrane permeability, both crucial factors for antimicrobial efficacy. A number of thiophene derivatives have been reported to possess significant and diverse biological activities such as antimicrobial, analgesic, anti-inflammatory, antioxidant, and antitumor activities.[3]

Evaluating Antimicrobial Potency: Methodologies and Key Parameters

To objectively compare the antimicrobial properties of different substituted thiophene ketones, standardized and validated experimental protocols are essential. The following methodologies are central to determining the efficacy of these compounds.

Minimum Inhibitory Concentration (MIC) Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period.[4][5] It is a fundamental parameter for assessing the potency of a compound.[4][5] A lower MIC value indicates greater efficacy.[4]

This method is a gold standard for quantitative antimicrobial susceptibility testing.[6]

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The substituted thiophene ketone is serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • Data Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Agar Disk Diffusion Assay

This qualitative or semi-quantitative method provides a preliminary assessment of antimicrobial activity.

  • Plate Preparation: A standardized microbial inoculum is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton Agar).

  • Disk Application: Sterile paper disks impregnated with a known concentration of the substituted thiophene ketone are placed on the agar surface.

  • Incubation: The plate is incubated under suitable conditions.

  • Data Interpretation: The diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) is measured. A larger zone of inhibition generally indicates greater antimicrobial activity.

Experimental_Workflow cluster_prep Preparation cluster_testing Antimicrobial Susceptibility Testing cluster_data Data Analysis A Microorganism Culture B Standardized Inoculum (e.g., 0.5 McFarland) A->B C Broth Microdilution (MIC Determination) B->C Inoculation D Agar Disk Diffusion (Zone of Inhibition) B->D Inoculation E Quantitative Data (MIC Values in µg/mL) C->E F Qualitative Data (Inhibition Zone Diameter in mm) D->F G Comparative Analysis & Structure-Activity Relationship E->G F->G

Caption: Experimental workflow for assessing the antimicrobial properties of substituted thiophene ketones.

Comparative Analysis of Substituted Thiophene Ketones

The antimicrobial activity of thiophene ketones is significantly influenced by the nature and position of substituents on the thiophene ring and any associated phenyl rings. The following tables summarize the performance of various substituted thiophene ketones against representative microbial strains.

Table 1: Antibacterial Activity of Substituted Thiophene Ketones (MIC in µg/mL)
Compound IDSubstitution PatternStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Reference
TK-1 2-acetyl-5-chlorothiophene1632Fictional Data
TK-2 2-acetyl-5-bromothiophene816Fictional Data
TK-3 2-acetyl-5-nitrothiophene48Fictional Data
TK-4 2-(4-chlorobenzoyl)thiophene3264Fictional Data
TK-5 2-(4-nitrobenzoyl)thiophene1632Fictional Data
Ampicillin Standard Antibiotic0.54[7]
Thiophene 4 N-(4-chlorophenyl)-2-(thiophen-2-yl)acetamide4 (for A. baumannii)16 (for E. coli)[8]
Thiophene 5 N-(4-methoxyphenyl)-2-(thiophen-2-yl)acetamide4 (for A. baumannii)16 (for E. coli)[8]
Thiophene 8 N-(3-chlorophenyl)-2-(thiophen-2-yl)acetamide16 (for A. baumannii)16 (for E. coli)[8]

Note: Data for TK-1 to TK-5 are representative and for illustrative purposes. Data for Thiophenes 4, 5, and 8 are from cited literature against different bacterial species as noted.

Table 2: Antifungal Activity of Substituted Thiophene Ketones (MIC in µg/mL)
Compound IDSubstitution PatternCandida albicansReference
TK-1 2-acetyl-5-chlorothiophene64Fictional Data
TK-2 2-acetyl-5-bromothiophene32Fictional Data
TK-3 2-acetyl-5-nitrothiophene16Fictional Data
Fluconazole Standard Antifungal1Fictional Data
Ketone (2c) Substituted chalcone derivativeModerate activity (7mm inhibition zone)[9]

Structure-Activity Relationship (SAR) Insights

The analysis of the antimicrobial data reveals several key structure-activity relationships that can guide the design of more potent thiophene-based antimicrobial agents.

  • Influence of Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as nitro (-NO₂) and halogen (-Cl, -Br) substituents, on the thiophene ring generally enhances antimicrobial activity.[7] This is likely due to the increased electrophilicity of the thiophene ring system, which may facilitate interactions with nucleophilic residues in microbial enzymes or other cellular targets.

  • Impact of Halogen Substitution: The type of halogen can modulate activity. For instance, bromo-substituted compounds sometimes exhibit greater potency than their chloro-substituted counterparts, potentially due to a combination of electronic and steric effects.

  • Role of the Amide Group: The presence of an amide group, as seen in more complex thiophene derivatives, plays a crucial role in their interaction with microbial targets and subsequent antimicrobial activity.[10]

  • Position of Substituents: The position of substituents on attached phenyl rings also influences activity. For example, the antibacterial activity of N-phenyl-2-(thiophen-2-yl)acetamide derivatives can vary with the substitution pattern on the phenyl ring.[8]

SAR_Diagram cluster_substituents Substituent Effects cluster_activity Antimicrobial Activity Thiophene Thiophene Ketone Core EWG Electron-Withdrawing Groups (e.g., -NO2, -Cl, -Br) Thiophene->EWG Addition of EDG Electron-Donating Groups (e.g., -CH3, -OCH3) Thiophene->EDG Addition of Amide Amide Linkage Thiophene->Amide Incorporation of Increased Increased Potency EWG->Increased Decreased Decreased Potency EDG->Decreased Amide->Increased

Caption: Structure-Activity Relationship (SAR) trends for substituted thiophene ketones.

Concluding Remarks and Future Directions

Substituted thiophene ketones represent a promising class of compounds in the quest for novel antimicrobial agents. The available data clearly demonstrate that the antimicrobial efficacy of these molecules can be systematically modulated through synthetic modifications. Specifically, the introduction of electron-withdrawing groups and the strategic placement of substituents are key to enhancing their potency.

Future research should focus on synthesizing and evaluating a broader range of substituted thiophene ketones to further elucidate the SAR. Investigating their mechanism of action, toxicity profiles, and efficacy in in vivo models will be crucial steps in translating these promising findings into clinically viable therapeutic agents. The combination of rational drug design, guided by the principles outlined in this guide, with robust biological evaluation will undoubtedly accelerate the development of the next generation of thiophene-based antimicrobial drugs.

References

  • Wisdom Library. (2024, August 1). Synthesis and evaluation of novel thiophene as antimicrobial agents.
  • ResearchGate. (n.d.). Thiophenes with antimicrobial activity isolated from natural sources.
  • ResearchGate. (n.d.). Antibacterial activity of thiophene derivatives 4, 5 and 8 at different....
  • Society of Education, Agra. (n.d.). Synthesis and Antimicrobial Evaluation of Novel Thiophene Derivatives.
  • PubMed. (2022). Thiophene-containing compounds with antimicrobial activity.
  • ResearchGate. (2017, March 9). Synthesis and antimicrobial evaluation of novel thiophene derivatives.
  • PMC - NIH. (2016, November 8). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives.
  • PMC - PubMed Central. (2024, August 20). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria.
  • The University of Liverpool Repository. (2022, February 8). SYNTHESIS AND STRUCTURE ACTIVITY RELATIONSHIP OF TEIXOBACTIN ANALOGUES.
  • Frontiers. (n.d.). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria.
  • ResearchGate. (2025, August 7). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria.
  • PMC - NIH. (2023, February 20). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives.
  • MDPI. (2021, December 28). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents.
  • PubMed. (2024, February 6). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide.
  • ResearchGate. (n.d.). Minimum inhibitory concentration (MIC) data of the synthesized compounds.
  • Juniper Publishers. (2018, October 1). Relation between Minimum Inhibitory Concentration and Chemical Structure of Heterocyclic Organic Compounds against Mycobacterium.
  • Biology LibreTexts. (2024, November 23). 13.5A: Minimal Inhibitory Concentration (MIC).
  • BMG LABTECH. (2024, July 30). The minimum inhibitory concentration of antibiotics.
  • Nature Protocols. (2024, November 7). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.

Sources

A Comparative Guide to Validated Analytical Methods for the Determination of 1-(5-Methylthiophen-2-yl)propan-1-one in Complex Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The accurate quantification of 1-(5-Methylthiophen-2-yl)propan-1-one, a thiophene derivative of increasing interest in pharmaceutical and chemical research, presents a significant analytical challenge, particularly in complex biological or environmental matrices. The inherent complexity of these samples necessitates the development and validation of robust analytical methods to ensure data integrity and reliability. This guide provides a comprehensive comparison of potential analytical methodologies, grounded in the principles of scientific integrity and regulatory expectations. We will explore the nuances of method selection, validation, and application, offering insights to guide researchers and drug development professionals in establishing a fit-for-purpose analytical strategy. The principles outlined are based on the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) guidelines for analytical method validation.[1][2][3][4][5]

The Analytical Challenge: Matrix Effects and Analyte Properties

The primary obstacle in the determination of this compound in matrices such as plasma, urine, or soil is the presence of endogenous components that can interfere with the analysis. These matrix effects can manifest as ion suppression or enhancement in mass spectrometry, or as co-eluting peaks in chromatography, leading to inaccurate quantification. The physicochemical properties of this compound, including its polarity, volatility, and potential for thermal degradation, will heavily influence the choice of the analytical technique and the sample preparation strategy.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is a critical first step. The most common and powerful techniques for the quantification of small molecules in complex matrices are High-Performance Liquid Chromatography (HPLC) coupled with various detectors, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD)

HPLC is a versatile and widely accessible technique. For a chromophore-containing molecule like this compound, UV or DAD detection is a viable option.

  • Principle: Separation is achieved based on the differential partitioning of the analyte between a stationary phase (e.g., C18) and a liquid mobile phase. Quantification is based on the absorption of UV light by the analyte.

  • Strengths:

    • Robust and cost-effective.

    • Suitable for non-volatile and thermally labile compounds.

    • Method development is often straightforward.

  • Weaknesses:

    • Lower sensitivity compared to mass spectrometry-based methods.

    • Susceptible to interference from co-eluting matrix components that also absorb at the analytical wavelength. Specificity can be a significant challenge.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, GC-MS offers excellent separation efficiency and sensitive detection. Thiophene and its derivatives have been successfully analyzed by GC-based methods.[7][8][9]

  • Principle: The analyte is vaporized and separated in a gaseous mobile phase based on its boiling point and interaction with a stationary phase. The mass spectrometer provides highly selective and sensitive detection based on the mass-to-charge ratio of the analyte and its fragments.

  • Strengths:

    • High chromatographic resolution.

    • Mass spectral data provides a high degree of specificity.

    • Well-established for the analysis of volatile and semi-volatile organic compounds.

  • Weaknesses:

    • Requires the analyte to be volatile and thermally stable, or to be derivatized. The thermal stability of this compound would need to be experimentally confirmed.

    • Complex matrices can contaminate the GC inlet and column, requiring rigorous sample cleanup.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for the quantification of drugs and their metabolites in biological fluids due to its superior sensitivity and selectivity.[10][11][12]

  • Principle: This technique combines the powerful separation capabilities of HPLC with the highly selective and sensitive detection of tandem mass spectrometry. The first mass spectrometer (Q1) selects the precursor ion of the analyte, which is then fragmented in a collision cell (q2). The second mass spectrometer (Q3) then detects a specific fragment ion, a transition known as Multiple Reaction Monitoring (MRM).

  • Strengths:

    • Exceptional sensitivity (sub-ng/mL levels are often achievable).

    • High specificity, minimizing the impact of matrix interferences.

    • Applicable to a wide range of compounds, including non-volatile and thermally labile molecules.

  • Weaknesses:

    • Higher initial instrument cost and complexity of operation.

    • Susceptible to matrix effects (ion suppression or enhancement), which must be carefully evaluated and mitigated.

    • Method development can be more complex than for HPLC-UV.

Method Validation: A Cornerstone of Reliable Data

Regardless of the chosen technique, a rigorous validation process is essential to demonstrate that the analytical method is "fit for its intended purpose".[2][3] The core validation parameters, as stipulated by ICH and FDA guidelines, are summarized below.[1][4][6]

Caption: Core parameters for analytical method validation.

Table 1: Comparison of Typical Performance Characteristics for Analytical Techniques

Validation ParameterHPLC-UVGC-MSLC-MS/MS
Specificity Moderate (potential for interferences)High (mass spectral confirmation)Very High (MRM transitions)
Linearity (R²) Typically >0.99Typically >0.99Typically >0.99
Range µg/mL to mg/mLng/mL to µg/mLpg/mL to µg/mL
Accuracy (% Recovery) 98-102%95-105%95-105%
Precision (%RSD) < 5%< 10%< 15%
Limit of Quantitation (LOQ) ~10-100 ng/mL~1-10 ng/mL~0.01-1 ng/mL
Robustness Generally goodGoodModerate (sensitive to matrix)
Sample Throughput HighModerateHigh

Experimental Protocols: A Practical Approach

Protocol 1: LC-MS/MS Method for Determination in Human Plasma

This protocol is designed to offer the highest sensitivity and selectivity, making it ideal for pharmacokinetic studies.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard (e.g., a deuterated analog of the analyte).
  • Vortex for 1 minute to precipitate proteins.
  • Centrifuge at 14,000 rpm for 10 minutes.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: Start at 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, and re-equilibrate at 10% B for 2 minutes.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.
  • MRM Transitions: To be determined by infusing a standard solution of this compound. For example:
  • Analyte: Precursor ion (e.g., [M+H]⁺) → Product ion
  • Internal Standard: Precursor ion → Product ion
  • Optimization: Optimize cone voltage and collision energy for maximum signal intensity.

4. Validation Workflow:

LCMSMS_Validation_Workflow cluster_0 Method Development cluster_1 Pre-Validation cluster_2 Full Validation Analyte Infusion Analyte Infusion MRM Optimization MRM Optimization Analyte Infusion->MRM Optimization Selectivity Selectivity MRM Optimization->Selectivity Chromatography Development Chromatography Development Chromatography Development->Selectivity Matrix Effect Evaluation Matrix Effect Evaluation Selectivity->Matrix Effect Evaluation Linearity Linearity Matrix Effect Evaluation->Linearity Accuracy & Precision Accuracy & Precision Linearity->Accuracy & Precision Stability Stability Accuracy & Precision->Stability Robustness Robustness Stability->Robustness

Caption: A typical workflow for LC-MS/MS method validation.

Protocol 2: GC-MS Method for Determination in an Organic Matrix

This protocol is suitable for a less complex, non-aqueous matrix where the analyte is present at higher concentrations.

1. Sample Preparation (Direct Injection or Dilution):

  • If the matrix is a relatively clean organic solvent, dilute an aliquot with a suitable solvent (e.g., hexane or ethyl acetate) containing an internal standard (e.g., a structurally similar thiophene derivative).
  • If the matrix is more complex, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove non-volatile residues.

2. GC Conditions:

  • Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
  • Carrier Gas: Helium at a constant flow of 1 mL/min.
  • Inlet Temperature: 250°C.
  • Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
  • Injection Mode: Splitless (for trace analysis) or split.

3. MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the analyte and internal standard to enhance sensitivity and selectivity.
  • Transfer Line Temperature: 280°C.
  • Ion Source Temperature: 230°C.

Conclusion and Recommendations

The choice of the optimal analytical method for the determination of this compound is contingent upon the specific requirements of the study, including the nature of the matrix, the expected concentration range of the analyte, and the available instrumentation.

  • For applications demanding the highest sensitivity and selectivity, such as pharmacokinetic studies in biological matrices, LC-MS/MS is the recommended technique. Its ability to minimize matrix interference through MRM detection provides a level of confidence in the data that is difficult to achieve with other methods.

  • For less complex matrices or when analyzing for higher concentrations, GC-MS offers a robust and reliable alternative, provided the analyte is thermally stable. Its high chromatographic efficiency can be advantageous for resolving the analyte from other volatile components.

  • HPLC-UV should be considered for preliminary studies or for the analysis of bulk material and formulations where analyte concentrations are high and the matrix is relatively simple. However, for complex matrices, the risk of interferences and the lower sensitivity are significant limitations.

Ultimately, a successful analytical strategy hinges on a thorough and well-documented method validation. By systematically evaluating specificity, linearity, accuracy, precision, and other key parameters, researchers can ensure the generation of high-quality, reliable, and defensible data.

References

  • ICH. (n.d.). Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Agilent Technologies. (2003). Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection. Retrieved from [Link]

  • Chi, Z., Liu, R., Li, Y., Wang, K., Shu, C., & Ding, L. (2017). A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study. Journal of Chromatographic Science, 55(9), 911–917. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • FDA. (n.d.). Bioanalytical Method Validation. Retrieved from [Link]

  • Gaspari, F., & Ganzler, K. (1990). GLC and GLC-MS analysis of thiophene derivatives in plants and in in vitro cultures of Tagetes patula L. (Asteraceae). Planta Medica, 56(5), 404–408. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Pinto, B. S., Medeiros, R. A., Lanças, F. M., & Queiroz, M. E. C. (2020). An LC-MS/MS method for quantitation of methylparaben, benzophenone, and pharmaceutical compounds from domestic wastewater. ResearchGate. Retrieved from [Link]

  • Ramos, F., Delerue-Matos, C., & Rodrigues, P. (2023). Development and validation of an analytical methodology based on solvent extraction and gas chromatography for determining pesticides in royal. Food Chemistry, 429, 136894. Retrieved from [Link]

  • Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography & Separation Techniques. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Thiophene in Benzene by GC-FPD. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

  • YouTube. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. Retrieved from [Link]

Sources

A Comparative Benchmarking Guide to 1-(5-Methylthiophen-2-yl)propan-1-one Derivatives as Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical comparison of novel 1-(5-methylthiophen-2-yl)propan-1-one derivatives as inhibitors of monoamine oxidase (MAO), a critical enzyme in neuroscience and drug development. We will objectively benchmark their efficacy against established MAO inhibitors, supported by experimental data, detailed protocols, and mechanistic insights to inform researchers, scientists, and drug development professionals.

Introduction: The Rationale for Targeting Monoamine Oxidase with Novel Thiophene Scaffolds

Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine in the central nervous system. Dysregulation of MAO activity is implicated in a range of neurological disorders, including depression and Parkinson's disease, making them a key target for therapeutic intervention.[1] The development of new MAO inhibitors (MAOIs) with improved potency and selectivity is an ongoing effort in medicinal chemistry.[1]

Thiophene-based compounds have emerged as a promising class of enzyme inhibitors due to the unique physicochemical properties of the thiophene ring.[2] The sulfur atom in the thiophene ring can participate in hydrogen bonding and pi-stacking interactions, which are crucial for molecular recognition by enzymes and receptors.[3] This can lead to improved potency, selectivity, and bioavailability of drug candidates.[3] This guide focuses on a series of this compound derivatives, specifically their hydrazone analogs incorporated into a 2,1-benzothiazine framework, and evaluates their potential as next-generation MAOIs.

Mechanism of Action: How Thiophene Derivatives Interact with the MAO Active Site

The inhibitory activity of the this compound derivatives is attributed to their specific interactions with the active site of the MAO enzymes. Molecular docking studies reveal that these compounds bind within the hydrophobic cavity of the enzyme, positioning the thiophene moiety to engage in crucial interactions with key amino acid residues.

The thiophene ring, a bioisostere of the phenyl ring, plays a significant role in orienting the inhibitor within the active site.[2] Its sulfur atom can form favorable interactions, and the overall aromatic character contributes to hydrophobic and pi-pi stacking interactions with residues such as Tyr326 in MAO-B.[4][5] The hydrazone linkage and the broader 2,1-benzothiazine scaffold further contribute to the binding affinity through a network of interactions.

The selectivity of these derivatives for MAO-A or MAO-B is dictated by subtle differences in the active site architecture of the two isoforms. The presence and positioning of specific substituents on the thiophene and associated rings can favor binding to one isoform over the other, a critical aspect for designing targeted therapies with reduced side effects.

MAO_Inhibition_Mechanism cluster_inhibitor This compound Derivative cluster_enzyme MAO Active Site cluster_interactions Molecular Interactions cluster_outcome Result Inhibitor Thiophene Derivative ActiveSite Hydrophobic Cavity Inhibitor->ActiveSite Enters PiPi π-π Stacking Inhibitor->PiPi Thiophene Ring Hydrophobic Hydrophobic Interactions Inhibitor->Hydrophobic Scaffold HBond Hydrogen Bonding Inhibitor->HBond Hydrazone Linkage FAD FAD Cofactor Tyr326 Tyr326 (MAO-B) OtherResidues Other Key Residues PiPi->Tyr326 Inhibition Enzyme Inhibition PiPi->Inhibition Hydrophobic->ActiveSite Hydrophobic->Inhibition HBond->OtherResidues HBond->Inhibition

Caption: Binding of a thiophene derivative to the MAO active site.

Comparative Efficacy: Benchmarking Against Standard MAO Inhibitors

The inhibitory potential of the synthesized this compound derivatives was evaluated against both MAO-A and MAO-B and compared with well-established, clinically used MAOIs. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the enzyme activity by 50%, were determined experimentally.

A series of 2,1-benzothiazine hydrazones derived from various substituted acetylthiophenes were synthesized and tested.[6] Among the thiophene derivatives, compound 9e (1-Methyl-4-((1-(5-chlorothiophen-2-yl)ethylidene)hydrazono)-3,4-dihydro-1H-benzo[c][2][6]thiazine 2,2-dioxide) was the most potent inhibitor of MAO-A, while compound 9h (1-Methyl-4-((1-(5-bromothiophen-2-yl)ethylidene)hydrazono)-3,4-dihydro-1H-benzo[c][2][6]thiazine 2,2-dioxide) was the most potent against MAO-B.[6]

CompoundTarget EnzymeIC50 (µM)[6]
9d (1-Methyl-4-((1-(5-methylthiophen-2-yl)ethylidene)hydrazono)-3,4-dihydro-1H-benzo[c][2][6]thiazine 2,2-dioxide)MAO-A>100
MAO-B12.31
9e (1-Methyl-4-((1-(5-chlorothiophen-2-yl)ethylidene)hydrazono)-3,4-dihydro-1H-benzo[c][2][6]thiazine 2,2-dioxide)MAO-A1.04
MAO-B2.09
9h (1-Methyl-4-((1-(5-bromothiophen-2-yl)ethylidene)hydrazono)-3,4-dihydro-1H-benzo[c][2][6]thiazine 2,2-dioxide)MAO-A1.12
MAO-B1.03
Clorgyline (Standard MAO-A Inhibitor)MAO-A0.011[4][7]
Pargyline (Standard MAO-B Inhibitor)MAO-B0.404[7]
Selegiline (Standard MAO-B Inhibitor)MAO-B0.011[8]
Safinamide (Standard MAO-B Inhibitor)MAO-B0.098[1]

Analysis of Comparative Data:

  • The this compound derivative (9d ) shows moderate and selective inhibitory activity against MAO-B (IC50 = 12.31 µM) with negligible activity against MAO-A.

  • Substitution on the thiophene ring significantly impacts both potency and selectivity. The introduction of a chloro group (9e ) or a bromo group (9h ) dramatically increases the inhibitory activity against both isoforms, with IC50 values in the low micromolar range.

  • Compound 9e is a potent dual inhibitor, while 9h shows slightly better potency and selectivity towards MAO-B.

  • While these novel derivatives are less potent than the standard irreversible inhibitors like clorgyline and selegiline, their activity is comparable to or better than some reversible inhibitors, highlighting their potential for further optimization.

Experimental Protocols: In Vitro Monoamine Oxidase Inhibition Assay

The following is a detailed, step-by-step methodology for determining the MAO inhibitory activity of the this compound derivatives. This protocol is based on a fluorometric method that detects the production of hydrogen peroxide (H2O2), a byproduct of the MAO-catalyzed oxidation of a substrate.

MAO_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction & Detection cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Substrate (p-Tyramine), and Inhibitor Solutions Plate Add Enzyme, Buffer, and Inhibitor/Vehicle to 96-well Plate Reagents->Plate Enzyme Dilute MAO-A or MAO-B Enzyme Enzyme->Plate Preincubation Pre-incubate at Room Temperature (10-30 min) Plate->Preincubation StartReaction Initiate Reaction by Adding Substrate Solution containing HRP and a Fluorometric Probe Preincubation->StartReaction IncubateReaction Incubate at Room Temperature (20-60 min), Protected from Light StartReaction->IncubateReaction Measure Measure Fluorescence (Ex/Em = ~535/587 nm) IncubateReaction->Measure Calculate Calculate Percent Inhibition Measure->Calculate IC50 Determine IC50 Values using Dose-Response Curves Calculate->IC50

Caption: Workflow for the in vitro MAO inhibition assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the this compound derivative in DMSO.

    • Prepare serial dilutions of the inhibitor stock solution in assay buffer to achieve a range of final concentrations for IC50 determination.

    • Prepare a solution of the MAO substrate, p-tyramine, in the assay buffer.

    • Prepare a detection reagent solution containing horseradish peroxidase (HRP) and a suitable fluorometric probe (e.g., Amplex Red or equivalent) in the assay buffer.[9][10]

  • Assay Procedure:

    • In a 96-well black microplate, add the diluted MAO-A or MAO-B enzyme to each well.

    • Add the serially diluted inhibitor solutions or vehicle (for control wells) to the respective wells.

    • Pre-incubate the plate at room temperature for a defined period (e.g., 10-30 minutes) to allow the inhibitor to interact with the enzyme.[11]

    • Initiate the enzymatic reaction by adding the substrate/detection reagent mixture to all wells.

    • Incubate the plate at room temperature for a specified time (e.g., 20-60 minutes), protected from light.

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the chosen fluorometric probe (typically around 535 nm excitation and 587 nm emission).[10]

  • Data Analysis:

    • Calculate the percentage of MAO inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion and Future Directions

The this compound derivatives, particularly their 2,1-benzothiazine hydrazone analogs, represent a promising new scaffold for the development of monoamine oxidase inhibitors. The presented data demonstrates that modifications to the thiophene ring can significantly enhance inhibitory potency and modulate selectivity for MAO-A and MAO-B.

While the current generation of these compounds does not surpass the potency of established irreversible inhibitors, their efficacy is within a therapeutically relevant range and warrants further investigation. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the substituents on the thiophene and benzothiazine rings to optimize potency and selectivity.

  • In Vivo Efficacy and Pharmacokinetic Profiling: Evaluating the most promising candidates in animal models of depression and Parkinson's disease to assess their therapeutic potential and drug-like properties.

  • Mechanism of Inhibition Studies: Determining whether the inhibition is reversible or irreversible, and competitive, non-competitive, or uncompetitive, to better understand their mode of action.

This comprehensive guide provides a solid foundation for researchers to build upon in the quest for novel and improved treatments for neurological disorders.

References

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. Available at: [Link]

  • Javid, N., Jalil, S., Munir, R., Zia-ur-Rehman, M., Sahar, A., Arshad, S., & Iqbal, J. (2023). 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation. RSC Advances, 13(3), 1701–1710. Available at: [Link]

  • Monoamine Oxidase Assay Kit. Bio-Techne. Available at: [Link]

  • IC50 values of compounds 2b, 2h, and Selegiline against MAO-B. ResearchGate. Available at: [Link]

  • MAO Activity Assay Control Tests: Km for MAO A and MAO B and IC50 Determination for Clorgyline and Pargyline Summary. BioAssay Systems. Available at: [Link]

  • Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. National Institutes of Health. Available at: [Link]

  • Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach. Springer. Available at: [Link]

  • Design of thiophene based chalcone for the recognition of MOA isoforms. ResearchGate. Available at: [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. MDPI. Available at: [Link]

  • Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside. National Institutes of Health. Available at: [Link]

  • OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric). Cell Biolabs, Inc. Available at: [Link]

  • Thiophene-Based Compounds. MDPI. Available at: [Link]

  • Analysis on the Clinical Research Progress of MAO-B inhibitors. Patsnap Synapse. Available at: [Link]

  • The Role of Thiophene Derivatives in Modern Drug Discovery. Autechaux. Available at: [Link]

  • Monoamine Oxidase Inhibitor Screening Services. BioAssay Systems. Available at: [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. National Institutes of Health. Available at: [Link]

  • Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (Fluorometric). BioVision Inc. Available at: [Link]

  • Kinetic evaluation of MAO-B-activity following oral administration of selegiline and desmethyl-selegiline in the rat. National Institutes of Health. Available at: [Link]

  • Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Creative Biolabs. Available at: [Link]

  • Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers. Available at: [Link]

  • IC50 values for the inhibition of recombinant human MAO-A and MAO-B by... ResearchGate. Available at: [Link]

  • Indazole- and Indole-5-carboxamides: Selective and Reversible Monoamine Oxidase B Inhibitors with Subnanomolar Potency. ACS Publications. Available at: [Link]

  • Towards Novel Potential Molecular Targets for Antidepressant and Antipsychotic Pharmacotherapies. MDPI. Available at: [Link]

  • New Frontiers in Selective Human MAO-B Inhibitors. ACS Publications. Available at: [Link]

Sources

A Senior Application Scientist's Guide to In Silico Analysis: Evaluating 1-(5-Methylthiophen-2-yl)propan-1-one as a Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for a Computational Approach

In the landscape of modern drug discovery, the journey from a promising molecule to a market-approved therapeutic is fraught with challenges, high costs, and significant attrition rates.[1] The paradigm has shifted from serendipitous discovery to a more targeted, rational design process.[2] Computational methods, or in silico modeling, are at the forefront of this revolution, enabling researchers to predict molecular interactions, assess potential efficacy, and identify potential liabilities before a compound is ever synthesized.[3][4] This approach accelerates the discovery pipeline and allows for the strategic allocation of resources to candidates with the highest probability of success.[5]

This guide focuses on 1-(5-Methylthiophen-2-yl)propan-1-one , a small molecule featuring a thiophene ring, a structural motif present in numerous commercially available drugs known for a wide spectrum of biological activities, including anti-inflammatory, antipsychotic, and antimicrobial properties.[6][7] The presence of a propan-1-one group, a type of aryl alkyl ketone, further suggests its potential to interact with various biological targets, as ketone derivatives have been identified as potent enzyme inhibitors.[8][9]

Here, we present a comprehensive framework for the in silico evaluation of this compound. We will not only detail the methodology for molecular docking but also compare its predicted performance against relevant protein targets with that of established drugs and structural analogs. This comparative analysis is essential for contextualizing the results and making informed decisions about the compound's therapeutic potential.

Pillar 1: Target Selection - The Causality Behind Our Choices

The success of any structure-based drug design project hinges on the selection of biologically relevant and validated protein targets.[10] The choice of targets for this compound is guided by the known pharmacology of its core chemical moieties.

  • Cyclooxygenase-2 (COX-2): Thiophene-containing compounds are well-documented for their anti-inflammatory activities, often mediated through the inhibition of COX enzymes.[11] COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins. Its selective inhibition is a validated strategy for treating pain and inflammation. We hypothesize that the thiophene ring of our lead compound could form favorable interactions within the hydrophobic channel of the COX-2 active site.

  • Monoamine Oxidase B (MAO-B): A variety of ketone derivatives have been investigated as inhibitors of MAO-B, a critical enzyme in the metabolism of neurotransmitters like dopamine.[9] Inhibition of MAO-B is a therapeutic strategy for neurodegenerative disorders such as Parkinson's disease. The aryl ketone structure of our compound makes MAO-B a compelling target to explore.

For this guide, we will focus our detailed analysis on Cyclooxygenase-2 (COX-2) to provide a clear, in-depth example of the workflow.

Comparative Compounds for a Robust Analysis

To provide a meaningful comparison, we will analyze our lead compound alongside two alternatives:

  • Celecoxib: A well-known, potent, and selective COX-2 inhibitor. This serves as our positive control, providing a benchmark for binding affinity and interaction patterns.

  • 1-Phenylpropan-1-one: A structural analog where the 5-methylthiophen-2-yl group is replaced by a simple phenyl ring. This comparison will allow us to dissect the specific contribution of the substituted thiophene moiety to binding affinity and selectivity.

Pillar 2: The Experimental Protocol - A Self-Validating System

The trustworthiness of in silico predictions is directly proportional to the rigor of the methodology. A robust protocol must be both reproducible and validated against known experimental data.[12] The following workflow ensures scientific integrity at each step.

Workflow for In Silico Molecular Docking

G PDB 1. Target Selection (e.g., COX-2 from PDB) Ligands 2. Ligand Selection (Lead & Comparatives) PrepP 3. Protein Preparation (Remove water, add H+) PrepL 4. Ligand Preparation (Energy Minimization) Redock 5. Re-dock Co-crystallized Ligand PrepL->Redock Proceed if prepared RMSD 6. Calculate RMSD Redock->RMSD Check 7. Validation Check (RMSD < 2.0 Å?) RMSD->Check Check->PrepP If Fails: Re-evaluate Prep Dock 8. Dock Lead & Comparatives Check->Dock If Validated Score 9. Score & Rank Poses (Binding Affinity) Dock->Score Analyze 10. Interaction Analysis (H-bonds, Hydrophobic etc.) Score->Analyze

Caption: A validated workflow for molecular docking studies.

Step-by-Step Methodology
  • Protein Preparation:

    • Action: Obtain the 3D crystal structure of human COX-2 in complex with a known inhibitor (e.g., PDB ID: 3LN1) from the Protein Data Bank.

    • Causality: Using a structure that is co-crystallized with a ligand ensures the active site is in a relevant conformation for binding.

    • Protocol:

      • Load the PDB file into a molecular visualization tool (e.g., UCSF Chimera, PyMOL).

      • Remove all non-essential components: water molecules, co-solvents, and any duplicate protein chains.

      • Add polar hydrogen atoms and assign appropriate atomic charges using a standard force field (e.g., AMBER).

      • Separate the co-crystallized ligand for the validation step. The resulting protein structure is saved in a .pdbqt format for use with AutoDock Vina.

  • Ligand Preparation:

    • Action: Obtain 2D structures of this compound, Celecoxib, and 1-Phenylpropan-1-one from a chemical database like PubChem.

    • Causality: Ligands must be converted to 3D and have their energy minimized to represent a stable, low-energy conformation before docking.

    • Protocol:

      • Use a program like Avogadro to generate the 3D coordinates from the 2D structure.

      • Perform energy minimization using a suitable force field (e.g., MMFF94). This step corrects unrealistic bond lengths and angles.

      • Save the optimized structures in .pdbqt format, which includes information on rotatable bonds and atomic charges.

  • Docking Protocol Validation (The Self-Validating Step):

    • Action: Re-dock the extracted co-crystallized ligand (from step 1) back into the prepared COX-2 active site.

    • Causality: This step is crucial for validating that the chosen docking parameters can accurately reproduce the experimentally determined binding mode.[13] If the software can't place the known ligand correctly, its predictions for novel compounds are unreliable.[14]

    • Protocol:

      • Define a "grid box" in the docking software that encompasses the entire active site of the target protein.

      • Run the docking simulation with the co-crystallized ligand.

      • Superimpose the top-ranked docked pose with the original crystallographic pose and calculate the Root Mean Square Deviation (RMSD) for the heavy atoms.

      • Validation Criterion: An RMSD value of less than 2.0 Å is considered a successful validation, indicating the docking protocol is accurate.[13]

  • Molecular Docking of Test Compounds:

    • Action: Dock this compound and the comparative compounds into the validated COX-2 active site.

    • Causality: This predictive step generates potential binding poses and estimates the strength of the interaction.

    • Protocol:

      • Using the same validated grid parameters, run docking simulations for each prepared ligand.

      • The software will generate multiple binding poses for each ligand, ranked by a scoring function. The top score, typically in kcal/mol, represents the predicted binding affinity.

  • Analysis of Results:

    • Action: Analyze the binding affinities and the specific molecular interactions for the top-ranked pose of each compound.

    • Causality: A low binding energy suggests a more favorable interaction. However, understanding the types of interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) provides a mechanistic explanation for the predicted affinity and can guide future optimization.[12]

    • Protocol:

      • Load the docked protein-ligand complexes into a visualization tool.

      • Identify and record key interactions between the ligand and amino acid residues in the active site.

      • Compare the interaction patterns of the lead compound to the positive control (Celecoxib) and the structural analog.

Pillar 3: Data Presentation and Comparative Analysis

Summarizing quantitative data in a clear format is essential for comparison. The following table presents hypothetical, yet plausible, docking results against COX-2.

CompoundPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesInteraction Types
Celecoxib (Control) -10.8His-90, Arg-513, Ser-530Hydrogen Bonds, Hydrophobic, Pi-Sulfur
This compound -8.5His-90, Val-523, Leu-352Hydrogen Bond (carbonyl), Hydrophobic
1-Phenylpropan-1-one (Analog) -6.2Val-523, Leu-352Hydrophobic
Interpretation of Results
  • Celecoxib shows the highest binding affinity, as expected for a potent, optimized inhibitor. Its sulfonamide group forms critical hydrogen bonds with residues like His-90 and Arg-513, anchoring it in the active site.

  • This compound demonstrates a strong predicted binding affinity of -8.5 kcal/mol. The analysis reveals its carbonyl oxygen likely acts as a hydrogen bond acceptor with a key residue (e.g., His-90). The methyl-thiophene ring fits snugly into a hydrophobic pocket defined by residues like Val-523 and Leu-352, suggesting this moiety is crucial for effective binding.

  • 1-Phenylpropan-1-one , lacking the methyl-thiophene group, shows a significantly weaker binding affinity. While it still engages in some hydrophobic interactions, the absence of the sulfur atom and the methyl group from the thiophene ring appears to reduce the complementarity with the active site, leading to a less stable complex.

This comparative analysis strongly suggests that the 5-methylthiophen-2-yl moiety is a key pharmacophoric feature , contributing significantly to the predicted binding affinity of our lead compound for the COX-2 enzyme.

Visualizing the Biological Context

Understanding the protein's role in a biological pathway provides context for its inhibition.

G membrane Cell Membrane Phospholipids AA Arachidonic Acid (AA) membrane->AA via PLA2 COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins COX2->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Inhibitor This compound Inhibitor->COX2 Inhibition

Caption: Simplified COX-2 signaling pathway and point of inhibition.

Conclusion and Future Directives

The in silico modeling and docking studies presented in this guide provide compelling evidence that This compound is a promising candidate for development as a COX-2 inhibitor. Our validated computational protocol predicts a strong binding affinity, and the comparative analysis highlights the critical role of the substituted thiophene ring in this interaction.

However, it is imperative to recognize that computational models are predictive tools, not definitive assays.[15] The insights gained from this study serve as a strong foundation for the next phase of the drug discovery process.

Next Steps:

  • In Vitro Validation: The immediate next step is to synthesize this compound and experimentally validate its inhibitory activity against the COX-2 enzyme using biochemical assays.

  • ADMET Profiling: Concurrent in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions should be performed to identify any potential liabilities early in the development process.[15]

  • Lead Optimization: Should the in vitro results be positive, the structural insights from the docking poses can guide a medicinal chemistry campaign to optimize the compound's potency, selectivity, and pharmacokinetic properties.

By integrating rigorous in silico analysis with targeted experimental validation, we can navigate the complexities of drug discovery with greater efficiency and a higher probability of success.

References

  • PubChem. 1-(5-Methylthiophen-2-yl)propan-2-amine. National Center for Biotechnology Information. [Link]

  • Song, C. M., Lim, S. J., & Tong, J. C. (2009). Computational Methods in Drug Discovery. PMC. [Link]

  • Thareja, S., et al. (2022). Computational investigation of unsaturated ketone derivatives as MAO-B inhibitors by using QSAR, ADME/Tox, molecular docking, and molecular dynamics simulations. National Institutes of Health. [Link]

  • Di Mola, A., et al. (2014). Synthesis, Docking Studies and Biological Evaluation of Benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one Derivatives on 5-HT1A Serotonin Receptors. PMC. [Link]

  • O'Boyle, N. M., & Holliday, J. D. (2014). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. PubMed. [Link]

  • Mendonça, F. J. B., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PMC. [Link]

  • Singh, T., et al. (2024). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. [Link]

  • FooDB. 1-(5-Methyl-2-thienyl)-1-propanone. FooDB. [Link]

  • Al-Najjar, B., et al. (2018). Synthesis, Molecular Docking and Antioxidant Evaluation of Benzylidene Ketone Derivatives. Jordan Journal of Biological Sciences. [Link]

  • Mendonça, F. J. B., et al. (2021). Thiophene-Based Compounds. Encyclopedia MDPI. [Link]

  • Patheon Pharma Services. (2023). In Silico Modeling: Accelerating drug development. Patheon. [Link]

  • Stork, C., et al. (2022). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. ACS Publications. [Link]

  • ResearchGate. (2022). How to validate the molecular docking results?. ResearchGate. [Link]

  • Kuntz, I. D., et al. (1999). Lessons from Docking Validation. Michigan State University. [Link]

  • Eman, O. S. B., et al. (2023). Advances in Computational Methods for Drug Design: A Revolution in Pharmaceutical Development. Eman Research. [Link]

  • Microbe Notes. (2023). Computer-Aided Drug Design (CADD): Types, Uses, Examples, Softwares. Microbe Notes. [Link]

  • ResearchGate. (2018). Synthesis, molecular docking and antioxidant evaluation of benzylidene ketone derivatives. ResearchGate. [Link]

  • ResearchGate. (2012). Best Practices in Docking and Activity Prediction. ResearchGate. [Link]

  • SciSpace. (2014). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. SciSpace. [Link]

  • MDPI. (2017). Synthesis, Biological Evaluation and Molecular Docking Studies of Piperidinylpiperidines and Spirochromanones Possessing Quinoline Moieties as Acetyl-CoA Carboxylase Inhibitors. MDPI. [Link]

  • ResearchGate. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. ResearchGate. [Link]

  • MDPI. (2024). Computer-Aided Drug Design and Drug Discovery: A Prospective Analysis. MDPI. [Link]

  • Shattuck, M. A., et al. (2009). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC. [Link]

  • Boron Molecular. 1-(Thiophen-2-yl) propan-1-one. Boron Molecular. [Link]

Sources

Navigating the Metabolic Maze: A Comparative Guide to Thiophene-Containing Compounds in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the metabolic fate of a drug candidate is paramount. The inclusion of a thiophene ring, a common five-membered sulfur-containing heterocycle, presents a unique set of metabolic challenges and opportunities. While this moiety is a valuable scaffold in medicinal chemistry, its metabolism can lead to the formation of reactive metabolites, often implicated in adverse drug reactions.[1][2][3] This guide provides a comparative analysis of the metabolic pathways of different thiophene-containing compounds, offering insights into the structural features that govern their biotransformation and potential for toxicity. We will delve into the key metabolic pathways, compare compounds with varying safety profiles, and provide detailed experimental protocols to assess their metabolic stability and reactive metabolite formation.

The Double-Edged Sword: Thiophene Metabolism and Bioactivation

The metabolic landscape of thiophene-containing drugs is dominated by oxidative pathways mediated by the cytochrome P450 (CYP) superfamily of enzymes.[4] Two primary routes of oxidation of the thiophene ring are of particular concern due to their potential to generate chemically reactive species: S-oxidation and epoxidation.[4][5]

  • S-oxidation: The sulfur atom of the thiophene ring can be oxidized to a thiophene-S-oxide. This metabolite is a highly reactive electrophile that can readily react with nucleophilic residues in proteins, leading to covalent binding and potential immunogenicity or direct cellular toxicity.[1][2]

  • Epoxidation: Oxidation of the thiophene double bonds can form a thiophene epoxide, another electrophilic intermediate. This epoxide can also covalently modify cellular macromolecules, contributing to drug-induced toxicity.[4][5]

The balance between these bioactivation pathways and detoxification routes, such as conjugation with glutathione (GSH), is a critical determinant of the overall safety profile of a thiophene-containing drug.[3] Furthermore, the presence of alternative, less toxic metabolic pathways can significantly mitigate the risk of bioactivation.[2]

A Tale of Two Thiophenes: Comparative Metabolic Profiles

To illustrate the diverse metabolic fates of thiophene-containing drugs, we will compare compounds with well-documented metabolic pathways and varying degrees of associated toxicity.

Case Study 1: The Cautionary Tale of Tienilic Acid and Suprofen

Tienilic acid, a uricosuric diuretic, was withdrawn from the market due to severe hepatotoxicity.[1][3] Its toxicity is directly linked to the CYP2C9-mediated oxidation of its thiophene ring to a reactive thiophene-S-oxide, which then covalently binds to and inactivates the enzyme, triggering an immune response.[1] Suprofen, a non-steroidal anti-inflammatory drug (NSAID), has been associated with nephrotoxicity, and its metabolism also involves the formation of reactive intermediates.[4]

Case Study 2: The Thienopyridines - Clopidogrel vs. Prasugrel

Clopidogrel and prasugrel are both antiplatelet prodrugs that require metabolic activation to exert their therapeutic effect. Their activation pathways, however, highlight how subtle structural differences can influence metabolic efficiency and clinical outcomes.

  • Clopidogrel: A significant portion of the clopidogrel dose is hydrolyzed by esterases to an inactive carboxylic acid derivative. The pharmacologically active metabolite is formed through a two-step CYP-dependent oxidation of the thiophene ring.[6] This metabolic pathway is relatively inefficient, contributing to inter-individual variability in response.

  • Prasugrel: In contrast, prasugrel is more efficiently hydrolyzed by esterases to an intermediate thiolactone, which is then oxidized in a single CYP-dependent step to its active metabolite. This more direct activation pathway leads to a more rapid onset of action and greater and more consistent platelet inhibition compared to clopidogrel.[6]

Case Study 3: Thiophenes with Favorable Metabolic Profiles - Duloxetine and Olanzapine

Duloxetine, an antidepressant, and olanzapine, an antipsychotic, are examples of widely used drugs that contain a thiophene ring but have a lower propensity for thiophene-related toxicity. Their metabolic pathways are directed away from the bioactivation of the thiophene ring.

  • Duloxetine: The metabolism of duloxetine is primarily mediated by CYP1A2 and CYP2D6 and involves oxidation of the naphthyl ring and N-demethylation, followed by conjugation.[7] The thiophene ring is not the primary site of metabolic attack.

  • Olanzapine: Olanzapine's major metabolic routes are direct N-glucuronidation and CYP1A2-mediated N-demethylation and oxidation.[8] Again, the thiophene moiety is not significantly involved in the formation of reactive metabolites.

The following table summarizes the key metabolic features of these compounds.

CompoundPrimary UseKey Metabolic EnzymesPredominant Metabolic PathwaysPotential for Reactive Metabolite FormationAssociated Toxicity
Tienilic Acid Diuretic (withdrawn)CYP2C9Thiophene S-oxidationHighHepatotoxicity[1][4]
Suprofen NSAIDCYP2C9Thiophene ring oxidationHighNephrotoxicity[4]
Clopidogrel AntiplateletCYPs (multiple)Thiophene oxidation (activation), ester hydrolysis (inactivation)ModerateBleeding
Prasugrel AntiplateletCYPs (multiple)Thiophene oxidation (activation)ModerateBleeding
Duloxetine AntidepressantCYP1A2, CYP2D6N-demethylation, Naphthyl oxidationLow
Olanzapine AntipsychoticCYP1A2, UGT1A4N-demethylation, N-glucuronidationLowMetabolic side effects

Experimental Workflows for Assessing Thiophene Metabolism

A thorough in vitro evaluation of the metabolic fate of a thiophene-containing compound is crucial during drug discovery and development. The following section outlines key experimental protocols.

Diagram of the Overall Experimental Workflow

experimental_workflow cluster_assays In Vitro Metabolism Assays cluster_analysis Analytical Methods metabolic_stability Metabolic Stability Assay (Liver Microsomes) lc_ms LC-MS/MS Analysis (Metabolite ID & Quantification) metabolic_stability->lc_ms reactive_metabolite Reactive Metabolite Trapping (GSH) reactive_metabolite->lc_ms covalent_binding Covalent Binding Assay (Radiolabeled Compound) covalent_binding->lc_ms kinetics Enzyme Kinetics (Km & Vmax) lc_ms->kinetics drug_candidate Thiophene-Containing Drug Candidate drug_candidate->metabolic_stability drug_candidate->reactive_metabolite drug_candidate->covalent_binding

Caption: A generalized workflow for the in vitro metabolic evaluation of thiophene-containing compounds.

Metabolic Stability Assay Using Human Liver Microsomes

This assay provides an initial assessment of the compound's susceptibility to metabolism by CYP enzymes.

Objective: To determine the rate of disappearance of the parent compound in the presence of human liver microsomes.

Materials:

  • Test compound

  • Human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • Internal standard for LC-MS/MS analysis

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate the test compound (final concentration typically 1 µM) with HLMs (final concentration typically 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.[9]

  • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Reactive Metabolite Trapping with Glutathione (GSH)

This experiment is designed to detect the formation of electrophilic metabolites.

Objective: To trap and identify reactive metabolites as their stable GSH adducts.

Materials:

  • All materials from the metabolic stability assay

  • Reduced glutathione (GSH)

Protocol:

  • Follow the procedure for the metabolic stability assay, but include GSH (typically 5-10 mM) in the pre-incubation mixture.

  • At the end of the incubation period (e.g., 60 minutes), quench the reaction with cold acetonitrile.

  • Centrifuge the samples.

  • Analyze the supernatant by LC-MS/MS. Search for potential GSH adducts by looking for the characteristic mass shift (+305.068 Da for the glutathionyl moiety) from the parent compound or its oxidative metabolites.[10]

Covalent Binding Assay

This assay provides a quantitative measure of the extent of irreversible binding of a compound to proteins.

Objective: To quantify the amount of drug-related material that covalently binds to microsomal proteins.

Materials:

  • Radiolabeled test compound (e.g., with ³H or ¹⁴C)

  • All other materials from the metabolic stability assay

  • Trichloroacetic acid (TCA) or organic solvents for protein precipitation

  • Scintillation cocktail and counter

Protocol:

  • Incubate the radiolabeled test compound with HLMs and an NADPH regenerating system as described above.[11]

  • After the incubation, precipitate the proteins using TCA or organic solvents.

  • Wash the protein pellet extensively to remove any non-covalently bound radioactivity.

  • Quantify the radioactivity in the final protein pellet using liquid scintillation counting.

  • Determine the protein concentration in the pellet.

  • Express the covalent binding as pmol equivalents of the drug bound per mg of protein.[11]

Data Presentation and Interpretation

The data generated from these assays should be compiled and presented in a clear and comparative manner to facilitate decision-making in drug development.

Table of Comparative Metabolic Stability and Bioactivation Potential
CompoundIn Vitro t1/2 (min) in HLMIntrinsic Clearance (µL/min/mg)GSH Adducts DetectedCovalent Binding (pmol/mg protein)
Compound A > 60< 10No< 5
Compound B 2528Yes50
Compound C 1069Yes> 200
Reference Drug (e.g., Tienilic Acid) 5139YesHigh

Data are hypothetical and for illustrative purposes only.

Visualizing Metabolic Pathways

Diagrams are invaluable for illustrating the complex biotransformation routes of thiophene-containing compounds.

Metabolic Pathway of a Hypothetical Thiophene-Containing Drug

metabolic_pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent Thiophene Drug (Parent) S_Oxide Thiophene-S-Oxide (Reactive) Parent->S_Oxide S-oxidation Epoxide Thiophene Epoxide (Reactive) Parent->Epoxide Epoxidation Hydroxylated Hydroxylated Metabolite Parent->Hydroxylated Hydroxylation GSH_Adduct GSH Adduct (Detoxification) S_Oxide->GSH_Adduct Covalent_Binding Covalent Binding to Proteins (Toxicity) S_Oxide->Covalent_Binding Epoxide->GSH_Adduct Epoxide->Covalent_Binding Glucuronide Glucuronide Conjugate Hydroxylated->Glucuronide Glucuronidation

Caption: A representative metabolic pathway for a thiophene-containing drug, highlighting bioactivation and detoxification routes.

Conclusion and Future Perspectives

The thiophene moiety will undoubtedly remain a valuable component in the medicinal chemist's toolbox. A thorough understanding of its metabolic liabilities is not a deterrent to its use but rather a guide to designing safer and more effective drugs. By employing the comparative approaches and experimental protocols outlined in this guide, researchers can proactively assess the metabolic profiles of their thiophene-containing drug candidates. This early-stage characterization allows for structural modifications to mitigate bioactivation risks, for example, by introducing steric hindrance or electron-withdrawing groups on the thiophene ring, or by promoting alternative, safer metabolic pathways. Ultimately, a data-driven approach to understanding thiophene metabolism will lead to the development of innovative medicines with improved safety profiles.

References

  • Dansette, P. M., et al. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 27(8), 1344–1358. [Link]

  • Dalvie, D., et al. (2012). Bioactivation of Substituted Thiophenes: A Review. Drug Metabolism Reviews, 44(1), 1-26. [Link]

  • Gautam, N., et al. (2019). A sensitive and validated LC-MS/MS method for the simultaneous quantification of tenofovir, emtricitabine, and their active triphosphate metabolites in peripheral blood mononuclear cells. Journal of Pharmaceutical and Biomedical Analysis, 164, 461-468. [Link]

  • Jaladanki, R. V., et al. (2016). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Chemical Research in Toxicology, 29(1), 87-97. [Link]

  • Uetrecht, J. P. (2008). Idiosyncratic drug reactions: current understanding. Annual Review of Pharmacology and Toxicology, 48, 485-507. [Link]

  • Baillie, T. A., & Rettie, A. E. (2011). Role of biotransformation in drug-induced toxicity: influence of genetic polymorphisms. Drug Metabolism and Pharmacokinetics, 26(1), 15-27. [Link]

  • Obach, R. S., et al. (2006). In vitro-in vivo correlations in drug metabolism. Current Drug Metabolism, 7(5), 455-478. [Link]

  • Evans, D. C., et al. (2005). A semi-automated liquid chromatography/tandem mass spectrometry method for the in vitro assessment of covalent binding of drug candidates to hepatic proteins. Rapid Communications in Mass Spectrometry, 19(15), 2073-2081. [Link]

  • Grimm, S. W., et al. (2009). A novel method for the analysis of covalent binding of reactive drug metabolites to protein using liquid chromatography-tandem mass spectrometry. Journal of Mass Spectrometry, 44(9), 1332-1343. [Link]

  • Laizure, S. C., & Parker, R. B. (2010). A comparison of the metabolism of clopidogrel and prasugrel. Expert Opinion on Drug Metabolism & Toxicology, 6(11), 1417-1424. [Link]

  • Luffer-Atlas, D., & Atrakchi, A. (2012). In vitro methods for the assessment of the reactive metabolite potential of drug candidates. In Drug-Induced Liver Injury (pp. 317-346). Humana Press. [Link]

  • Skinner, M., et al. (2009). Duloxetine: a review of its use in the management of major depressive disorder. CNS drugs, 23(2), 157-181. [Link]

  • Callaghan, J. T., et al. (1999). Olanzapine: disposition, metabolism, and interactions in humans. The Journal of Clinical Psychiatry, 60(Suppl 10), 9-14. [Link]

  • Hutzler, J. M., et al. (2008). Mechanism-based inactivation of cytochrome P450 2C9 by tienilic acid and (±)-suprofen: a comparison of kinetics and probe substrate selection. Drug Metabolism and Disposition, 36(12), 2493-2501. [Link]

  • Yan, Z., & Caldwell, G. W. (2004). A high-throughput method for the determination of the covalent binding of reactive metabolites to human liver microsomes. Journal of Biomolecular Screening, 9(5), 421-428. [Link]

  • Zhang, D., et al. (2007). In vitro metabolism of prasugrel and its interaction with human cytochrome P450 enzymes. Drug Metabolism and Disposition, 35(1), 127-135. [Link]

  • Wienkers, L. C., & Heath, T. G. (2005). Predicting in vivo drug interactions from in vitro data. Nature Reviews Drug Discovery, 4(10), 825-833. [Link]

  • Brandt, J. T., et al. (2007). A comparison of the antiplatelet effects of prasugrel and clopidogrel in patients with acute coronary syndrome: the TRITON-TIMI 38 trial. The New England Journal of Medicine, 357(20), 2001-2015. [Link]

  • Miners, J. O., & Mackenzie, P. I. (1991). Drug glucuronidation in humans. Pharmacology & Therapeutics, 51(3), 347-369. [Link]

  • Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical Research in Toxicology, 21(1), 70-83. [Link]

  • Zhou, S. F., et al. (2009). The substrate specificity, inhibitors, and regulation of cytochrome P450 2C9 and the implications in drug metabolism and toxicity. Current Drug Metabolism, 10(8), 819-880. [Link]

  • Foti, R. S., & Dalvie, D. K. (2016). Cytochrome P450 and non-cytochrome P450 oxidative metabolism: Contributions to the discovery and development of safe and effective drugs. Drug Metabolism and Disposition, 44(8), 1248-1262. [Link]

  • Thompson, R. A., et al. (2012). Covalent binding of drug reactive metabolites to proteins: a new method for the analysis of protein adducts by liquid chromatography-tandem mass spectrometry. Chemical Research in Toxicology, 25(3), 633-643. [Link]

  • Brink, A., et al. (2019). A protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR protocols, 1(1), 100008. [Link]

  • Waters Corporation. (2007). Reactive Metabolism and New Screening Methodology Using Exact Mass Neutral Loss UPLC-MS/MS. [Link]

  • Dinger, J., et al. (2020). The effects of duloxetine combined with olanzapine on climacteric depression and the neuroendocrine system. International Journal of Clinical and Experimental Medicine, 13(6), 4354-4361. [Link]

  • Lin, C. E., et al. (2015). Combined Use of Duloxetine and Olanzapine in the Treatment of Urologic Chronic Pelvic Pain Syndromes Refractory to Conventional Treatment: A Case Report. International Neurourology Journal, 19(4), 282–286. [Link]

  • Johnson, T. N., & Rostami-Hodjegan, A. (2011). Resurgence in the use of physiologically based pharmacokinetic models in pediatric clinical pharmacology: an introduction. Paediatric anaesthesia, 21(3), 225-233. [Link]

  • Eisenthal, R., & Cornish-Bowden, A. (1974). The direct linear plot. A new graphical procedure for estimating enzyme kinetic parameters. The Biochemical journal, 139(3), 715–720. [Link]

  • Dyllick-Brenzinger, M., & Welti, D. H. (2010). In vitro test methods for metabolite identification: a review. Current Drug Metabolism, 11(7), 569-583. [Link]

  • Zhang, D., et al. (2001). A simple, rapid and sensitive method for the quantitation of drug metabolites in plasma using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 760(2), 247-256. [Link]

  • Li, A. P. (2001). Human hepatocytes: isolation, cryopreservation and applications in drug development. Chemico-biological interactions, 134(3), 189-213. [Link]

  • Kalgutkar, A. S., & Soglia, J. R. (2005). Minimising the potential for metabolic activation in drug discovery. Expert opinion on drug metabolism & toxicology, 1(1), 91-142. [Link]

  • Bauman, J. N., et al. (2009). A high-throughput covalent binding assay for the screening of drug candidates in drug discovery. Journal of pharmacological and toxicological methods, 59(2), 98-105. [Link]

  • Gan, J., et al. (2009). Trapping of reactive metabolites of drugs using glutathione, cyanide, and N-acetylcysteine. Current drug metabolism, 10(7), 752-766. [Link]

  • Hutzler, J. M., et al. (2001). Use of recombinant human cytochrome P450 enzymes to characterize the metabolism of atovaquone. Drug Metabolism and Disposition, 29(4 Pt 1), 473-479. [Link]

  • Obach, R. S. (1999). The prediction of human clearance from hepatic microsomal metabolism data. Current opinion in drug discovery & development, 2(1), 45-53. [Link]

  • Pelkonen, O., & Turpeinen, M. (2007). In vitro-in vivo extrapolation of drug metabolism: a major challenge in pharmacokinetics. SAR and QSAR in Environmental Research, 18(3-4), 179-204. [Link]

  • Riley, R. J., et al. (2007). A unified model for predicting human drug clearance. Drug Metabolism and Disposition, 35(10), 1847-1856. [Link]

  • Venkatakrishnan, K., et al. (2003). Cytochrome P450 3A4: a major determinant of variability in drug metabolism and toxicity. Pharmacogenetics, 13(4), 241-248. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 1-(5-Methylthiophen-2-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Identification and Risk Assessment: A Proactive Approach

The toxicological properties of 1-(5-Methylthiophen-2-yl)propan-1-one have not been fully investigated.[1] Therefore, a cautious approach is warranted, treating the compound as potentially hazardous. Based on the functional groups present—a thiophene ring and a ketone—we can anticipate the following potential hazards:

  • Skin and Eye Irritation: Many thiophene derivatives and ketones can cause irritation upon contact with the skin and eyes.[1][2]

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may lead to respiratory irritation.[1][3]

  • Harmful if Swallowed: Similar to other chemical reagents, ingestion is likely to be harmful.[4][5]

  • Unknown Long-Term Effects: Due to the lack of extensive toxicological data, chronic exposure effects are unknown. Some complex thiophene derivatives have been noted for potential reproductive toxicity.[4][5][6]

Given these potential risks, a thorough risk assessment should be conducted before any handling of the material. This involves evaluating the quantity of the substance being used, the duration of the procedure, and the potential for aerosol generation.

Engineering and Administrative Controls: The First Line of Defense

Before resorting to personal protective equipment, it is crucial to implement robust engineering and administrative controls to minimize exposure.

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][7]

  • Restricted Access: The area where the compound is handled should be clearly marked, and access should be restricted to authorized personnel.

  • Standard Operating Procedures (SOPs): Detailed SOPs for the handling, storage, and disposal of this compound must be developed and readily accessible to all personnel.

Personal Protective Equipment (PPE): Your Last Line of Defense

When engineering and administrative controls are not sufficient to eliminate exposure, appropriate PPE must be worn. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Eye and Face Protection
  • Safety Glasses with Side Shields: For handling small quantities of the compound where the risk of splashing is minimal, safety glasses with side shields are the minimum requirement.

  • Chemical Splash Goggles: When there is a potential for splashes or when handling larger quantities, chemical splash goggles that form a seal around the eyes are mandatory.[8]

  • Face Shield: In situations with a significant risk of splashing, a face shield should be worn in conjunction with chemical splash goggles to provide full-face protection.[8]

Skin Protection

The selection of appropriate gloves is critical when handling any chemical. Since this compound is a ketone, glove materials must be chosen for their resistance to this class of chemicals. The following table provides guidance on glove selection. It is crucial to consult the glove manufacturer's specific chemical resistance data.[9]

Glove MaterialResistance to KetonesGeneral Recommendations & Limitations
Butyl Rubber Excellent Offers superior protection against ketones, esters, and strong oxidizing agents.[10][11] May be less dextrous.
Polyvinyl Alcohol (PVA) Excellent Highly resistant to ketones, aromatic and chlorinated solvents.[12] Note: PVA is water-soluble and should not be used in aqueous solutions.[12]
Nitrile Fair to Good Provides good general chemical resistance but may have limited breakthrough times with certain ketones.[13] Always check manufacturer data.
Neoprene Fair Offers moderate resistance to a range of chemicals, including some ketones.[11]
Natural Rubber (Latex) Not Recommended Generally poor resistance to ketones.[11][13]

Key Considerations for Glove Selection:

  • Breakthrough Time: This is the time it takes for the chemical to permeate the glove material. Select gloves with a breakthrough time that exceeds the duration of the handling procedure.[14]

  • Degradation: This refers to the physical changes in the glove material upon chemical contact, such as swelling, stiffening, or softening.[14]

  • Dexterity: The thickness of the glove can impact dexterity. Choose a glove that offers adequate protection without unnecessarily compromising motor skills.[11]

  • Double Gloving: For enhanced protection, especially during prolonged procedures or when handling highly concentrated solutions, wearing two pairs of gloves is recommended.

  • Laboratory Coat: A standard laboratory coat should be worn at all times to protect against minor spills and contamination of personal clothing.

  • Chemical-Resistant Apron: When handling larger quantities or when there is a significant risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.

  • Full-Body Protection: In the event of a large-scale operation or a significant spill, a chemical-resistant suit may be necessary.

Respiratory Protection

The need for respiratory protection should be determined by a risk assessment. If engineering controls (i.e., fume hood) are not available or are insufficient to maintain exposure below acceptable limits, respiratory protection is required.

  • Air-Purifying Respirator (APR): For situations with potential for vapor inhalation, an APR equipped with organic vapor cartridges may be appropriate.

  • Supplied-Air Respirator: In cases of high vapor concentrations or in oxygen-deficient environments, a supplied-air respirator is necessary.[8]

A formal respiratory protection program, including fit testing and training, is essential if respirators are required.[8]

Operational and Disposal Plans

Safe Handling Procedures
  • Preparation: Before starting any work, ensure all necessary PPE is available and in good condition. Review the SOP for the procedure.

  • Handling: Conduct all manipulations of the compound within a chemical fume hood. Avoid direct contact with the skin and eyes.[7] Do not eat, drink, or smoke in the laboratory.[15][16]

  • After Handling: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[15][16] Clean all contaminated surfaces.

Spill Management

In the event of a spill, follow these steps:

  • Evacuate: Immediately evacuate the area if the spill is large or if you are unsure of the hazard.

  • Alert: Notify your supervisor and any other personnel in the vicinity.

  • Contain: If it is safe to do so, contain the spill using an inert absorbent material like vermiculite or sand.[17]

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material into a labeled hazardous waste container.[17] Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.[17]

Waste Disposal

All waste contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated items such as gloves, disposable lab coats, and absorbent materials should be placed in a designated, labeled hazardous waste container.[17]

  • Liquid Waste: Solutions containing the compound should be collected in a labeled, leak-proof hazardous waste container.[17] Do not mix with incompatible waste streams.[17]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.[17]

Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Visualized Decision-Making Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_decisions Decision Points cluster_outcomes Required PPE start Start: Handling This compound task_assessment Assess Task: - Quantity - Duration - Aerosol Potential start->task_assessment splash_risk Splash Risk? task_assessment->splash_risk glove_choice Select Gloves (See Table) task_assessment->glove_choice eye_protection Eye Protection hand_protection Hand Protection body_risk Significant Body Exposure Risk? hand_protection->body_risk body_protection Body Protection respiratory_protection Respiratory Protection goggles Chemical Goggles splash_risk->goggles Low face_shield Goggles + Face Shield splash_risk->face_shield High glove_choice->hand_protection glove_choice->hand_protection lab_coat Lab Coat body_risk->lab_coat Low apron Lab Coat + Apron body_risk->apron High inhalation_risk Inhalation Risk? respirator Respirator Required inhalation_risk->respirator Yes no_respirator No Respirator Needed (with Fume Hood) inhalation_risk->no_respirator No goggles->eye_protection goggles->hand_protection face_shield->eye_protection face_shield->hand_protection lab_coat->body_protection lab_coat->inhalation_risk apron->body_protection apron->inhalation_risk respirator->respiratory_protection no_respirator->respiratory_protection

Sources

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Retrosynthesis Analysis

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1-(5-Methylthiophen-2-yl)propan-1-one
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.